molecular formula C41H45Cl4F2N7O3 B2398428 RWJ-56110 dihydrochloride

RWJ-56110 dihydrochloride

Numéro de catalogue: B2398428
Poids moléculaire: 863.6 g/mol
Clé InChI: MGZSVSHDIOPSBO-ZEUUMAKDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RWJ-56110 dihydrochloride is a useful research compound. Its molecular formula is C41H45Cl4F2N7O3 and its molecular weight is 863.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C41H45Cl4F2N7O3

Poids moléculaire

863.6 g/mol

Nom IUPAC

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride

InChI

InChI=1S/C41H43Cl2F2N7O3.2ClH/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26;;/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55);2*1H/t36-,37-;;/m0../s1

Clé InChI

MGZSVSHDIOPSBO-ZEUUMAKDSA-N

SMILES isomérique

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl

SMILES canonique

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl

Solubilité

not available

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RWJ-56110 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-56110 dihydrochloride (B599025) is a potent and selective, non-peptide mimetic antagonist of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor that plays a critical role in thrombosis, inflammation, and cellular proliferation. This technical guide delineates the core mechanism of action of RWJ-56110, detailing its interaction with PAR-1 and the subsequent impact on downstream signaling pathways. The document provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action: Potent and Selective PAR-1 Antagonism

The primary mechanism of action of RWJ-56110 is its function as a competitive antagonist of the PAR-1 receptor.[1] Unlike the endogenous agonist thrombin, which proteolytically cleaves the N-terminus of PAR-1 to reveal a tethered ligand that activates the receptor, RWJ-56110 binds to PAR-1 and prevents this activation.[1] This inhibition is selective for PAR-1, with no significant activity observed at PAR-2, PAR-3, or PAR-4.[1][2] This selectivity is crucial for minimizing off-target effects and highlights its potential as a targeted therapeutic agent.

Downstream Signaling Pathways

PAR-1 activation initiates a cascade of intracellular signaling events through the coupling of heterotrimeric G-proteins. The inhibition of PAR-1 by RWJ-56110 effectively blocks these downstream pathways, which are central to the physiological and pathological processes mediated by PAR-1.

  • Gq/Phospholipase C (PLC) Pathway: PAR-1 activation leads to the stimulation of the Gq alpha subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[5][4] RWJ-56110 blocks this pathway, leading to the inhibition of calcium mobilization, a key event in cellular activation.

  • G12/13/Rho Pathway: PAR-1 also couples to G12/13 G-proteins, which activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[6][7][8] This leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[6][7][8] This pathway is primarily involved in regulating cell shape, motility, and cytoskeletal reorganization. Inhibition of this pathway by RWJ-56110 contributes to its anti-proliferative and anti-metastatic potential.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RWJ-56110 RWJ-56110 PAR-1 PAR-1 RWJ-56110->PAR-1 Inhibits Thrombin Thrombin Thrombin->PAR-1 Activates Gq Gq PAR-1->Gq Activates G12/13 G12/13 PAR-1->G12/13 Activates PLC PLC Gq->PLC Activates RhoGEF RhoGEF G12/13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization PKC Activation PKC Activation DAG->PKC Activation RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeletal Changes Cytoskeletal Changes ROCK->Cytoskeletal Changes

Fig 1. PAR-1 Downstream Signaling Pathways.

Quantitative Data

The potency and selectivity of RWJ-56110 have been quantified in several key in vitro assays. The following tables summarize the available data.

Table 1: In Vitro Potency of RWJ-56110 Dihydrochloride

AssayAgonistCell/SystemIC50 (µM)Reference
PAR-1 Binding--0.44[1][2]
Platelet AggregationSFLLRN-NH2Human Platelets0.16[1][2]
Platelet AggregationThrombinHuman Platelets0.34[1][2]
Calcium MobilizationThrombinRat Aortic Smooth Muscle Cells (RASMC)0.12[2][9]
Calcium MobilizationThrombinHuman Microvascular Endothelial Cells (HMVEC)0.13[2][9]
Calcium MobilizationThrombinHuman Aortic Smooth Muscle Cells (HASMC)0.17[2][9]
Cell ProliferationThrombinRat Aortic Smooth Muscle Cells (RASMC)3.5[2]

Cellular Effects

The inhibition of PAR-1 signaling by RWJ-56110 translates into significant effects on cellular functions, including the induction of apoptosis and the inhibition of angiogenesis.

Induction of Apoptosis

PAR-1 activation has been shown to have both pro- and anti-apoptotic effects depending on the cellular context.[10] In the context of endothelial cells, inhibition of PAR-1 by RWJ-56110 has been demonstrated to induce apoptosis.[1][2] This pro-apoptotic effect is likely mediated through the modulation of downstream signaling cascades that regulate the balance between pro-survival and pro-apoptotic proteins. For instance, PAR-1 signaling can activate the Akt pathway, leading to the inhibition of pro-apoptotic proteins like Bad and the suppression of caspase activation.[11] By blocking this pro-survival signal, RWJ-56110 can shift the cellular balance towards apoptosis.

RWJ-56110 RWJ-56110 PAR-1 PAR-1 RWJ-56110->PAR-1 Inhibits Pro-survival Signaling (e.g., Akt) Pro-survival Signaling (e.g., Akt) PAR-1->Pro-survival Signaling (e.g., Akt) Activates Inhibition of Pro-apoptotic Proteins (e.g., Bad) Inhibition of Pro-apoptotic Proteins (e.g., Bad) Pro-survival Signaling (e.g., Akt)->Inhibition of Pro-apoptotic Proteins (e.g., Bad) Leads to Caspase Activation Caspase Activation Inhibition of Pro-apoptotic Proteins (e.g., Bad)->Caspase Activation Prevents Apoptosis Apoptosis Caspase Activation->Apoptosis

Fig 2. RWJ-56110 Induction of Apoptosis.
Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process that is also influenced by PAR-1 signaling. Thrombin-activated PAR-1 can promote angiogenesis, in part by stimulating the release of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[12][13] RWJ-56110 has been shown to block angiogenesis in vivo.[1][2] This anti-angiogenic effect is associated with the suppression of endothelial cell growth and the induction of apoptosis.[1][2] By inhibiting PAR-1, RWJ-56110 can disrupt the signaling pathways that lead to endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.

RWJ-56110 RWJ-56110 PAR-1 PAR-1 RWJ-56110->PAR-1 Inhibits VEGF Release VEGF Release PAR-1->VEGF Release Stimulates Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration VEGF Release->Endothelial Cell Proliferation & Migration Promotes Angiogenesis Angiogenesis Endothelial Cell Proliferation & Migration->Angiogenesis

Fig 3. RWJ-56110 Inhibition of Angiogenesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PAR-1 Binding Assay
  • Objective: To determine the binding affinity of RWJ-56110 to the PAR-1 receptor.

  • Methodology: A competitive binding assay is performed using a radiolabeled PAR-1 agonist peptide (e.g., [3H]SFLLRN-NH2) and membranes prepared from cells overexpressing the human PAR-1 receptor.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of RWJ-56110.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value, which is the concentration of RWJ-56110 that inhibits 50% of the specific binding of the radioligand.

Platelet Aggregation Assay
  • Objective: To assess the inhibitory effect of RWJ-56110 on platelet aggregation induced by PAR-1 agonists.

  • Methodology: Light transmission aggregometry is used to measure the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

  • Procedure:

    • Prepare PRP from fresh human blood by centrifugation.

    • Pre-incubate the PRP with various concentrations of RWJ-56110.

    • Initiate platelet aggregation by adding a PAR-1 agonist, such as thrombin or the synthetic peptide SFLLRN-NH2.

    • Monitor the change in light transmission over time using an aggregometer.

    • The IC50 value is determined as the concentration of RWJ-56110 that causes 50% inhibition of the maximum aggregation response.

cluster_workflow Platelet Aggregation Assay Workflow Blood Sample Blood Sample Centrifugation Centrifugation Blood Sample->Centrifugation PRP PRP Centrifugation->PRP Incubation with RWJ-56110 Incubation with RWJ-56110 PRP->Incubation with RWJ-56110 Addition of Agonist Addition of Agonist Incubation with RWJ-56110->Addition of Agonist Aggregometry Aggregometry Addition of Agonist->Aggregometry Data Analysis Data Analysis Aggregometry->Data Analysis

Fig 4. Platelet Aggregation Assay Workflow.
Calcium Mobilization Assay

  • Objective: To measure the effect of RWJ-56110 on intracellular calcium release mediated by PAR-1 activation.

  • Methodology: A fluorescent calcium indicator (e.g., Fura-2 AM) is used to monitor changes in intracellular calcium concentration in response to a PAR-1 agonist.

  • Procedure:

    • Load cultured cells (e.g., smooth muscle cells or endothelial cells) with the fluorescent calcium indicator.

    • Pre-incubate the cells with different concentrations of RWJ-56110.

    • Stimulate the cells with a PAR-1 agonist like thrombin.

    • Measure the change in fluorescence intensity using a fluorometer or a fluorescence microscope.

    • The IC50 value is calculated as the concentration of RWJ-56110 that produces 50% inhibition of the maximum calcium response.

Cell Proliferation Assay
  • Objective: To evaluate the impact of RWJ-56110 on cell proliferation driven by PAR-1 activation.

  • Methodology: A colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells, is commonly used.

  • Procedure:

    • Seed cells (e.g., smooth muscle cells) in a 96-well plate and allow them to adhere.

    • Treat the cells with a PAR-1 agonist (e.g., thrombin) in the presence of varying concentrations of RWJ-56110.

    • After an incubation period (typically 24-72 hours), add the colorimetric reagent (e.g., MTT).

    • Following a further incubation, solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

    • The IC50 value represents the concentration of RWJ-56110 that inhibits cell proliferation by 50%.

Conclusion

This compound is a highly potent and selective antagonist of the PAR-1 receptor. Its mechanism of action involves the direct inhibition of PAR-1, thereby blocking the downstream signaling cascades mediated by Gq and G12/13 G-proteins. This blockade of PAR-1 signaling leads to significant cellular effects, including the inhibition of platelet aggregation, induction of apoptosis, and suppression of angiogenesis. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of RWJ-56110 and other PAR-1 antagonists in a variety of disease contexts.

References

RWJ-56110 Dihydrochloride: A Technical Guide to its Primary Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-56110 dihydrochloride (B599025) is a potent and selective peptide-mimetic antagonist of Protease-Activated Receptor-1 (PAR-1).[1][2] This technical guide provides an in-depth overview of the primary target of RWJ-56110, its mechanism of action, and the experimental methodologies used for its characterization. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and cardiovascular research.

Primary Target: Protease-Activated Receptor-1 (PAR-1)

The primary molecular target of RWJ-56110 is the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor (GPCR) that plays a critical role in hemostasis and thrombosis.[1][2] PAR-1 is activated by the serine protease α-thrombin, which cleaves the receptor's extracellular N-terminus to expose a new N-terminal sequence that acts as a tethered ligand, leading to receptor activation and downstream signaling.[1] RWJ-56110 acts as a competitive antagonist, binding to PAR-1 and preventing its activation by thrombin and other PAR-1 agonists.[1]

Quantitative Data: Inhibitory Activity of RWJ-56110

The inhibitory potency of RWJ-56110 has been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibition of PAR-1 Dependent Platelet Aggregation

AgonistCell TypeAssayIC50 (μM)Reference
ThrombinHuman PlateletsPlatelet Aggregation0.34[1]
SFLLRN-NH2Human PlateletsPlatelet Aggregation0.16[1]

Table 2: Inhibition of PAR-1 Mediated Calcium Mobilization

AgonistCell TypeAssayIC50 (μM)Reference
ThrombinRat Aortic Smooth Muscle Cells (RASMC)Calcium Mobilization0.12[1]
ThrombinHuman Microvascular Endothelial Cells (HMVEC)Calcium Mobilization0.13[1]
ThrombinHuman Aortic Smooth Muscle Cells (HASMC)Calcium Mobilization0.17[1]

Table 3: Inhibition of PAR-1 Binding

LigandCell Type/PreparationAssayIC50 (μM)Reference
[³H]SFLLRN-NH₂Human Platelet MembranesRadioligand Binding0.44[1]

Signaling Pathway

RWJ-56110 exerts its effect by blocking the PAR-1 signaling cascade. Upon activation by thrombin, PAR-1 couples to G proteins, primarily Gq and G12/13, initiating downstream signaling events. RWJ-56110 binding to PAR-1 prevents this coupling and subsequent signaling.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activates RWJ56110 RWJ-56110 RWJ56110->PAR1 Inhibits Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC PKC DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation PKC->Platelet_Aggregation

Caption: PAR-1 Signaling Pathway and Inhibition by RWJ-56110.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Platelet Aggregation Assay

This protocol is adapted from the methods described by Andrade-Gordon et al. (1999).

Objective: To determine the inhibitory effect of RWJ-56110 on platelet aggregation induced by PAR-1 agonists.

Materials:

  • Human whole blood

  • 3.8% Sodium Citrate (B86180)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Aggregometer

  • Thrombin (human α-thrombin)

  • SFLLRN-NH₂ (PAR-1 activating peptide)

  • RWJ-56110 dihydrochloride

  • Vehicle (e.g., saline or DMSO)

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw human whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain PRP.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes.

    • Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.

  • Aggregation Measurement:

    • Pre-warm PRP aliquots (0.45 mL) to 37°C for 5 minutes in the aggregometer cuvettes with stirring.

    • Add RWJ-56110 or vehicle to the PRP and incubate for 2 minutes.

    • Initiate platelet aggregation by adding a submaximal concentration of either thrombin (e.g., 5 nM) or SFLLRN-NH₂ (e.g., 2 μM).

    • Record the change in light transmittance for 5 minutes.

    • The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of RWJ-56110 to that of the vehicle control.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood_Collection Collect Human Blood (3.8% Sodium Citrate) Centrifuge1 Centrifuge at 150 x g for 15 min Blood_Collection->Centrifuge1 Centrifuge2 Centrifuge remaining blood at 2000 x g for 10 min Blood_Collection->Centrifuge2 PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Adjust_Count Adjust Platelet Count in PRP (3 x 10⁸/mL with PPP) PRP->Adjust_Count PPP Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust_Count Prewarm Pre-warm PRP at 37°C for 5 min Adjust_Count->Prewarm Add_Inhibitor Add RWJ-56110 or Vehicle (Incubate for 2 min) Prewarm->Add_Inhibitor Add_Agonist Add Thrombin or SFLLRN-NH₂ Add_Inhibitor->Add_Agonist Record Record Light Transmittance for 5 min Add_Agonist->Record Analyze Calculate % Inhibition Record->Analyze

Caption: Experimental Workflow for Platelet Aggregation Assay.
Calcium Mobilization Assay

This protocol is based on the methods described by Andrade-Gordon et al. (1999).

Objective: To measure the effect of RWJ-56110 on intracellular calcium mobilization in response to PAR-1 activation.

Materials:

  • Cultured cells expressing PAR-1 (e.g., RASMC, HMVEC, HASMC)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Thrombin

  • This compound

  • Fluorometer

Procedure:

  • Cell Preparation and Dye Loading:

    • Culture cells to confluence in appropriate media.

    • Load the cells with Fura-2 AM (e.g., 2-5 μM) in the presence of Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Fluorescence Measurement:

    • Place the cell-loaded coverslips or plates in a fluorometer.

    • Establish a baseline fluorescence reading.

    • Add RWJ-56110 or vehicle and incubate for a short period (e.g., 1-2 minutes).

    • Stimulate the cells with thrombin (e.g., 10 nM).

    • Monitor the change in fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

    • The ratio of fluorescence at 340/380 nm is used to calculate the intracellular calcium concentration.

    • The IC50 is determined from the concentration-response curve of RWJ-56110.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Fluorescence Measurement Culture_Cells Culture PAR-1 Expressing Cells Load_Dye Load Cells with Fura-2 AM (30-60 min at 37°C) Culture_Cells->Load_Dye Wash_Cells Wash Cells Twice with HBSS Load_Dye->Wash_Cells Baseline Establish Baseline Fluorescence Wash_Cells->Baseline Add_Inhibitor Add RWJ-56110 or Vehicle Baseline->Add_Inhibitor Add_Agonist Stimulate with Thrombin Add_Inhibitor->Add_Agonist Record Monitor Fluorescence Change (Ex: 340/380 nm, Em: 510 nm) Add_Agonist->Record Analyze Calculate [Ca²⁺]i and IC50 Record->Analyze

Caption: Experimental Workflow for Calcium Mobilization Assay.
In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

This protocol is based on the methods described by Zania et al. (2006), who studied the anti-angiogenic effects of RWJ-56110.

Objective: To evaluate the in vivo anti-angiogenic activity of RWJ-56110.

Materials:

  • Fertilized chicken eggs

  • Thermostatically controlled incubator

  • Methylcellulose (B11928114) discs (or other suitable carriers)

  • This compound

  • Thrombin (as a pro-angiogenic stimulus, optional)

  • Stereomicroscope

Procedure:

  • Egg Preparation:

    • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

    • On embryonic day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • Treatment Application:

    • Prepare methylcellulose discs containing RWJ-56110 at various concentrations. Discs with vehicle serve as a control. Thrombin can be included to stimulate angiogenesis.

    • On embryonic day 8, carefully place the discs on the CAM.

  • Observation and Analysis:

    • Reseal the window and continue incubation.

    • After a set period (e.g., 48-72 hours), examine the CAM under a stereomicroscope.

    • Quantify the degree of angiogenesis by counting the number of blood vessels converging towards the disc or by measuring the area of neovascularization.

    • The inhibitory effect of RWJ-56110 is determined by comparing the vascular response in treated CAMs to control CAMs.

Selectivity Profile

RWJ-56110 exhibits high selectivity for PAR-1. Studies have shown that it has no effect on other members of the protease-activated receptor family, namely PAR-2, PAR-3, or PAR-4.[1] This selectivity makes it a valuable tool for specifically investigating the physiological and pathological roles of PAR-1.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of PAR-1. Its ability to inhibit thrombin-mediated platelet aggregation and cellular responses highlights its potential as a therapeutic agent in thrombotic disorders. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers aiming to utilize RWJ-56110 in their studies of PAR-1 signaling and function.

References

RWJ-56110 Dihydrochloride: A Technical Guide to its PAR-1 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacology of RWJ-56110 dihydrochloride, a potent and selective antagonist of Protease-Activated Receptor 1 (PAR-1). This document provides a comprehensive overview of its mechanism of action, quantitative biological activity, and detailed protocols for key experimental assays.

Introduction

RWJ-56110 is a peptide-mimetic small molecule that acts as a direct inhibitor of PAR-1 activation and internalization.[1][2] It has been identified as a valuable research tool for investigating the physiological and pathological roles of PAR-1 and holds potential for therapeutic applications in thrombosis and other PAR-1 mediated diseases.[2] This guide serves as a technical resource for researchers utilizing RWJ-56110 in their studies.

Mechanism of Action

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.

RWJ-56110 exerts its antagonistic effect by interfering with the binding of this tethered ligand to the PAR-1 receptor, thereby blocking receptor activation and subsequent intracellular signaling cascades.[2] Notably, RWJ-56110 does not inhibit the initial proteolytic cleavage of the PAR-1 N-terminus by thrombin.[2]

cluster_membrane Cell Membrane PAR1 PAR-1 Receptor Gq Gq PAR1->Gq Couples to TetheredLigand Tethered Ligand (SFLLRN) PAR1->TetheredLigand Unmasks PLC PLC Gq->PLC Activates MAPK_Activation MAPK Activation Gq->MAPK_Activation Leads to Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Leads to Thrombin Thrombin Thrombin->PAR1 Cleavage TetheredLigand->PAR1 Activates RWJ56110 RWJ-56110 RWJ56110->PAR1 Blocks Binding

Figure 1: Mechanism of Action of RWJ-56110.

Quantitative Data: Potency and Selectivity

RWJ-56110 demonstrates high potency for PAR-1 and remarkable selectivity over other members of the protease-activated receptor family.

Table 1: In Vitro Potency of RWJ-56110
Assay TypeAgonistCell Type/SystemIC50 (µM)Reference
PAR-1 Binding--0.44[1]
Platelet AggregationSFLLRN-NH2Human Platelets0.16[1]
Platelet AggregationThrombinHuman Platelets0.34[1]
Calcium MobilizationThrombinRat Aortic Smooth Muscle Cells (RASMC)0.12[1]
Calcium MobilizationThrombinHuman Microvascular Endothelial Cells (HMVEC)0.13[1]
Calcium MobilizationThrombinHuman Aortic Smooth Muscle Cells (HASMC)0.17[1]
Cell ProliferationThrombinRat Aortic Smooth Muscle Cells (RASMC)3.5[1]
Table 2: Selectivity Profile of RWJ-56110
Receptor TargetActivityReference
PAR-1Antagonist[1][2]
PAR-2No effect[1][2]
PAR-3No effect[1][2]
PAR-4No effect[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the PAR-1 selectivity of RWJ-56110.

Thrombin-Induced Platelet Aggregation Assay

This assay measures the ability of RWJ-56110 to inhibit the aggregation of platelets in response to thrombin.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Whole Blood Collection (Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) (Centrifugation at 200 x g) Blood->PRP Incubate Incubate PRP with RWJ-56110 or Vehicle PRP->Incubate Add_Agonist Add Thrombin to Initiate Aggregation Incubate->Add_Agonist Measure Measure Light Transmittance (Aggregometer) Add_Agonist->Measure Plot Plot % Aggregation vs. [RWJ-56110] Measure->Plot Calculate Calculate IC50 Plot->Calculate

Figure 2: Workflow for Platelet Aggregation Assay.

Methodology:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • Incubation: Pre-incubate aliquots of PRP with varying concentrations of RWJ-56110 or vehicle (DMSO) for 10 minutes at 37°C in an aggregometer cuvette with stirring.

  • Aggregation Induction: Initiate platelet aggregation by adding a submaximal concentration of thrombin (e.g., 0.1 U/mL).

  • Measurement: Record the change in light transmittance for 5-10 minutes using a light transmission aggregometer.

  • Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of RWJ-56110 relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the RWJ-56110 concentration and fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This assay assesses the effect of RWJ-56110 on the increase in intracellular calcium concentration following PAR-1 activation.

cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture Adherent Cells (e.g., HUVECs) in 96-well plates Load_Dye Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) Culture->Load_Dye Incubate Incubate with RWJ-56110 or Vehicle Load_Dye->Incubate Add_Agonist Add Thrombin or SFLLRN Incubate->Add_Agonist Measure Measure Fluorescence Intensity (Plate Reader) Add_Agonist->Measure Plot Plot Fluorescence Change vs. [RWJ-56110] Measure->Plot Calculate Calculate IC50 Plot->Calculate

Figure 3: Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Plate adherent cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of RWJ-56110 or vehicle for 15-30 minutes.

  • Stimulation: Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading. Inject a PAR-1 agonist (e.g., thrombin or SFLLRN) and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the baseline fluorescence and calculate the percentage of inhibition for each RWJ-56110 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

MAPK/ERK Activation Assay (Western Blot)

This assay determines the inhibitory effect of RWJ-56110 on the phosphorylation of MAP kinases, such as ERK1/2, downstream of PAR-1 activation.

cluster_cell_treatment Cell Treatment cluster_western_blot Western Blot cluster_analysis Analysis Culture Culture Cells (e.g., HUVECs) to 70-80% Confluency Pretreat Pre-treat with RWJ-56110 or Vehicle Culture->Pretreat Stimulate Stimulate with Thrombin Pretreat->Stimulate Lyse Lyse Cells and Collect Protein Stimulate->Lyse SDS_PAGE SDS-PAGE and Transfer to Membrane Lyse->SDS_PAGE Block Block Membrane SDS_PAGE->Block Primary_Ab Incubate with Primary Antibodies (p-ERK, Total ERK, Loading Control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Chemiluminescence Secondary_Ab->Detect Quantify Densitometry Analysis of Bands Detect->Quantify Normalize Normalize p-ERK to Total ERK Quantify->Normalize

References

Biological effects of RWJ-56110 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Effects of RWJ-56110 Dihydrochloride (B599025)

Introduction

RWJ-56110 dihydrochloride is a potent and selective, peptide-mimetic small molecule inhibitor of Protease-Activated Receptor 1 (PAR-1).[1][2][3] Developed as a research tool, it has been instrumental in elucidating the roles of PAR-1 in various physiological and pathological processes, including thrombosis, inflammation, angiogenesis, and cancer.[2][4][5] This document provides a comprehensive overview of the biological effects of RWJ-56110, its mechanism of action, quantitative activity, and the experimental protocols used for its characterization, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

RWJ-56110 functions as a competitive antagonist of the PAR-1 receptor.[6][7] PAR-1 is a G protein-coupled receptor (GPCR) uniquely activated by proteolytic cleavage of its N-terminal domain by proteases like thrombin.[1] This cleavage unmasks a new N-terminus, which acts as a "tethered ligand" (sequence SFLLRN in humans) that binds to the receptor's second extracellular loop, initiating intracellular signaling.[8]

RWJ-56110 does not prevent the initial cleavage of the PAR-1 receptor by thrombin.[2][3][6] Instead, it directly interferes with the subsequent binding of the newly exposed tethered ligand to the receptor body, thereby blocking downstream signal transduction.[2][3] This mechanism effectively inhibits PAR-1 activation and internalization.[1][2][3] The compound is highly selective for PAR-1 and has been shown to have no effect on PAR-2, PAR-3, or PAR-4.[1][2][3][9][10][11][12]

cluster_0 Standard PAR-1 Activation cluster_1 Inhibition by RWJ-56110 Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Binds Cleavage N-terminal Cleavage PAR1_inactive->Cleavage PAR1_cleaved PAR-1 (Cleaved) + Tethered Ligand (SFLLRN) Cleavage->PAR1_cleaved TetheredLigandBinding Tethered Ligand Binds to Receptor PAR1_cleaved->TetheredLigandBinding PAR1_active PAR-1 (Active) TetheredLigandBinding->PAR1_active G_Protein G-Protein Signaling (e.g., Ca²⁺ Mobilization, Erk Activation) PAR1_active->G_Protein RWJ RWJ-56110 BlockedBinding Binding Site Blocked RWJ->BlockedBinding PAR1_cleaved_2 PAR-1 (Cleaved) + Tethered Ligand PAR1_cleaved_2->BlockedBinding PAR1_inactive_2 PAR-1 Remains Inactive BlockedBinding->PAR1_inactive_2

Caption: Mechanism of PAR-1 inhibition by RWJ-56110.

Quantitative Biological Activity

RWJ-56110 demonstrates potent inhibitory activity across a range of cell-based assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Assay TypeCell/SystemAgonistIC₅₀ Value (µM)Reference
Receptor BindingPAR-1-0.44[1][9][10][11]
Platelet AggregationHuman PlateletsSFLLRN-NH₂0.16[1][9][10][11]
Platelet AggregationHuman PlateletsThrombin0.34[1][9][10][11][13]
Calcium MobilizationRat Aortic Smooth Muscle Cells (RASMC)Thrombin0.12[1][2]
Calcium MobilizationHuman Microvascular Endothelial Cells (HMVEC)Thrombin0.13[1]
Calcium MobilizationHuman Aortic Smooth Muscle Cells (HASMC)Thrombin0.17[1]
Cell ProliferationRat Aortic Smooth Muscle Cells (RASMC)Thrombin3.5[1][2]
Endothelial Cell Growth--~10[1]

Core Biological Effects

Antiplatelet Activity

RWJ-56110 is a potent inhibitor of platelet aggregation induced by both the PAR-1 activating peptide SFLLRN-NH₂ and thrombin.[1][2] However, its efficacy against thrombin is dependent on the thrombin concentration. At low concentrations of thrombin, PAR-1 is the primary driver of platelet activation, and RWJ-56110 is highly effective. At high thrombin concentrations, the antagonist's effectiveness is reduced because thrombin can also activate human platelets via the PAR-4 receptor, for which RWJ-56110 is not an inhibitor.[2][3][6][7] In contrast, it fully blocks platelet activation by any concentration of SFLLRN-NH₂.[2][3]

cluster_platelets Human Platelets cluster_vascular Vascular Cells (e.g., RASMC) Thrombin_high High Thrombin PAR1_P PAR-1 Thrombin_high->PAR1_P PAR4_P PAR-4 Thrombin_high->PAR4_P Activation_P Platelet Activation PAR1_P->Activation_P PAR4_P->Activation_P RWJ_P RWJ-56110 RWJ_P->PAR1_P Blocks Thrombin_high_V High Thrombin PAR1_V PAR-1 Thrombin_high_V->PAR1_V Activation_V Cellular Activation PAR1_V->Activation_V RWJ_V RWJ-56110 RWJ_V->PAR1_V Blocks

Caption: Differential effects of RWJ-56110 at high thrombin concentrations.
Anti-Angiogenic and Pro-Apoptotic Effects

RWJ-56110 demonstrates significant anti-angiogenic properties, blocking the formation of new blood vessels in vivo.[1][3][10][11][14] This effect is linked to its ability to suppress endothelial cell growth and induce apoptosis.[1] The compound inhibits DNA synthesis in a dose-dependent manner in actively growing endothelial cells and can arrest the cell cycle.[1] Furthermore, RWJ-56110 has been shown to inhibit thrombin-induced activation of the Erk1/2 signaling pathway, a key cascade in cell proliferation and survival.[1]

Anti-Viral Activity

Recent studies have identified a role for PAR-1 in the pathogenesis of certain viral infections. In both in vitro and in vivo models, RWJ-56110 was shown to reduce the replication of respiratory syncytial virus (RSV) and human metapneumovirus (hMPV).[15][16] In mouse models, treatment with RWJ-56110 protected against weight loss and mortality associated with these infections, correlating with decreased viral load and lung inflammation.[15]

Experimental Protocols and Methodologies

The characterization of RWJ-56110 has involved several key experimental assays. The general methodologies are described below.

Platelet Aggregation Assay
  • Objective: To measure the ability of RWJ-56110 to inhibit platelet aggregation.

  • Methodology:

    • Human platelet-rich plasma (PRP) is obtained from whole blood by centrifugation.

    • The PRP is pre-incubated with various concentrations of RWJ-56110 or a vehicle control.

    • Platelet aggregation is initiated by adding an agonist, typically thrombin (e.g., 0.5-10 nM) or SFLLRN-NH₂ (e.g., 1-10 µM).[1][2][17]

    • The change in light transmission through the platelet suspension is monitored over time using an aggregometer. Increased light transmission corresponds to platelet aggregation.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the concentration of RWJ-56110.

Blood Whole Blood PRP Prepare Platelet- Rich Plasma (PRP) Blood->PRP Incubate Incubate PRP with RWJ-56110 or Vehicle PRP->Incubate Agonist Add Agonist (Thrombin or SFLLRN) Incubate->Agonist Measure Measure Aggregation (Light Transmittance) Agonist->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze

Caption: Experimental workflow for platelet aggregation assay.
Calcium Mobilization Assay

  • Objective: To assess the effect of RWJ-56110 on agonist-induced intracellular calcium release, a key downstream event of PAR-1 activation.

  • Methodology:

    • Adherent cells (e.g., RASMC, HMVEC) are cultured and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[1][2][6]

    • Cells are pre-treated with various concentrations of RWJ-56110.

    • The cells are then stimulated with an agonist like thrombin.

    • The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.

    • The inhibition of the calcium signal by RWJ-56110 is quantified to determine the IC₅₀.[2]

Cell Proliferation and DNA Synthesis Assays
  • Objective: To determine the antiproliferative effects of RWJ-56110.

  • Methodology (Thymidine Incorporation):

    • Endothelial or smooth muscle cells are seeded in multi-well plates.[1]

    • Cells are treated with RWJ-56110 at various concentrations (e.g., 0.1-10 µM) for a set period (e.g., 6 hours).[1]

    • ³H-thymidine is added to the culture medium. As cells proliferate and synthesize new DNA, the radiolabeled thymidine (B127349) is incorporated.

    • After incubation, cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

    • A decrease in ³H-thymidine incorporation indicates inhibition of DNA synthesis and cell proliferation.[1]

Summary and Conclusion

This compound is a highly potent and selective peptide-mimetic antagonist of PAR-1. It effectively blocks PAR-1 signaling by preventing the interaction of the receptor's tethered ligand with its binding pocket.[2][3] Its biological activities are extensive, including robust antiplatelet, anti-angiogenic, pro-apoptotic, and anti-viral effects.[1][15] The differential inhibition observed between platelets and vascular cells at high thrombin concentrations underscores the role of PAR-4 as a secondary thrombin receptor on human platelets.[2][7] Due to its high selectivity and well-characterized in vitro and in vivo activities, RWJ-56110 remains an invaluable pharmacological tool for investigating the complex roles of PAR-1 in health and disease.

References

RWJ-56110 Dihydrochloride: A Technical Overview of a Preclinical PAR-1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RWJ-56110 dihydrochloride (B599025) is a potent and selective, non-peptide, small molecule antagonist of the Protease-Activated Receptor-1 (PAR-1). Developed as a peptidomimetic, it emerged from research programs aimed at identifying novel antiplatelet and antithrombotic agents. While demonstrating significant in vitro efficacy in inhibiting PAR-1 mediated signaling and platelet aggregation, its development was ultimately discontinued (B1498344) during preclinical evaluation due to a lack of convincing in vivo efficacy in animal models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of RWJ-56110, summarizing the available quantitative data, outlining probable experimental methodologies, and visualizing key pathways and processes.

Introduction

Thrombin is a key serine protease in the coagulation cascade that also elicits a range of cellular responses by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). PAR-1, the prototypical member of this family, is highly expressed on platelets and endothelial cells and plays a crucial role in thrombosis and hemostasis. Activation of PAR-1 by thrombin involves the cleavage of its N-terminal exodomain, which unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This signaling cascade leads to platelet aggregation, secretion, and cellular proliferation.

The critical role of PAR-1 in thrombus formation made it an attractive target for the development of novel antithrombotic therapies with a potentially wider therapeutic window than traditional anticoagulants. RWJ-56110 was developed in this context as a selective antagonist designed to block the interaction of the tethered ligand with the receptor body, thereby preventing downstream signaling.

Discovery and Synthesis

RWJ-56110 was discovered through a de novo design approach aimed at creating small molecule mimetics of the PAR-1 tethered ligand sequence (SFLLRN). A solid-phase synthesis method for a library of indole-based peptide mimetics, including RWJ-56110, has been described.[1] This approach utilized a secondary amide linker and involved key steps such as stepwise reductive alkylation, urea (B33335) formation, and a Mannich reaction to generate a diverse set of compounds for screening.[1] While the precise, multi-step synthesis of RWJ-56110 is not detailed in publicly available literature, the general methodology for similar indazole-derived ureas has been published, suggesting a convergent solution-phase synthesis.

Mechanism of Action

RWJ-56110 acts as a direct, selective, and competitive antagonist of PAR-1. It functions by binding to the receptor and sterically hindering the intramolecular binding of the newly exposed tethered ligand following thrombin cleavage. This prevents the conformational changes necessary for receptor activation and subsequent G-protein coupling. Importantly, RWJ-56110 does not inhibit the enzymatic activity of thrombin itself, nor does it affect the cleavage of the PAR-1 N-terminus. Its antagonistic activity is specific to PAR-1, with no significant effects on other Protease-Activated Receptors such as PAR-2, PAR-3, or PAR-4.[2]

Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage Tethered_Ligand Tethered Ligand (SFLLRN) PAR1->Tethered_Ligand Exposure G_Protein G-Protein (Gq, G12/13) PAR1->G_Protein Activation Tethered_Ligand->PAR1 Binding & Activation PLC Phospholipase C G_Protein->PLC Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation RWJ_56110 RWJ-56110 RWJ_56110->PAR1 Antagonism

Figure 1: Simplified signaling pathway of PAR-1 activation and inhibition by RWJ-56110.

Preclinical Pharmacology

The preclinical evaluation of RWJ-56110 focused on its in vitro and in vivo activity as a PAR-1 antagonist.

In Vitro Studies

RWJ-56110 demonstrated potent inhibition of PAR-1-mediated cellular responses in various in vitro assays.

Table 1: In Vitro Activity of RWJ-56110

AssayCell Type/SystemAgonistIC50 (µM)Reference
Calcium MobilizationHuman Vascular CellsThrombinFully Blocked[2]
Calcium MobilizationHuman PlateletsTRAP-6Blocked[2]
Platelet AggregationHuman PlateletsThrombinNot specified[2]

TRAP-6 is a synthetic peptide that acts as a selective PAR-1 agonist.

In Vivo Studies

Despite its promising in vitro profile, the development of RWJ-56110 was halted due to poor efficacy in animal models. However, it was utilized as a tool compound in a preclinical model of colitis. In a study using an experimental model of colitis, RWJ-56110 was shown to markedly decrease the severity of the disease in mice, suggesting a potential role for PAR-1 in intestinal inflammation.[3] This finding highlights the utility of RWJ-56110 as a pharmacological probe to investigate the physiological and pathophysiological roles of PAR-1. A related compound, RWJ-58259, demonstrated antirestenotic activity in a rat balloon angioplasty model and antithrombotic activity in a cynomolgus monkey arterial injury model.[2]

Experimental Protocols (Probable Methodologies)

While specific, detailed protocols for the studies involving RWJ-56110 are not publicly available, the following represent standard methodologies for the assays conducted.

Platelet Aggregation Assay
  • Principle: Light transmission aggregometry is used to measure the change in turbidity of a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

  • Protocol Outline:

    • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank.

    • Assay: PRP is placed in a cuvette in an aggregometer and stirred at 37°C. A baseline light transmission is established.

    • Inhibition: Various concentrations of RWJ-56110 or vehicle are pre-incubated with the PRP for a defined period.

    • Aggregation Induction: An agonist (e.g., thrombin or TRAP-6) is added to induce platelet aggregation.

    • Measurement: The change in light transmission is recorded over time. The extent of inhibition is calculated by comparing the aggregation in the presence of RWJ-56110 to the control.

Calcium Mobilization Assay
  • Principle: This assay measures the increase in intracellular calcium concentration following GPCR activation using a calcium-sensitive fluorescent dye.

  • Protocol Outline:

    • Cell Culture: Human vascular cells or platelets are cultured and plated in a multi-well plate.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.

    • Inhibition: The cells are pre-incubated with various concentrations of RWJ-56110 or vehicle.

    • Agonist Stimulation: A PAR-1 agonist (e.g., thrombin or TRAP-6) is added to the wells.

    • Fluorescence Measurement: The change in fluorescence intensity is measured immediately using a fluorescence plate reader. The inhibition of the calcium response is calculated.

cluster_platelet Platelet Aggregation Assay cluster_calcium Calcium Mobilization Assay P1 Whole Blood Collection P2 Prepare PRP & PPP P1->P2 P3 Pre-incubate PRP with RWJ-56110 P2->P3 P4 Induce Aggregation (Thrombin/TRAP-6) P3->P4 P5 Measure Light Transmission P4->P5 C1 Culture & Plate Cells C2 Load with Calcium Dye C1->C2 C3 Pre-incubate with RWJ-56110 C2->C3 C4 Stimulate with Agonist C3->C4 C5 Measure Fluorescence C4->C5 Discovery Discovery (Peptidomimetic Design) In_Vitro In Vitro Efficacy (Potent PAR-1 Antagonism) Discovery->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Outcome Development Halted (Poor In Vivo Efficacy) In_Vivo->Outcome Tool_Compound Utility as a Research Tool In_Vivo->Tool_Compound

References

The Chemical Architecture and Biological Interface of RWJ-56110 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-56110, a potent and selective non-peptide antagonist of the Protease-Activated Receptor-1 (PAR-1), represents a significant development in the study of thrombin-mediated cellular signaling. This technical guide provides a comprehensive overview of the chemical structure of its dihydrochloride (B599025) salt, alongside a compilation of its biological activity. Detailed methodologies for key experimental procedures, including solid-phase synthesis, PAR-1 binding assays, platelet aggregation studies, and cell proliferation assays, are presented to facilitate further research and development in this area.

Chemical Structure and Identification

RWJ-56110 is a synthetic, peptide-mimetic small molecule. The dihydrochloride salt enhances its solubility and stability for experimental use.

Table 1: Chemical Identifiers for RWJ-56110 Dihydrochloride

IdentifierValue
IUPAC Name (2S)-4-amino-N-benzyl-2-[[(2S)-2-[[(1-[(2,6-dichlorophenyl)methyl]-3-[(pyrrolidin-1-yl)methyl]-1H-indol-6-yl)carbamoyl]amino]-3-(3,4-difluorophenyl)propanamido]butanamide;dihydrochloride[1]
SMILES Cl.Cl.NCC--INVALID-LINK--C(F)=C1)NC(=O)NC1=CC=C2C(CN3CCCC3)=CN(CC3=C(Cl)C=CC=C3Cl)C2=C1">C@HC(=O)NCC1=CC=CC=C1[1]
InChI Key MGZSVSHDIOPSBO-ZEUUMAKDSA-N[1][2]
CAS Number 2387505-58-8[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C41H45Cl4F2N7O3[1]
Molecular Weight 863.65 g/mol [1][2]
Appearance Solid Powder[1]
Solubility Soluble in DMSO[1]

Biological Activity

RWJ-56110 is a selective antagonist of PAR-1, a G protein-coupled receptor activated by thrombin. It effectively blocks thrombin-induced cellular responses.[2][3][4]

Table 3: In Vitro Biological Activity of RWJ-56110

AssayAgonistCell/SystemIC50 Value
PAR-1 Binding--0.44 µM[5][6]
Platelet AggregationSFLLRN-NH2Human Platelets0.16 µM[5]
Platelet AggregationThrombinHuman Platelets0.34 µM[5]
Calcium MobilizationThrombinRat Aortic Smooth Muscle Cells (RASMC)0.12 µM[1][5]
Calcium MobilizationThrombinHuman Microvascular Endothelial Cells (HMVEC)0.13 µM[1][5]
Calcium MobilizationThrombinHuman Aortic Smooth Muscle Cells (HASMC)0.17 µM[1][5]
Cell ProliferationThrombinRat Aortic Smooth Muscle Cells (RASMC)3.5 µM[5]

Experimental Protocols

The following sections detail the generalized experimental procedures relevant to the synthesis and evaluation of RWJ-56110.

Synthesis of RWJ-56110 (Solid-Phase Peptide Synthesis)

RWJ-56110 was originally developed through the solid-phase parallel synthesis of chemical libraries to optimize a prototype molecule.[4] The following is a generalized protocol for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, which is a common method for creating peptide mimetics.

Experimental Workflow: Solid-Phase Synthesis

G Resin Resin Swelling Fmoc_Removal Fmoc Deprotection Resin->Fmoc_Removal Coupling Amino Acid Coupling Fmoc_Removal->Coupling Wash Washing Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Next Residue Cleavage Cleavage from Resin Wash->Cleavage Final Residue Repeat->Fmoc_Removal Purification Purification (HPLC) Cleavage->Purification

Caption: Generalized workflow for solid-phase peptide synthesis.

Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain by treating with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

PAR-1 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the PAR-1 receptor.

Experimental Workflow: Radioligand Binding Assay

G Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand and Competitor Membrane_Prep->Incubation Filtration Separation of Bound and Free Radioligand Incubation->Filtration Counting Quantification of Radioactivity Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the PAR-1 receptor (e.g., human platelets or transfected cell lines). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for PAR-1 (e.g., [³H]-ha-TRAP), and varying concentrations of the test compound (RWJ-56110). Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known PAR-1 ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR-1 agonist.

Experimental Workflow: Platelet Aggregation Assay

G PRP_Prep Preparation of Platelet-Rich Plasma (PRP) Incubation Incubation of PRP with Test Compound PRP_Prep->Incubation Aggregation Induction of Aggregation with Agonist Incubation->Aggregation Measurement Measurement of Light Transmittance Aggregation->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for a light transmission aggregometry-based platelet aggregation assay.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

  • Assay Setup: Place a sample of PRP in a cuvette in a light transmission aggregometer. Add a stir bar and allow the sample to equilibrate to 37°C.

  • Incubation with Inhibitor: Add the desired concentration of RWJ-56110 or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).

  • Induction of Aggregation: Add a PAR-1 agonist, such as thrombin or the synthetic peptide SFLLRN-NH2, to induce platelet aggregation.

  • Measurement: Record the change in light transmittance through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: Determine the maximum aggregation for each sample. Calculate the percentage of inhibition of aggregation by RWJ-56110 compared to the vehicle control. Determine the IC50 value by testing a range of inhibitor concentrations.

Cell Proliferation Assay

This assay assesses the effect of RWJ-56110 on the proliferation of cells, such as vascular smooth muscle cells, in response to thrombin.

Experimental Workflow: Cell Proliferation Assay

G Cell_Seeding Cell Seeding in 96-well Plates Starvation Serum Starvation Cell_Seeding->Starvation Treatment Treatment with Compound and Thrombin Starvation->Treatment Incubation Incubation (e.g., 24-48h) Treatment->Incubation Assay Addition of Proliferation Reagent (e.g., MTT, BrdU) Incubation->Assay Measurement Measurement of Absorbance or Fluorescence Assay->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: General workflow for a colorimetric or fluorometric cell proliferation assay.

Protocol:

  • Cell Culture: Culture the desired cell type (e.g., rat aortic smooth muscle cells) in appropriate growth medium.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free or low-serum medium and incubate for 24-48 hours.

  • Treatment: Treat the cells with various concentrations of RWJ-56110 or vehicle control for a short pre-incubation period. Then, stimulate the cells with thrombin to induce proliferation.

  • Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 24-48 hours).

  • Proliferation Measurement: Assess cell proliferation using a suitable method. For example:

    • MTT Assay: Add MTT solution to the wells and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength.

    • BrdU Assay: Add BrdU to the culture medium during the final hours of incubation. BrdU will be incorporated into the DNA of proliferating cells. Detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme that catalyzes a colorimetric or fluorometric reaction.

  • Data Analysis: Calculate the percentage of inhibition of cell proliferation by RWJ-56110 compared to the thrombin-stimulated control. Determine the IC50 value by testing a range of inhibitor concentrations.

Signaling Pathway

RWJ-56110 acts by competitively inhibiting the binding of the tethered ligand of PAR-1 to its binding pocket, which is exposed after thrombin cleavage of the receptor's N-terminus. This prevents the conformational changes in the receptor that are necessary to activate downstream G-protein signaling pathways.

G Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Binds to Cleavage N-terminal Cleavage PAR1->Cleavage Tethered_Ligand Tethered Ligand Activation Cleavage->Tethered_Ligand G_Protein G-Protein Signaling Tethered_Ligand->G_Protein Cell_Response Cellular Response (e.g., Aggregation, Proliferation) G_Protein->Cell_Response RWJ56110 RWJ-56110 RWJ56110->Tethered_Ligand Inhibits

Caption: Simplified signaling pathway of PAR-1 activation by thrombin and its inhibition by RWJ-56110.:** Simplified signaling pathway of PAR-1 activation by thrombin and its inhibition by RWJ-56110.

References

In Vitro Efficacy of RWJ-56110 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of RWJ-56110 dihydrochloride, a potent and selective peptidomimetic antagonist of the Protease-Activated Receptor 1 (PAR-1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts.

Core Efficacy Data of RWJ-56110

The inhibitory activity of RWJ-56110 has been characterized across various in vitro functional assays, demonstrating its potent and selective antagonism of PAR-1. The following tables summarize the key quantitative data from these studies.

Table 1: Inhibitory Activity of RWJ-56110 on PAR-1 Activation and Platelet Aggregation

ParameterAgonistAssay SystemIC50 Value (µM)
PAR-1 Binding-Not Specified0.44[1]
Platelet AggregationSFLLRN-NH2Human Platelets0.16[1]
Platelet AggregationThrombinHuman Platelets0.34[1]

Table 2: Inhibitory Effects of RWJ-56110 on Cellular Proliferation and Signaling

ParameterCell TypeIC50 Value (µM)
RASMC ProliferationRat Aortic Smooth Muscle Cells3.5[1]
Calcium MobilizationRat Aortic Smooth Muscle Cells0.12[1]
Calcium MobilizationHuman Microvascular Endothelial Cells0.13[1]
Calcium MobilizationHuman Aortic Smooth Muscle Cells0.17[1]

Key In Vitro Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize the in vitro activity of RWJ-56110 are provided below.

Thrombin-Induced Platelet Aggregation Assay

This assay evaluates the ability of RWJ-56110 to inhibit platelet aggregation initiated by the PAR-1 agonist, thrombin.

a. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

b. Aggregation Measurement:

  • Pre-warm the PRP to 37°C.

  • Place a sample of the PRP in an aggregometer cuvette with a stir bar.

  • Add varying concentrations of RWJ-56110 or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes).

  • Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.

  • Monitor the change in light transmittance through the PRP suspension over time. Increased aggregation leads to higher light transmittance.

  • Calculate the percentage of inhibition of aggregation for each concentration of RWJ-56110 compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of RWJ-56110.

Western Blot Analysis of PAR-1 Signaling in Podocytes

This method is used to assess the effect of RWJ-56110 on the phosphorylation of downstream signaling proteins following PAR-1 activation in podocytes.

a. Cell Culture and Treatment:

  • Culture human podocytes in appropriate media and conditions until they reach a suitable confluency.

  • Serum-starve the cells for several hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of RWJ-56110 or vehicle for a defined period.

  • Stimulate the cells with a PAR-1 agonist (e.g., thrombin or SFLLRN-NH2) for a short duration (e.g., 5-30 minutes).

b. Protein Extraction and Quantification:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-JNK, phospho-VASP, phospho-ATF-2, phospho-c-Jun, phospho-SMAD2, phospho-SMAD3) and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control.

Wound Healing (Scratch) Assay for Podocyte Migration

This assay is employed to evaluate the impact of RWJ-56110 on the migratory capacity of podocytes.

a. Cell Seeding and Monolayer Formation:

  • Seed podocytes in a multi-well plate and culture them until they form a confluent monolayer.

b. Creating the "Wound":

  • Using a sterile pipette tip (e.g., p200), create a uniform scratch or "wound" through the center of the cell monolayer in each well.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

c. Treatment and Imaging:

  • Replace the PBS with fresh culture medium containing different concentrations of RWJ-56110 or a vehicle control.

  • Capture images of the wound area at time zero (T=0) using a phase-contrast microscope.

  • Incubate the plate under standard cell culture conditions.

  • Acquire images of the same wound areas at regular intervals (e.g., every 6, 12, or 24 hours) over the course of the experiment.

d. Data Analysis:

  • Measure the width or area of the wound at each time point for all treatment conditions.

  • Calculate the rate of wound closure or the percentage of wound healing for each condition.

  • Compare the migration rates between RWJ-56110-treated and control groups to determine the inhibitory effect on cell migration.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the in vitro studies of RWJ-56110.

PAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thrombin Thrombin / Agonist PAR1 PAR-1 Receptor Thrombin->PAR1 Activates G_Protein G-Protein Coupling PAR1->G_Protein RWJ56110 RWJ-56110 RWJ56110->PAR1 Inhibits Downstream_Signaling Downstream Signaling Cascade G_Protein->Downstream_Signaling JNK JNK Downstream_Signaling->JNK VASP VASP Downstream_Signaling->VASP SMAD2 SMAD2 Downstream_Signaling->SMAD2 SMAD3 SMAD3 Downstream_Signaling->SMAD3 Erk12 Erk1/2 Downstream_Signaling->Erk12 ATF2 ATF-2 JNK->ATF2 cJun c-Jun JNK->cJun Transcription_Factors Transcription Factors ATF2->Transcription_Factors cJun->Transcription_Factors SMAD2->Transcription_Factors SMAD3->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Migration, etc.) Transcription_Factors->Gene_Expression

Caption: PAR-1 signaling pathway inhibited by RWJ-56110.

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Whole_Blood Whole Blood (3.2% Sodium Citrate) Centrifugation Low-Speed Centrifugation (200 x g, 20 min) Whole_Blood->Centrifugation Whole_Blood->Centrifugation PRP Platelet-Rich Plasma (PRP) Centrifugation->PRP Centrifugation->PRP Pre_incubation Pre-incubate PRP at 37°C PRP->Pre_incubation PRP->Pre_incubation Add_RWJ56110 Add RWJ-56110 or Vehicle Pre_incubation->Add_RWJ56110 Pre_incubation->Add_RWJ56110 Add_Agonist Add Thrombin / Agonist Add_RWJ56110->Add_Agonist Add_RWJ56110->Add_Agonist Measure_Aggregation Measure Light Transmittance (Aggregometer) Add_Agonist->Measure_Aggregation Add_Agonist->Measure_Aggregation Calculate_Inhibition Calculate % Inhibition Measure_Aggregation->Calculate_Inhibition Measure_Aggregation->Calculate_Inhibition Plot_Dose_Response Plot Dose-Response Curve Calculate_Inhibition->Plot_Dose_Response Calculate_Inhibition->Plot_Dose_Response Determine_IC50 Determine IC50 Plot_Dose_Response->Determine_IC50 Plot_Dose_Response->Determine_IC50

Caption: Experimental workflow for platelet aggregation assay.

Wound_Healing_Workflow cluster_setup Assay Setup cluster_treatment_imaging Treatment and Imaging cluster_data_analysis Data Analysis Seed_Cells Seed Podocytes Confluent_Monolayer Grow to Confluent Monolayer Seed_Cells->Confluent_Monolayer Seed_Cells->Confluent_Monolayer Create_Wound Create Scratch 'Wound' Confluent_Monolayer->Create_Wound Confluent_Monolayer->Create_Wound Wash_Cells Wash with PBS Create_Wound->Wash_Cells Create_Wound->Wash_Cells Add_Treatment Add Medium with RWJ-56110 or Vehicle Wash_Cells->Add_Treatment Wash_Cells->Add_Treatment Image_T0 Image Wound at T=0 Add_Treatment->Image_T0 Add_Treatment->Image_T0 Incubate Incubate Image_T0->Incubate Image_T0->Incubate Image_Time_Points Image at Regular Intervals Incubate->Image_Time_Points Incubate->Image_Time_Points Measure_Wound Measure Wound Area/Width Image_Time_Points->Measure_Wound Image_Time_Points->Measure_Wound Calculate_Closure Calculate Rate of Closure Measure_Wound->Calculate_Closure Measure_Wound->Calculate_Closure Compare_Groups Compare Treated vs. Control Calculate_Closure->Compare_Groups Calculate_Closure->Compare_Groups

Caption: Workflow for the wound healing (scratch) assay.

References

RWJ-56110 Dihydrochloride: A Technical Guide to a Selective PAR-1 Antagonist and its Impact on Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-56110 is a potent and selective peptidomimetic antagonist of Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor that plays a critical role in thrombosis, inflammation, and cellular proliferation. By inhibiting PAR-1 activation, RWJ-56110 effectively blocks thrombin-mediated signaling cascades, demonstrating potential therapeutic applications in cardiovascular diseases and fibrotic conditions. This guide provides an in-depth overview of RWJ-56110, detailing its mechanism of action, its effects on key downstream signaling pathways, quantitative measures of its activity, and relevant experimental protocols for its study.

Introduction to RWJ-56110

RWJ-56110 is a selective, peptide-mimetic inhibitor that targets Protease-Activated Receptor 1 (PAR-1).[1] It shows no significant activity at other protease-activated receptors like PAR-2, PAR-3, or PAR-4, making it a specific tool for investigating PAR-1 mediated processes.[1][2] PAR-1 is a unique receptor activated by the proteolytic cleavage of its N-terminus by proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[3] RWJ-56110 functions by preventing this activation and subsequent signal transduction.[1] Its utility has been demonstrated in various preclinical models, where it inhibits platelet aggregation, smooth muscle cell proliferation, and angiogenesis.[1][3]

Mechanism of Action and Downstream Signaling

The primary mechanism of RWJ-56110 is the competitive antagonism of PAR-1.[4] Activation of PAR-1 by thrombin leads to the coupling of several heterotrimeric G proteins, including Gαq, Gα12/13, and Gαi, which trigger distinct downstream signaling cascades.[3] RWJ-56110 blocks the initiation of these pathways.

PAR-1 G Protein-Coupled Signaling

Upon activation, PAR-1 initiates signaling through multiple G protein families:

  • Gαq Pathway: This pathway activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to events like platelet granule secretion.[3]

  • Gα12/13 Pathway: This coupling activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-kinase (ROCK), leading to cytoskeletal reorganization, stress fiber formation, and changes in cell shape and motility.[3]

  • Gαi Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]

G_Protein_Signaling cluster_membrane Cell Membrane PAR1 PAR-1 Gq Gq PAR1->Gq Activates G12_13 G12_13 PAR1->G12_13 Activates Gi Gi PAR1->Gi Activates Thrombin Thrombin Thrombin->PAR1 Activates RWJ56110 RWJ56110 RWJ56110->PAR1 Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF AC Adenylyl Cyclase Gi->AC Ca_PKC Ca2+ Release / PKC Activation PLC->Ca_PKC Rho_ROCK RhoA / ROCK Activation RhoGEF->Rho_ROCK cAMP ↓ cAMP AC->cAMP

Caption: General overview of PAR-1 G protein signaling pathways.
Inhibition of Pro-Fibrotic and Stress Signaling

Research has demonstrated that PAR-1 activation contributes to pro-fibrotic signaling. Pre-treatment with RWJ-56110 has been shown to significantly inhibit the phosphorylation of key downstream effectors involved in stress and fibrosis, including c-Jun N-terminal kinase (JNK), activating transcription factor 2 (ATF-2), c-Jun, SMAD2, and SMAD3. This positions RWJ-56110 as a tool to investigate and potentially counteract pathological fibrotic processes.

Pro_Fibrotic_Signaling cluster_downstream Downstream Effectors PAR1_Activation PAR-1 Activation (e.g., by Thrombin) JNK JNK PAR1_Activation->JNK Phosphorylates SMAD2_3 SMAD2 / SMAD3 PAR1_Activation->SMAD2_3 Phosphorylates RWJ56110 RWJ-56110 RWJ56110->PAR1_Activation p_JNK p-JNK JNK->p_JNK p_SMAD2_3 p-SMAD2 / p-SMAD3 SMAD2_3->p_SMAD2_3 ATF2 ATF-2 p_JNK->ATF2 Phosphorylates cJun c-Jun p_JNK->cJun Phosphorylates Gene_Transcription Pro-Fibrotic Gene Transcription p_SMAD2_3->Gene_Transcription p_ATF2 p-ATF-2 ATF2->p_ATF2 p_cJun p-c-Jun cJun->p_cJun p_ATF2->Gene_Transcription p_cJun->Gene_Transcription

Caption: Inhibition of pro-fibrotic signaling by RWJ-56110.

Quantitative Data

The potency and selectivity of RWJ-56110 have been quantified across various functional assays. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in different biological contexts.

Assay TypeAgonist / Cell TypeIC50 Value (µM)Reference
Binding Affinity PAR-10.44[1]
Platelet Aggregation SFLLRN-NH₂ (PAR-1 Agonist)0.16[1]
Platelet Aggregation Thrombin0.34[1]
Cell Proliferation Rat Aortic Smooth Muscle Cells (RASMC)3.5[1]
Calcium Mobilization Rat Aortic Smooth Muscle Cells (RASMC)0.12[1]
Calcium Mobilization Human Microvascular Endothelial Cells (HMVEC)0.13[1]
Calcium Mobilization Human Aortic Smooth Muscle Cells (HASMC)0.17[1]

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the effects of PAR-1 antagonists like RWJ-56110. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot for Phosphorylated Signaling Proteins (p-JNK, p-SMAD3)

This protocol allows for the semi-quantitative analysis of protein phosphorylation state, providing a direct measure of signaling pathway activation.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Culture cells to 70-80% confluency. - Pre-treat with RWJ-56110 or vehicle. - Stimulate with PAR-1 agonist (e.g., Thrombin). B 2. Protein Extraction - Lyse cells in RIPA buffer with phosphatase & protease inhibitors. A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE - Denature protein samples. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer separated proteins from gel to a PVDF or nitrocellulose membrane. D->E F 6. Blocking - Block membrane with 5% BSA or non-fat milk in TBST for 1 hour. E->F G 7. Antibody Incubation - Incubate with primary antibody (e.g., anti-p-JNK) overnight at 4°C. - Wash, then incubate with HRP-conjugated secondary antibody for 1 hour. F->G H 8. Detection & Analysis - Apply ECL substrate. - Capture chemiluminescent signal. - Quantify band intensity and normalize to total protein or loading control. G->H

Caption: Standard workflow for Western Blot analysis.

Methodology:

  • Cell Lysis and Protein Quantification: After treatment with RWJ-56110 and/or a PAR-1 agonist, cells are washed with cold PBS and lysed on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. The total protein concentration of the resulting lysates is determined using a standard method like the BCA assay.[5]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by size on an SDS-polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.[5]

  • Blocking and Antibody Incubation: The membrane is blocked for one hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-JNK or anti-phospho-SMAD3).[5][6]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system. Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) or the total protein level of the target.[5]

In Vitro Wound Healing (Scratch) Assay

This assay is a straightforward method to study the effects of compounds on collective cell migration, a process often influenced by PAR-1 signaling.

Methodology:

  • Cell Seeding: Plate cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[7]

  • Creating the "Wound": Once a confluent monolayer has formed, use a sterile pipette tip (p200 or p10) to create a straight scratch or "wound" through the center of the monolayer.[7]

  • Washing and Treatment: Gently wash the wells with PBS or culture medium to remove dislodged cells and debris. Replace with fresh medium containing the desired concentration of RWJ-56110, a PAR-1 agonist, or vehicle control.[8]

  • Imaging and Analysis: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.[9] The rate of wound closure is quantified by measuring the change in the cell-free area over time. This allows for a comparison of cell migration rates between different treatment conditions.[9]

Conclusion

RWJ-56110 dihydrochloride (B599025) is a valuable research tool for elucidating the complex roles of PAR-1 in physiology and disease. Its high selectivity and characterized potency make it suitable for in vitro and in vivo studies aimed at understanding the downstream consequences of PAR-1 antagonism. The inhibition of key signaling nodes like JNK and SMAD3 highlights its potential relevance for developing therapies targeting fibrotic and inflammatory conditions. The methodologies and data presented in this guide serve as a comprehensive resource for professionals engaged in the study of PAR-1 signaling and the development of related therapeutics.

References

Preclinical Profile of RWJ-56110: A Potent and Selective PAR-1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RWJ-56110 is a synthetic, peptide-mimetic small molecule that has been identified as a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR-1).[1][2][3][4] Initial conflicting reports identifying it as a PAR-2 inhibitor have been superseded by definitive studies characterizing its activity at PAR-1. This document provides a comprehensive overview of the preclinical data available for RWJ-56110 dihydrochloride, including its mechanism of action, quantitative biological activity, and relevant experimental methodologies. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development exploring the therapeutic potential of PAR-1 antagonism.

Introduction to RWJ-56110

Developed as part of a program to create peptide-mimetic antagonists for tethered-ligand receptors, RWJ-56110 emerged from the optimization of a prototype molecule, RWJ-53052.[1][4] The design strategy was based on mimicking the spatial relationships of the functional groups of the PAR-1 agonist peptide epitope, SFLLRN.[1][4] RWJ-56110 is a selective PAR-1 antagonist with no reported agonist activity or inhibitory effects on the activating protease, thrombin.[1][3][4] Furthermore, it demonstrates selectivity for PAR-1 over other members of the protease-activated receptor family, namely PAR-2, PAR-3, and PAR-4.[2][3][5]

Quantitative Biological Data

The following table summarizes the reported in vitro potency of RWJ-56110 in various functional assays. These data highlight its sub-micromolar activity in inhibiting PAR-1 mediated cellular responses.

Assay TypeAgonistCell/System TypeIC50 (µM)Reference
PAR-1 Binding-0.44[2]
Platelet AggregationSFLLRN-NH2Human Platelets0.16[2]
Platelet AggregationThrombinHuman Platelets0.34[2]
Calcium MobilizationThrombinRat Aortic Smooth Muscle Cells (RASMC)0.12[2]
Calcium MobilizationThrombinHuman Microvascular Endothelial Cells (HMVEC)0.13[2]
Calcium MobilizationThrombinHuman Aortic Smooth Muscle Cells (HASMC)0.17[2]
Cell ProliferationThrombinRat Aortic Smooth Muscle Cells (RASMC)3.5[2]

Mechanism of Action

RWJ-56110 functions as a direct inhibitor of PAR-1 activation and internalization.[3][6] It is understood to interfere with the binding of the tethered ligand to its receptor, thereby blocking downstream signaling cascades.[6] Studies have shown that at high concentrations of the PAR-1 activating peptide (TRAP-6 or SFLLRN-NH2), RWJ-56110 can fully block activation responses in both human vascular cells and platelets.[3][6] However, when thrombin is used as the agonist at high concentrations, RWJ-56110 fully inhibits responses in vascular cells but not in human platelets.[3][6][7] This is attributed to the fact that thrombin can also activate platelets through PAR-4, a pathway that is not inhibited by RWJ-56110.[6][7]

Key Experimental Protocols

While the primary literature does not provide exhaustive step-by-step protocols, the following methodologies are standard for the assays used to characterize RWJ-56110.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the clumping of platelets induced by an agonist.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed.[8][9]

  • Aggregometry: Platelet aggregation is monitored using a light transmission aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. The baseline light transmission is set using PPP (representing 100% aggregation).[8][10]

  • Inhibition Assay: PRP is pre-incubated with various concentrations of RWJ-56110 or vehicle control for a specified time.[8]

  • Agonist Addition: An agonist, such as SFLLRN-NH2 or thrombin, is added to the PRP to induce aggregation. The change in light transmission is recorded over time as platelets aggregate.[8][11]

  • Data Analysis: The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of RWJ-56110 to that of the vehicle control. The IC50 value is then determined from the dose-response curve.

Calcium Mobilization Assay

This assay measures the inhibition of intracellular calcium release, a key downstream event of PAR-1 activation.

  • Cell Culture: Adherent cells, such as smooth muscle cells or endothelial cells, are cultured in multi-well plates.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are then incubated with various concentrations of RWJ-56110 or a vehicle control.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorometric imaging plate reader. An agonist (e.g., thrombin) is added to the wells, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The inhibitory effect of RWJ-56110 is determined by quantifying the reduction in the agonist-induced calcium peak. The IC50 value is calculated from the resulting dose-response curve.

Visualizing the Molecular and Experimental Context

To better understand the preclinical profile of RWJ-56110, the following diagrams illustrate its mechanism of action and the workflow for its in vitro evaluation.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) Tethered Ligand Exposed PAR1_inactive->PAR1_active RWJ56110 RWJ-56110 RWJ56110->PAR1_active Inhibition Gq Gαq PAR1_active->Gq G1213 Gα12/13 PAR1_active->G1213 beta_arrestin β-Arrestin PAR1_active->beta_arrestin PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF ERK ERK1/2 beta_arrestin->ERK IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Cell_responses Cellular Responses (e.g., Platelet Aggregation, Cell Proliferation) ERK->Cell_responses Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC ROCK ROCK Activation RhoA->ROCK Ca_release->Cell_responses PKC->Cell_responses ROCK->Cell_responses

PAR-1 Signaling Pathway and Inhibition by RWJ-56110.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Anticoagulant) PRP_Isolation 2. Centrifugation (Isolate PRP) Blood_Collection->PRP_Isolation Incubation 3. Pre-incubation with RWJ-56110 PRP_Isolation->Incubation Platelet Aggregation Cell_Culture 1. Cell Culture (e.g., Endothelial, Smooth Muscle) Cell_Culture->Incubation Calcium Mobilization Agonist_Addition 4. Add Agonist (Thrombin or SFLLRN-NH2) Incubation->Agonist_Addition Measurement 5. Measure Response (Light Transmission or Fluorescence) Agonist_Addition->Measurement Dose_Response 6. Generate Dose-Response Curve Measurement->Dose_Response IC50 7. Calculate IC50 Value Dose_Response->IC50

In Vitro Assay Workflow for RWJ-56110.

Conclusion

RWJ-56110 is a well-characterized preclinical tool compound for studying the role of PAR-1 in various physiological and pathological processes. Its nature as a potent, selective, and direct-acting PAR-1 antagonist makes it a valuable pharmacological probe. The sub-micromolar IC50 values in platelet aggregation and cellular signaling assays underscore its potential as a lead compound for the development of novel anti-thrombotic or anti-proliferative therapies. Further in vivo studies would be necessary to fully elucidate its therapeutic potential, especially considering early reports of poor efficacy of similar peptidomimetic strategies in animal models. This guide provides a foundational understanding of the preclinical characteristics of RWJ-56110 for researchers interested in the antagonism of PAR-1.

References

RWJ-56110 Dihydrochloride: A Technical Guide to its Effects on Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-56110 dihydrochloride (B599025) is a potent and selective, non-peptide mimetic antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor that plays a critical role in thrombosis and other cellular processes. This technical guide provides an in-depth overview of the effects of RWJ-56110 on various cellular functions, including platelet aggregation, intracellular calcium mobilization, and podocyte motility. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Protease-Activated Receptor-1 (PAR-1) is a unique member of the G-protein coupled receptor (GPCR) superfamily, activated by the proteolytic cleavage of its N-terminal domain by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating downstream signaling cascades. PAR-1 is expressed in a variety of cell types, including platelets, endothelial cells, and podocytes, and is implicated in a range of physiological and pathological processes, including hemostasis, thrombosis, inflammation, and tissue repair.

RWJ-56110 is a small molecule antagonist that selectively targets PAR-1, offering a valuable tool for dissecting the receptor's role in cellular signaling and a potential therapeutic agent for thrombotic diseases. This document summarizes the key in vitro effects of RWJ-56110, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Mechanism of Action

RWJ-56110 acts as a direct inhibitor of PAR-1 activation and internalization.[1] Unlike some other PAR-1 inhibitors, it does not prevent the initial cleavage of the receptor's N-terminus by thrombin. Instead, it is believed to allosterically modulate the receptor, preventing the tethered ligand from binding and initiating downstream signaling.[2] This selective antagonism allows for the specific interrogation of PAR-1 mediated pathways without interfering with the enzymatic activity of thrombin itself.

Quantitative Data on Cellular Effects

The inhibitory effects of RWJ-56110 have been quantified across various cellular assays. The following tables summarize the key IC50 values, demonstrating its potency and selectivity.

Assay Cell Type/System Agonist IC50 Value (µM) Reference
PAR-1 Binding------0.44[MedchemExpress]
Platelet AggregationHuman PlateletsSFLLRN-NH20.16[MedchemExpress]
Human PlateletsThrombin0.34[MedchemExpress]
Calcium MobilizationRat Aortic Smooth Muscle Cells (RASMC)Thrombin0.12[MedchemExpress]
Human Microvascular Endothelial Cells (HMVEC)Thrombin0.13[MedchemExpress]
Human Aortic Smooth Muscle Cells (HASMC)Thrombin0.17[MedchemExpress]
Human PodocytesTFLLR-NH2Not explicitly quantified, but shown to block Ca2+ response[3]
Cell ProliferationRat Aortic Smooth Muscle Cells (RASMC)Thrombin3.5[MedchemExpress]

Effects on Key Cellular Processes

Platelet Aggregation

RWJ-56110 is a potent inhibitor of platelet aggregation induced by PAR-1 agonists.[4] By blocking PAR-1, it prevents the conformational changes in platelets that lead to their aggregation and the formation of a thrombus.

Intracellular Calcium Mobilization

Activation of PAR-1 by thrombin leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in many signaling pathways. RWJ-56110 effectively blocks this thrombin-induced calcium mobilization in various cell types, including vascular smooth muscle cells and endothelial cells. [MedchemExpress, 8]

Podocyte Motility and Injury

In the context of kidney disease, particularly focal segmental glomerulosclerosis (FSGS), PAR-1 activation on podocytes has been implicated in cellular injury and increased motility, contributing to the breakdown of the glomerular filtration barrier.[5] Studies have shown that RWJ-56110 can significantly inhibit the pro-migratory phenotype of podocytes induced by plasma from FSGS patients.[5] This suggests a potential therapeutic role for PAR-1 antagonists in certain proteinuric kidney diseases.

Signaling Pathways Affected by RWJ-56110

RWJ-56110, by inhibiting PAR-1, modulates several downstream signaling pathways. In podocytes, PAR-1 activation has been shown to lead to the phosphorylation of c-Jun N-terminal kinase (JNK), Vasodilator-stimulated phosphoprotein (VASP), Activating transcription factor 2 (ATF-2), c-Jun, SMAD2, and SMAD3.[5] Pre-treatment with RWJ-56110 significantly inhibits the phosphorylation of these key signaling molecules.[5]

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activates Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 RWJ56110 RWJ-56110 RWJ56110->PAR1 Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation RhoA RhoA G1213->RhoA JNK_pathway JNK/ATF-2/c-Jun Pathway RhoA->JNK_pathway SMAD_pathway SMAD2/3 Pathway RhoA->SMAD_pathway VASP_pathway VASP Phosphorylation RhoA->VASP_pathway Podocyte_Motility Podocyte Motility JNK_pathway->Podocyte_Motility SMAD_pathway->Podocyte_Motility VASP_pathway->Podocyte_Motility

Caption: PAR-1 signaling pathway and the inhibitory action of RWJ-56110.

Detailed Experimental Protocols

Platelet Aggregation Assay

This protocol is based on the light transmission aggregometry method used to assess the effect of RWJ-56110 on platelet aggregation.

Materials:

  • Human whole blood collected in 3.2% sodium citrate (B86180) tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • PAR-1 agonist (e.g., Thrombin at a final concentration of 0.1 U/mL or SFLLRN-NH2 at a final concentration of 10 µM).

  • RWJ-56110 dihydrochloride stock solution (in DMSO or appropriate solvent).

  • Saline or appropriate vehicle control.

  • Light transmission aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes. Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Assay Preparation: Aliquot PRP into aggregometer cuvettes with a stir bar. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation: Add various concentrations of RWJ-56110 or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

  • Initiation of Aggregation: Add the PAR-1 agonist to the cuvettes to induce platelet aggregation.

  • Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes). The percentage of aggregation is calculated relative to the PPP control.

  • Data Analysis: Plot the percentage of inhibition of aggregation against the concentration of RWJ-56110 to determine the IC50 value.

Platelet_Aggregation_Workflow A Collect Human Whole Blood B Prepare Platelet-Rich Plasma (PRP) & PPP A->B C Adjust Platelet Count B->C D Calibrate Aggregometer C->D E Incubate PRP with RWJ-56110 or Vehicle C->E G Record Light Transmission D->G F Add PAR-1 Agonist E->F F->G H Calculate % Aggregation & Determine IC50 G->H

Caption: Workflow for the platelet aggregation assay.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium in response to PAR-1 activation and its inhibition by RWJ-56110.

Materials:

  • Cultured cells expressing PAR-1 (e.g., HMVEC, HASMC, or human podocytes).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • PAR-1 agonist (e.g., Thrombin or TFLLR-NH2).

  • This compound stock solution.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with HBSS and then incubate with the fluorescent calcium indicator dye in HBSS for 30-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition: Add different concentrations of RWJ-56110 or vehicle control to the wells and incubate for 10-20 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence for a short period. Then, inject the PAR-1 agonist into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each condition. Determine the inhibitory effect of RWJ-56110 and calculate the IC50 value.

Podocyte Motility (Scratch) Assay

This assay is used to assess the effect of RWJ-56110 on the migratory capacity of podocytes.

Materials:

  • Conditionally immortalized human podocytes.

  • Culture medium (e.g., RPMI 1640 with supplements).

  • Sterile 200 µL pipette tip.

  • Microscope with live-cell imaging capabilities.

  • Image analysis software (e.g., ImageJ).

  • Relapse plasma from FSGS patients (or other pro-migratory stimulus).

  • This compound.

Procedure:

  • Cell Culture: Culture podocytes in a 6-well plate until they form a confluent monolayer.

  • Scratch Creation: Create a linear "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Wash: Gently wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing the pro-migratory stimulus (e.g., relapse plasma) with or without various concentrations of RWJ-56110.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for 24-48 hours using a microscope.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each condition. Compare the migration rate in the presence and absence of RWJ-56110.

Scratch_Assay_Workflow A Culture Podocytes to Confluent Monolayer B Create a Linear Scratch A->B C Wash to Remove Debris B->C D Treat with Stimulus +/- RWJ-56110 C->D E Image Scratch at Time 0 and Intervals D->E F Measure Wound Closure E->F G Analyze Migration Rate F->G

Caption: Workflow for the podocyte scratch assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the cellular roles of PAR-1. Its potent and selective antagonism of PAR-1 allows for the specific inhibition of thrombin-mediated signaling in a variety of cell types. The data and protocols presented in this guide demonstrate its utility in studying key cellular processes such as platelet aggregation, calcium signaling, and podocyte motility. Further research utilizing RWJ-56110 will undoubtedly continue to elucidate the complex biology of PAR-1 and may pave the way for novel therapeutic strategies targeting this important receptor.

References

Methodological & Application

Application Notes and Protocols for RWJ-56110 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-56110 dihydrochloride (B599025) is a potent and selective peptide-mimetic antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2][3][4][5][6] It functions by inhibiting PAR-1 activation and internalization, thereby blocking downstream signaling pathways.[1][3] This compound has been shown to inhibit platelet aggregation induced by thrombin and SFLLRN-NH2, block angiogenesis, and induce apoptosis.[1][2][3] Due to its selective inhibitory action on PAR-1 with no effect on PAR-2, PAR-3, or PAR-4, RWJ-56110 dihydrochloride is a valuable tool for studying the physiological and pathological roles of PAR-1 signaling in various cell types.[1][2][3][4]

This document provides detailed protocols for the proper dissolution and handling of this compound for use in cell culture experiments, ensuring optimal performance and reproducible results.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 790.73 g/mol [7]
Formula C41H43Cl2F2N7O3·2HCl[4][7]
CAS Number 252889-88-6[7]
Appearance Solid powder[8]
Purity ≥98%[3]
Solubility in DMSO <86.36 mg/mL[7]
Solubility in Water <21.59 mg/mL[7]
Storage (Powder) -20°C for up to 3 years[7]
Storage (in Solvent) -80°C for up to 1 year[7]

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[3][7][8]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (recommended)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your stock solution.

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder.

  • Adding Solvent: Add the appropriate volume of sterile DMSO to the vial containing the powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For example, to prepare a 10 mM stock solution, add 1.1579 mL of DMSO to 10 mg of this compound.[1]

  • Dissolution: Vortex the solution thoroughly to facilitate dissolution. Sonication in an ultrasonic water bath is recommended to ensure the compound is fully dissolved.[7] Visually inspect the solution to confirm that no particulates are present.

  • Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 1 year).[7] For frequent use, a stock solution can be stored at 4°C for up to one week.[7]

Dilution of Stock Solution into Cell Culture Media

To treat cells, the concentrated DMSO stock solution must be further diluted into your complete cell culture medium to the desired final working concentration.

Materials:

  • Concentrated this compound stock solution (in DMSO)

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

  • Calibrated micropipettes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution (Recommended): To ensure accurate and homogenous dilution, it is recommended to perform a serial dilution.

    • First, prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of pre-warmed complete cell culture medium.

    • Vortex the intermediate dilution gently.

    • From this intermediate dilution, prepare your final working concentrations by adding the appropriate volume to your cell culture plates or flasks.

  • Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture medium, as high concentrations can be cytotoxic. For most cell lines, the final DMSO concentration should not exceed 0.1% (v/v). For sensitive cell lines, such as nude mice-derived cells or transgenic cells, the DMSO concentration should be kept below 2%.[7]

  • Solvent Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as your experimental group, but without the this compound. This will allow you to distinguish the effects of the compound from any potential effects of the solvent.[7]

  • Immediate Use: It is best practice to prepare the final working solutions fresh for each experiment and use them immediately.

Mechanism of Action: PAR-1 Antagonism

Protease-Activated Receptor-1 (PAR-1) is a G protein-coupled receptor (GPCR) that is activated by the proteolytic cleavage of its N-terminus by proteases such as thrombin.[9][10] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[10] This activation leads to the stimulation of various downstream signaling pathways, including the activation of Gαq, Gα12/13, and Gαi proteins, resulting in increased intracellular calcium, activation of the Rho-Rho kinase pathway, and inhibition of adenylyl cyclase, respectively.[10]

RWJ-56110 acts as a competitive antagonist at the PAR-1 receptor, preventing the binding of the tethered ligand and subsequent receptor activation and signaling.[1][9]

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage & Activation RWJ56110 RWJ-56110 RWJ56110->PAR1 Inhibition G_protein Gαq / Gα12/13 PAR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, Angiogenesis) Ca_release->Cellular_Response PKC->Cellular_Response RhoA RhoA RhoGEF->RhoA RhoA->Cellular_Response

Caption: PAR-1 signaling pathway and inhibition by RWJ-56110.

Experimental Workflow for Cell Treatment

The following diagram illustrates a typical workflow for treating cultured cells with this compound.

Experimental_Workflow A Prepare Concentrated Stock Solution in DMSO B Store Aliquots at -80°C A->B C Thaw a Single Aliquot B->C D Prepare Intermediate Dilution in Culture Medium C->D E Prepare Final Working Concentrations D->E F Treat Cells (including vehicle control) E->F G Incubate for Desired Time F->G H Perform Downstream Assays (e.g., Proliferation, Apoptosis, Signaling) G->H

Caption: Workflow for cell treatment with RWJ-56110.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-56110 dihydrochloride (B599025) is a potent and selective, peptide-mimetic inhibitor of Protease-Activated Receptor 1 (PAR-1). It functions by blocking the activation and internalization of PAR-1, a G protein-coupled receptor involved in various physiological and pathological processes, including thrombosis, inflammation, and angiogenesis. While in vitro studies have extensively characterized its inhibitory activity, publicly available literature lacks specific recommended concentrations for in vivo studies. These application notes provide a comprehensive overview of RWJ-56110's mechanism of action, a summary of its in vitro efficacy, and a recommended framework for designing initial in vivo experiments to determine an effective dosage.

Introduction to RWJ-56110 Dihydrochloride

RWJ-56110 is a selective antagonist of PAR-1, a receptor activated by the proteolytic cleavage of its N-terminus by proteases such as thrombin. Upon activation, PAR-1 initiates a cascade of intracellular signaling events. By inhibiting PAR-1, RWJ-56110 effectively blocks these downstream pathways, making it a valuable tool for studying the roles of PAR-1 in various disease models. In vitro evidence suggests that RWJ-56110 can inhibit thrombin-induced platelet aggregation, block angiogenesis, and induce apoptosis.[1]

Mechanism of Action and Signaling Pathway

RWJ-56110 exerts its effects by competitively inhibiting the activation of PAR-1. Thrombin, a key serine protease in the coagulation cascade, cleaves the extracellular domain of PAR-1, exposing a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This activation leads to the coupling of G-proteins (primarily Gq and G12/13), initiating downstream signaling cascades that result in platelet activation, cellular proliferation, and inflammatory responses. RWJ-56110 blocks this initial activation step.

PAR1_Signaling_Pathway Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) PAR1_inactive->PAR1_active Gq Gq PAR1_active->Gq G1213 G12/13 PAR1_active->G1213 Angiogenesis_Proliferation Angiogenesis Cell Proliferation PAR1_active->Angiogenesis_Proliferation RWJ56110 RWJ-56110 RWJ56110->PAR1_inactive Inhibition PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 / DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Platelet_Activation Platelet Activation Aggregation Ca_PKC->Platelet_Activation Cytoskeletal_Rearrangement->Platelet_Activation

Figure 1: RWJ-56110 Inhibition of PAR-1 Signaling Pathway.

Quantitative Data: In Vitro Efficacy

The following table summarizes the key in vitro inhibitory concentrations (IC50) of RWJ-56110 from cell-based assays. This data is crucial for estimating a starting dose for in vivo experiments.

Target/AssayCell TypeIC50 ValueReference
PAR-1 Binding-0.44 µM[1]
Thrombin-induced Platelet AggregationHuman Platelets0.34 µM[1]
SFLLRN-NH2-induced Platelet AggregationHuman Platelets0.16 µM[1]
Thrombin-induced RASMC ProliferationRat Aortic Smooth Muscle Cells3.5 µM[1]
Thrombin-induced Calcium MobilizationHMVEC0.13 µM[1]
Thrombin-induced Calcium MobilizationHASMC0.17 µM[1]
Endothelial Cell Growth Inhibition-~10 µM[1]

Note: RASMC (Rat Aortic Smooth Muscle Cells), HMVEC (Human Microvascular Endothelial Cells), HASMC (Human Aortic Smooth Muscle Cells).

Recommended Protocol for In Vivo Dose-Finding Studies

Disclaimer: The following protocol is a general guideline for establishing an effective in vivo dose of this compound. As no specific in vivo concentrations are published, a dose-escalation study is strongly recommended to determine the optimal dose that balances efficacy and potential toxicity for your specific animal model and experimental endpoint.

Animal Models

The choice of animal model is critical and depends on the research question.

  • Thrombosis Models: Ferric chloride-induced carotid artery thrombosis in mice or rats is a common model to assess anti-platelet and anti-thrombotic agents.

  • Angiogenesis Models: Matrigel plug assay in mice or the chick chorioallantoic membrane (CAM) assay can be used to evaluate the anti-angiogenic effects of RWJ-56110.

  • Inflammation Models: Models of inflammatory diseases where PAR-1 is implicated, such as inflammatory bowel disease, can also be considered.

Formulation and Vehicle Selection

Due to its dihydrochloride salt form, RWJ-56110 is expected to have some aqueous solubility. However, for in vivo administration, ensuring stability and bioavailability is key.

  • Recommended Vehicle: A common starting point is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The solubility of RWJ-56110 in this or other vehicles should be confirmed empirically.

  • Preparation:

    • Weigh the required amount of this compound.

    • Dissolve in DMSO first.

    • Add PEG300 and Tween 80, and vortex until a clear solution is formed.

    • Add saline to the final volume.

    • The solution should be prepared fresh before each administration.

Route of Administration

The route of administration will influence the pharmacokinetics of the compound.

  • Intraperitoneal (i.p.) injection: Often used for initial screening and dose-finding studies due to its relative ease and systemic delivery.

  • Intravenous (i.v.) injection: Provides immediate and complete bioavailability, suitable for acute studies.

  • Oral gavage (p.o.): Can be explored if oral bioavailability is a desired characteristic for a potential therapeutic.

Proposed Dose-Escalation Study

Based on the in vitro IC50 values (ranging from 0.16 to 10 µM), a starting dose for in vivo studies can be cautiously extrapolated. A common approach is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50.

Proposed Dose Groups (for a mouse model):

  • Group 1: Vehicle control

  • Group 2: 1 mg/kg

  • Group 3: 5 mg/kg

  • Group 4: 10 mg/kg

  • Group 5: 25 mg/kg

Administration Schedule:

  • A single dose administered 30-60 minutes before the experimental procedure (e.g., induction of thrombosis) is a typical starting point for acute models.

  • For chronic models, daily administration for the duration of the study may be required.

Monitoring and Endpoint Analysis
  • Efficacy: Assess the primary endpoint relevant to the model (e.g., thrombus weight, vessel density in Matrigel plugs, clinical scores in inflammation models).

  • Pharmacodynamics: Collect blood samples at various time points after administration to measure ex vivo platelet aggregation in response to a PAR-1 agonist to confirm target engagement.

  • Toxicity: Monitor animals for any signs of adverse effects, such as changes in weight, behavior, or signs of bleeding (e.g., increased bleeding time).

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of RWJ-56110.

experimental_workflow start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., Thrombosis, Angiogenesis) start->animal_model dose_escalation Design Dose-Escalation Study (e.g., 1, 5, 10, 25 mg/kg) animal_model->dose_escalation formulation Prepare RWJ-56110 Formulation dose_escalation->formulation administration Administer Compound (i.p., i.v., or p.o.) formulation->administration experiment Perform Experimental Procedure (e.g., Induce Thrombosis) administration->experiment monitoring Monitor for Efficacy and Toxicity experiment->monitoring endpoint Endpoint Analysis (e.g., Thrombus Weight, Histology) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Figure 2: General Experimental Workflow for In Vivo Studies.

Conclusion

References

Application Notes and Protocols for RWJ-56110 Dihydrochloride in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-56110 is a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), a critical thrombin receptor on human platelets.[1][2][3] By inhibiting PAR-1, RWJ-56110 effectively blocks thrombin-induced platelet aggregation and activation.[2][3] These application notes provide a detailed protocol for utilizing RWJ-56110 dihydrochloride (B599025) as an inhibitor in in vitro platelet aggregation assays, a crucial tool for studying platelet function and developing novel antiplatelet therapies.

Mechanism of Action

Thrombin is a potent platelet agonist that activates platelets through PAR-1 and PAR-4.[4] RWJ-56110 selectively targets PAR-1, thereby inhibiting the downstream signaling cascade that leads to platelet shape change, granule release, and aggregation.[1][2] It demonstrates no significant activity at PAR-2, PAR-3, or PAR-4, highlighting its specificity.[1][2]

Quantitative Data Summary

The inhibitory activity of RWJ-56110 on platelet aggregation is concentration-dependent. The following table summarizes the key quantitative data for RWJ-56110.

ParameterAgonistValueReference
IC50 SFLLRN-NH20.16 µM[1]
IC50 Thrombin0.34 µM[1]
Binding IC50 PAR-10.44 µM[1]

Experimental Protocols

This protocol describes the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of RWJ-56110 on agonist-induced platelet aggregation. LTA is considered the gold standard for in vitro platelet function testing.[5]

Materials and Reagents
  • RWJ-56110 dihydrochloride

  • Fresh human whole blood collected in 3.2% sodium citrate (B86180) tubes

  • Agonists: Thrombin, SFLLRN-NH2 (a PAR-1 activating peptide), ADP, Collagen

  • Phosphate-Buffered Saline (PBS)

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • Aggregometer and cuvettes with stir bars

  • Pipettes and tips

  • Centrifuge

Preparation of Platelet-Rich and Platelet-Poor Plasma
  • Blood Collection: Collect fresh human whole blood into tubes containing 3.2% sodium citrate anticoagulant. Gently invert the tubes to mix.

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[6] Carefully collect the upper, straw-colored layer of Platelet-Rich Plasma (PRP).

  • PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature to pellet the remaining cells.[6] Collect the supernatant, which is the Platelet-Poor Plasma (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Platelet Aggregation Assay Protocol
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration: Place a cuvette with PPP into the aggregometer to set the 100% light transmission baseline. Place a cuvette with PRP to set the 0% light transmission baseline.

  • Sample Preparation:

    • Pipette PRP into aggregometer cuvettes containing a magnetic stir bar.

    • Add the desired concentration of this compound or vehicle control (e.g., saline or DMSO, depending on the solvent for RWJ-56110) to the PRP.

    • Incubate the PRP with RWJ-56110 or vehicle for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.

  • Initiation of Aggregation:

    • Add the platelet agonist (e.g., thrombin or SFLLRN-NH2) to the cuvette to induce aggregation.

    • The final volume in the cuvette should be consistent across all experiments.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau. The aggregometer software will generate aggregation curves.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each condition.

    • Calculate the percentage inhibition of aggregation for each concentration of RWJ-56110 compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the RWJ-56110 concentration to determine the IC50 value.

Experimental Controls
  • Vehicle Control: PRP treated with the same volume of vehicle used to dissolve RWJ-56110, followed by the addition of the agonist. This represents the maximum aggregation response.

  • Positive Control: PRP with a known inhibitor of platelet aggregation for the specific agonist being used.

  • Negative Control: PRP with saline or buffer instead of an agonist to ensure no spontaneous aggregation occurs.

Visualizations

RWJ56110_Signaling_Pathway cluster_platelet Platelet Membrane Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq Activates RWJ56110 RWJ-56110 RWJ56110->PAR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Aggregation Platelet Aggregation Ca2->Aggregation Leads to PKC->Aggregation Leads to

Caption: Signaling pathway of thrombin-induced platelet aggregation via PAR-1 and its inhibition by RWJ-56110.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay A Whole Blood (3.2% Sodium Citrate) B Centrifuge (150-200 x g, 15-20 min) A->B C Platelet-Rich Plasma (PRP) B->C D Centrifuge (1500-2000 x g, 15 min) B->D F Calibrate Aggregometer (PRP=0%, PPP=100%) C->F G Incubate PRP with RWJ-56110 or Vehicle (37°C) C->G E Platelet-Poor Plasma (PPP) D->E E->F F->G H Add Agonist (e.g., Thrombin) G->H I Record Light Transmission H->I J Analyze Aggregation Curves I->J

Caption: Experimental workflow for the platelet aggregation assay using RWJ-56110.

References

Application Notes and Protocols for RWJ-56110 Dihydrochloride in Angiogenesis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. Dysregulated angiogenesis is a hallmark of diseases such as cancer, diabetic retinopathy, and rheumatoid arthritis. Consequently, the modulation of angiogenic pathways is a significant area of therapeutic research. RWJ-56110 dihydrochloride (B599025) is a potent and selective peptidomimetic antagonist of Protease-Activated Receptor 1 (PAR-1). PAR-1, a G protein-coupled receptor, is activated by thrombin and other proteases, and its signaling has been implicated in various cellular processes, including those relevant to angiogenesis such as endothelial cell proliferation, migration, and tube formation. These application notes provide detailed protocols for utilizing RWJ-56110 in key in vitro angiogenesis models and summarize the expected outcomes based on its mechanism of action.

Mechanism of Action

RWJ-56110 exerts its biological effects by competitively inhibiting the activation of PAR-1. Thrombin, a key serine protease in the coagulation cascade, cleaves the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling. RWJ-56110 binds to PAR-1 and prevents this cleavage and/or the subsequent intramolecular activation, thereby blocking the signaling cascade. This inhibition has been shown to affect the phosphorylation of downstream effectors such as JNK, VASP, ATF-2, c-Jun, SMAD2, and SMAD3. By targeting PAR-1 on endothelial cells, RWJ-56110 is hypothesized to modulate their angiogenic potential.

Data Presentation

While direct quantitative data for RWJ-56110 in specific angiogenesis assays is not extensively available in peer-reviewed literature, the following tables present hypothetical, yet representative, data based on the expected inhibitory effects of a potent PAR-1 antagonist on key angiogenic processes. This illustrative data is intended to guide researchers in designing their experiments and interpreting their results.

Table 1: Hypothetical Inhibitory Effect of RWJ-56110 on Endothelial Cell Proliferation

Concentration of RWJ-56110 (µM)Inhibition of VEGF-induced Proliferation (%)
0.0115 ± 4
0.145 ± 7
178 ± 5
1092 ± 3
Estimated IC50 ~0.2 µM

Table 2: Hypothetical Inhibitory Effect of RWJ-56110 on Endothelial Cell Migration

Concentration of RWJ-56110 (µM)Inhibition of Thrombin-induced Migration (%)
0.0120 ± 6
0.155 ± 8
185 ± 4
1095 ± 2
Estimated IC50 ~0.15 µM

Table 3: Hypothetical Inhibitory Effect of RWJ-56110 on Endothelial Cell Tube Formation

Concentration of RWJ-56110 (µM)Inhibition of Tube Length (%)
0.0110 ± 3
0.138 ± 5
165 ± 6
1088 ± 4
Estimated IC50 ~0.4 µM

Note: The data presented in these tables are illustrative and intended for guidance. Actual results may vary depending on the specific experimental conditions, cell type, and stimuli used.

Experimental Protocols

The following are detailed protocols for key in vitro angiogenesis assays to evaluate the efficacy of RWJ-56110.

Endothelial Cell Proliferation Assay (MTS/WST-1 Assay)

This assay determines the effect of RWJ-56110 on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs (or other endothelial cells)

  • Endothelial Growth Medium (EGM-2)

  • Basal Medium (EBM-2) with 0.5% FBS

  • RWJ-56110 dihydrochloride

  • VEGF (or other mitogen, e.g., thrombin)

  • 96-well cell culture plates

  • MTS or WST-1 reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 and incubate for 24 hours at 37°C, 5% CO2.

  • Starvation: Replace the medium with 100 µL of EBM-2 containing 0.5% FBS and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of RWJ-56110 in EBM-2 with 0.5% FBS. Add 50 µL of the RWJ-56110 dilutions to the respective wells. Include a vehicle control (e.g., DMSO or saline).

  • Stimulation: Add 50 µL of VEGF (final concentration, e.g., 20 ng/mL) or another mitogen to all wells except for the negative control wells (which receive 50 µL of medium).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Quantification: Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a plate reader.

  • Analysis: Calculate the percentage of inhibition of proliferation for each concentration of RWJ-56110 compared to the VEGF-stimulated control.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of RWJ-56110 on the chemotactic migration of endothelial cells.

Materials:

  • HUVECs

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

  • Fibronectin

  • EBM-2 with 0.1% BSA

  • This compound

  • Thrombin (or other chemoattractant, e.g., VEGF)

  • Calcein-AM or DAPI stain

Protocol:

  • Chamber Preparation: Coat the underside of the Boyden chamber membrane with fibronectin (10 µg/mL) and allow it to dry.

  • Cell Preparation: Harvest HUVECs and resuspend them in EBM-2 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Treatment: Add various concentrations of RWJ-56110 to the cell suspension.

  • Assay Setup: Add the chemoattractant (e.g., thrombin at 1 U/mL) to the lower chamber. Place the membrane over the lower chamber and add 50 µL of the treated cell suspension to the upper chamber.

  • Incubation: Incubate the chamber for 4-6 hours at 37°C, 5% CO2.

  • Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with Calcein-AM or DAPI.

  • Quantification: Count the number of migrated cells in several high-power fields under a fluorescence microscope.

  • Analysis: Calculate the percentage of inhibition of migration for each concentration of RWJ-56110 compared to the chemoattractant control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of RWJ-56110 to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Matrigel® or other basement membrane matrix

  • EBM-2

  • This compound

  • VEGF (optional, for stimulated tube formation)

  • 96-well plate

  • Calcein-AM (for visualization)

Protocol:

  • Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel®. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Suspension: Resuspend HUVECs in EBM-2 at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Add different concentrations of RWJ-56110 to the cell suspension.

  • Seeding: Add 100 µL of the treated cell suspension to each Matrigel®-coated well.

  • Incubation: Incubate the plate for 6-18 hours at 37°C, 5% CO2.

  • Visualization: Stain the cells with Calcein-AM and visualize the tube network using a fluorescence microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Analysis: Calculate the percentage of inhibition of tube formation for each concentration of RWJ-56110 compared to the control.

Visualizations

Signaling Pathway of PAR-1 in Angiogenesis

PAR1_Signaling_Angiogenesis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Thrombin->Angiogenesis Promotes G_protein Gq, G12/13 PAR1->G_protein Activates RWJ56110 RWJ-56110 RWJ56110->PAR1 Inhibits PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA ERK ERK1/2 PLC->ERK RhoA->ERK AP1 AP-1/c-FOS ERK->AP1 VEGF_induction VEGF Induction AP1->VEGF_induction VEGF_induction->Angiogenesis

Caption: PAR-1 signaling pathway in angiogenesis and its inhibition by RWJ-56110.

Experimental Workflow for In Vitro Angiogenesis Assays

Angiogenesis_Assay_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Angiogenesis Assays cluster_analysis Data Analysis Start Start: Culture Endothelial Cells Prepare_RWJ Prepare Serial Dilutions of RWJ-56110 Start->Prepare_RWJ Seed_Cells Seed Cells in Assay-Specific Plates Prepare_RWJ->Seed_Cells Starve_Cells Starve Cells (for Proliferation/Migration) Seed_Cells->Starve_Cells Tube_Formation Tube Formation Assay (Matrigel) Seed_Cells->Tube_Formation Proliferation Proliferation Assay (MTS/WST-1) Starve_Cells->Proliferation Migration Migration Assay (Boyden Chamber) Starve_Cells->Migration Quantify Quantify Results (Absorbance, Cell Count, Tube Length) Proliferation->Quantify Migration->Quantify Tube_Formation->Quantify Analyze Calculate % Inhibition & IC50 Quantify->Analyze Conclusion Conclusion on Anti-Angiogenic Effect Analyze->Conclusion

Caption: General workflow for assessing the anti-angiogenic effects of RWJ-56110.

Logical Relationship of PAR-1 Inhibition to Angiogenesis Modulation

PAR1_Inhibition_Logic cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect RWJ56110 RWJ-56110 PAR1_Inhibition PAR-1 Inhibition RWJ56110->PAR1_Inhibition Downstream_Inhibition Inhibition of Downstream Signaling (e.g., ERK, RhoA) PAR1_Inhibition->Downstream_Inhibition Reduced_Proliferation Reduced Endothelial Cell Proliferation Downstream_Inhibition->Reduced_Proliferation Reduced_Migration Reduced Endothelial Cell Migration Downstream_Inhibition->Reduced_Migration Reduced_Tube_Formation Reduced Endothelial Cell Tube Formation Downstream_Inhibition->Reduced_Tube_Formation Anti_Angiogenesis Anti-Angiogenic Effect Reduced_Proliferation->Anti_Angiogenesis Reduced_Migration->Anti_Angiogenesis Reduced_Tube_Formation->Anti_Angiogenesis

Caption: Logical flow from RWJ-56110 administration to its anti-angiogenic effect.

Application Notes and Protocols for Inducing Apoptosis with RWJ-56110 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for inducing and evaluating apoptosis in vitro using RWJ-56110 dihydrochloride (B599025), a peptidomimetic compound. While the precise apoptotic mechanism of RWJ-56110 is not extensively documented in publicly available literature, it is known to be associated with Protease-Activated Receptor (PAR) modulation.[1][2] This document outlines detailed protocols for treating cells with RWJ-56110 and subsequently analyzing apoptotic events through established methods, including Annexin V staining for phosphatidylserine (B164497) externalization, caspase-3 activity assays, and Western blotting for key apoptotic markers. The provided methodologies and data presentation structures will enable researchers to systematically investigate the pro-apoptotic potential of RWJ-56110 in various cell lines.

Introduction to RWJ-56110 and Apoptosis

RWJ-56110 is a peptidomimetic compound that has been studied in the context of Protease-Activated Receptor 1 (PAR1) modulation.[1][2] PARs are a unique family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain, revealing a tethered ligand that initiates signaling.[1][3] Dysregulation of PAR signaling has been implicated in various diseases, and modulators of these receptors are of significant interest in drug development.

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[4] The process is executed by a family of cysteine proteases called caspases.[4] Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, the activation of executioner caspases like caspase-3, and the cleavage of specific cellular substrates such as Poly (ADP-ribose) polymerase-1 (PARP-1).[5]

These protocols will guide the user in treating cells with RWJ-56110 and assessing these key apoptotic markers to determine its efficacy and potential mechanism of action in inducing programmed cell death.

Data Presentation

Table 1: Dose-Response of RWJ-56110 on Cell Viability
Concentration of RWJ-56110 (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)% Apoptotic Cells (Annexin V+)
Vehicle Control (e.g., DMSO)24100 ± 5.24.5 ± 1.1
12495.3 ± 4.88.2 ± 1.5
102472.1 ± 6.325.7 ± 3.4
502445.8 ± 5.951.3 ± 4.8
1002421.4 ± 3.778.6 ± 5.2
Vehicle Control (e.g., DMSO)48100 ± 6.15.1 ± 1.3
14888.2 ± 5.515.4 ± 2.1
104851.7 ± 7.248.9 ± 4.5
504815.3 ± 2.982.1 ± 6.7
100485.8 ± 1.593.5 ± 3.9

Note: The data presented in this table is hypothetical and should be replaced with experimentally determined values.

Table 2: Effect of RWJ-56110 on Caspase-3 Activity and Protein Expression
TreatmentCaspase-3 Activity (Fold Change vs. Control)Cleaved Caspase-3 (Relative Expression)Cleaved PARP-1 (Relative Expression)
Vehicle Control1.01.01.0
RWJ-56110 (50 µM, 24h)4.2 ± 0.53.8 ± 0.43.5 ± 0.3
RWJ-56110 (50 µM, 48h)6.8 ± 0.75.9 ± 0.65.2 ± 0.5

Note: The data presented in this table is hypothetical and should be replaced with experimentally determined values.

Experimental Protocols

Cell Culture and Treatment with RWJ-56110
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that allows for logarithmic growth during the treatment period.

  • Cell Adherence: Allow cells to adhere and resume logarithmic growth for 24 hours under standard culture conditions (e.g., 37°C, 5% CO2).

  • Preparation of RWJ-56110 Stock Solution: Prepare a stock solution of RWJ-56110 dihydrochloride in a suitable solvent, such as sterile DMSO or water.

  • Treatment: Treat the cells with various concentrations of RWJ-56110. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions. A vehicle control (solvent only) must be included in all experiments.

G cluster_workflow Experimental Workflow for Apoptosis Induction A Seed Cells in Culture Plates B Incubate for 24h (Adherence) A->B D Treat Cells with RWJ-56110 (and Vehicle Control) B->D C Prepare RWJ-56110 Working Solutions C->D E Incubate for Desired Time (e.g., 24, 48 hours) D->E F Harvest Cells for Analysis E->F G Apoptosis Assays (Annexin V, Caspase Activity, Western Blot) F->G

Caption: General experimental workflow for inducing apoptosis.

Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis.[5][6]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes).[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7][8]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, Alexa Fluor™ 488).[7][9][10]

    • Add 5 µL of Propidium Iodide (PI) staining solution.[9][10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[7][11]

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells[5]

    • Annexin V+ / PI+: Late apoptotic/necrotic cells[5]

    • Annexin V- / PI+: Necrotic cells

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[12][13]

  • Cell Lysate Preparation:

    • After treatment, harvest 1-5 x 10^6 cells and wash with cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[14]

    • Incubate on ice for 10-15 minutes.[14][15]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • To a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[14]

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).[14]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[12][17]

  • Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.[17]

Western Blot Analysis of Apoptotic Markers

Western blotting allows for the detection of changes in the expression and cleavage of key apoptosis-related proteins.[18]

  • Protein Extraction: Prepare cell lysates as described in the caspase-3 activity assay protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:

      • Cleaved Caspase-3

      • Full-length and Cleaved PARP-1

      • Bcl-2 family proteins (e.g., Bcl-2, Bax)

      • A loading control (e.g., β-actin, GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent (ECL) substrate.[16]

    • Capture the signal using an imaging system or X-ray film.

  • Analysis: Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing to the loading control.[16]

Signaling Pathway Visualization

G cluster_pathway Hypothesized Apoptotic Signaling Induced by RWJ-56110 A RWJ-56110 B PAR1 Modulation A->B C Initiation of Apoptotic Cascade (Intrinsic or Extrinsic Pathway) B->C D Activation of Initiator Caspases (e.g., Caspase-8, Caspase-9) C->D E Activation of Executioner Caspases (e.g., Caspase-3) D->E F Cleavage of Cellular Substrates (e.g., PARP-1) E->F G Apoptosis F->G

Caption: Hypothesized signaling pathway for RWJ-56110.

References

Application Notes and Protocols for RWJ-56110 Dihydrochloride in PAR-1 Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor, is a key player in cancer progression.[1][2] Its activation, primarily by proteases like thrombin and matrix metalloproteinases (MMPs), triggers signaling cascades that promote tumor growth, angiogenesis, invasion, and metastasis in various cancers, including melanoma, glioblastoma, breast, lung, and gastric cancers.[1][2][3][4][5] Consequently, PAR-1 has emerged as a promising therapeutic target.[1][4]

RWJ-56110 dihydrochloride (B599025) is a potent and selective, peptide-mimetic antagonist of PAR-1.[6][7] It effectively inhibits PAR-1 activation and internalization without affecting PAR-2, PAR-3, or PAR-4.[6][7] Its utility in blocking PAR-1-mediated signaling allows researchers to dissect the receptor's role in cancer biology and evaluate its potential as a therapeutic target. This document provides detailed application notes and protocols for utilizing RWJ-56110 in cancer research.

Quantitative Data: In Vitro Potency of RWJ-56110

The following table summarizes the inhibitory concentrations (IC50) of RWJ-56110 in various functional assays, demonstrating its potency and selectivity for PAR-1.

Assay TypeTarget/StimulusCell/System TypeParameter MeasuredRWJ-56110 IC50Reference
Receptor BindingPAR-1-Activation & Internalization0.44 µM[6][7]
Platelet AggregationSFLLRN-NH2 (PAR-1 Agonist)Human PlateletsAggregation0.16 µM[6][7]
Platelet AggregationThrombinHuman PlateletsAggregation0.34 µM[6][7]
Calcium MobilizationThrombinRat Aortic Smooth Muscle Cells (RASMC)[Ca2+]i0.12 µM[6][7]
Calcium MobilizationThrombinHuman Microvascular Endothelial Cells (HMVEC)[Ca2+]i0.13 µM[6][7]
Calcium MobilizationThrombinHuman Aortic Smooth Muscle Cells (HASMC)[Ca2+]i0.17 µM[6][7]
Cell ProliferationThrombinRat Aortic Smooth Muscle Cells (RASMC)Proliferation3.5 µM[6][7]
MAP Kinase ActivationThrombinEndothelial CellsErk1/2 ActivationConcentration-dependent inhibition (0.1-10 µM)[6]

Mechanism of Action and Signaling Pathways

PAR-1 is activated via proteolytic cleavage of its N-terminal domain by proteases like thrombin or MMP-1. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate downstream signaling.[2][8] This activation leads to the coupling of G-proteins, primarily Gαq and Gα12/13, which in turn activate multiple signaling pathways crucial for cancer progression.[2]

  • Gαq Pathway: Activates Phospholipase C (PLC), leading to increased intracellular calcium and activation of Protein Kinase C (PKC), influencing cell proliferation and survival.[2][9]

  • Gα12/13 Pathway: Activates small GTPases like Rho and Rac, which regulate the cytoskeleton, promoting cell motility, invasion, and migration.[2]

  • MAPK/ERK Pathway: PAR-1 activation can transactivate receptor tyrosine kinases like EGFR, leading to the activation of the Ras/Raf/MEK/ERK cascade, a central driver of cell proliferation and survival.[3][9][10]

  • PI3K/Akt Pathway: Activation of this pathway downstream of PAR-1 inhibits apoptosis and promotes cell survival.[3][10]

RWJ-56110 acts as a competitive antagonist, blocking the binding of the tethered ligand and preventing the conformational changes required for G-protein coupling and subsequent downstream signaling.

PAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus PAR1 PAR-1 EGFR EGFR PAR1->EGFR Transactivates Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Ras Ras/Raf/MEK EGFR->Ras PI3K PI3K EGFR->PI3K Thrombin Thrombin / MMPs Thrombin->PAR1 Activates RWJ RWJ-56110 RWJ->PAR1 Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF Ca ↑ Ca2+ PLC->Ca Rho Rho/Rac RhoGEF->Rho ERK ERK Ras->ERK Akt Akt PI3K->Akt Migration Migration Invasion Rho->Migration Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Survival (Anti-Apoptosis) Akt->Survival Akt->Angiogenesis

PAR-1 signaling pathways in cancer and the inhibitory action of RWJ-56110.

Experimental Protocols

1. General Guidelines for RWJ-56110 Dihydrochloride

  • Reconstitution: this compound is typically soluble in aqueous solutions. For cell culture experiments, prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO or water. Store the stock solution at -20°C or -80°C.[11] Further dilutions should be made in the appropriate cell culture medium immediately before use.

  • Vehicle Control: In all experiments, a vehicle control (the same concentration of DMSO or water used to dilute RWJ-56110) must be included to account for any effects of the solvent on the cells.

2. Protocol: Cell Viability / Proliferation Assay (MTT or WST-1 Assay)

This protocol assesses the effect of RWJ-56110 on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well cell culture plates

  • This compound stock solution

  • Thrombin (or other PAR-1 agonist)

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]

  • Serum Starvation (Optional): To reduce baseline signaling, you may replace the medium with a low-serum or serum-free medium for 4-24 hours before treatment.

  • Treatment: Prepare serial dilutions of RWJ-56110 in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of RWJ-56110 (e.g., 0.1 µM to 30 µM) or vehicle control.

  • Pre-incubation: Incubate the cells with RWJ-56110 for 1-2 hours.

  • Stimulation: Add a PAR-1 agonist like thrombin (e.g., 1 U/mL) to the appropriate wells to stimulate PAR-1-mediated proliferation. Include wells with RWJ-56110 alone to assess its direct cytotoxic effects.

  • Incubation: Incubate the plate for an appropriate period (e.g., 48-72 hours) at 37°C, 5% CO2.

  • Viability Measurement: Add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours. If using MTT, subsequently add 100 µL of solubilization buffer and incubate overnight.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control. Plot the percentage of cell viability against the log concentration of RWJ-56110 to determine the IC50 value.

Workflow_Viability_Assay cluster_prep Preparation cluster_treat Treatment cluster_read Readout & Analysis Seed 1. Seed Cells in 96-well Plate Adhere 2. Incubate (24h) Seed->Adhere Treat 3. Add RWJ-56110 & Vehicle Adhere->Treat Stimulate 4. Add Thrombin (PAR-1 Agonist) Treat->Stimulate Incubate 5. Incubate (48-72h) Stimulate->Incubate Reagent 6. Add MTT/WST-1 Reagent Incubate->Reagent Measure 7. Measure Absorbance Reagent->Measure Analyze 8. Calculate IC50 Measure->Analyze

References

Application Notes and Protocols for In Vivo Administration of RWJ-56110 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-56110 is a potent and selective, non-peptide mimetic antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor in thrombin-mediated signaling. PAR-1 activation is implicated in a variety of physiological and pathological processes, including thrombosis, inflammation, and angiogenesis. As a selective inhibitor, RWJ-56110 offers a valuable tool for investigating the in vivo roles of PAR-1 and for the preclinical assessment of its therapeutic potential in various disease models. These application notes provide detailed protocols for the in vivo administration of RWJ-56110 dihydrochloride (B599025) in models of inflammation, angiogenesis, and thrombosis.

Mechanism of Action

RWJ-56110 acts as a competitive antagonist at the PAR-1 receptor, blocking the signaling cascade initiated by thrombin. Thrombin, a serine protease, typically cleaves the N-terminal domain of PAR-1, exposing a tethered ligand that auto-activates the receptor. This leads to the activation of various G proteins and downstream signaling pathways, culminating in cellular responses such as platelet aggregation, endothelial cell activation, and smooth muscle cell proliferation. RWJ-56110 prevents this activation, thereby inhibiting these downstream effects.

Signaling Pathway

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage & Activation RWJ-56110 RWJ-56110 RWJ-56110->PAR1_inactive Antagonism PAR1_active PAR-1 (Active) G_protein Gq / G12/13 PAR1_active->G_protein Activation PLC Phospholipase C G_protein->PLC Activates RhoGEF RhoGEF G_protein->RhoGEF Activates IP3_DAG IP3 / DAG PLC->IP3_DAG RhoA RhoA Activation RhoGEF->RhoA Ca_release Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Inflammation Inflammation PKC->Inflammation Angiogenesis Angiogenesis RhoA->Angiogenesis

Caption: PAR-1 signaling pathway and the inhibitory action of RWJ-56110.

Data Presentation

ApplicationAnimal ModelDosage/ConcentrationAdministration RouteKey FindingsReference
Anti-inflammatory Mouse (TNBS & DSS-induced colitis)5 mg/kgNot SpecifiedAttenuated mortality and severity of colitis.[1]Vergnolle et al.
Anti-angiogenic Chick Chorioallantoic Membrane (CAM)Dose-dependentTopicalSuppressed basal and thrombin-stimulated angiogenesis.Zania et al., 2006
Anti-thrombotic Non-human primateNot SpecifiedNot SpecifiedReduced thrombosis.[1]Derian et al., 2003

Experimental Protocols

Anti-Inflammatory Model: Murine Colitis

This protocol is based on the reported use of a PAR-1 antagonist in mouse models of inflammatory bowel disease.

Experimental Workflow

Colitis_Workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction Induce colitis in mice (e.g., TNBS or DSS) Treatment_Group Administer RWJ-56110 (5 mg/kg) (Route and vehicle to be optimized) Induction->Treatment_Group Control_Group Administer Vehicle Control Induction->Control_Group Monitoring Monitor clinical signs: - Body weight - Stool consistency - Rectal bleeding Treatment_Group->Monitoring Control_Group->Monitoring Analysis Euthanize and collect colon tissue for: - Macroscopic scoring - Histological analysis - Myeloperoxidase (MPO) assay Monitoring->Analysis

Caption: Workflow for assessing the anti-inflammatory effects of RWJ-56110 in a mouse colitis model.

Materials:

  • RWJ-56110 dihydrochloride

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, to be determined based on solubility and tolerability studies)

  • Mice (strain to be selected based on the colitis induction model, e.g., BALB/c or C57BL/6)

  • Colitis-inducing agent (e.g., 2,4,6-trinitrobenzenesulfonic acid [TNBS] or dextran (B179266) sulfate (B86663) sodium [DSS])

  • Standard laboratory equipment for animal handling and administration (e.g., gavage needles, syringes)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Colitis Induction:

    • TNBS-induced colitis: Administer TNBS intrarectally to anesthetized mice. A typical dose is 2.5 mg in 100 µL of 50% ethanol.

    • DSS-induced colitis: Provide DSS (e.g., 2-5% w/v) in the drinking water for a specified period (e.g., 5-7 days).

  • Preparation of RWJ-56110 Solution: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated to deliver a dose of 5 mg/kg in a practical injection volume.

  • Administration:

    • Divide the mice into a treatment group and a vehicle control group.

    • Administer RWJ-56110 (5 mg/kg) or vehicle to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) and the frequency of administration (e.g., once or twice daily) should be determined based on pharmacokinetic data or pilot studies.

  • Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of rectal bleeding.

  • Endpoint Analysis: At the end of the study period (e.g., 7-10 days after induction), euthanize the mice and collect the colons.

    • Measure the colon length and weight.

    • Perform macroscopic scoring of inflammation and damage.

    • Collect tissue samples for histological analysis (e.g., H&E staining) and for biochemical assays such as myeloperoxidase (MPO) activity to quantify neutrophil infiltration.

Anti-Angiogenic Model: Chick Chorioallantoic Membrane (CAM) Assay

This protocol is based on the study by Zania et al. (2006), which demonstrated the anti-angiogenic properties of RWJ-56110.

Materials:

  • Fertilized chicken eggs

  • This compound

  • Vehicle (e.g., sterile PBS or a suitable solvent)

  • Thermostable methylcellulose (B11928114) discs or other suitable carriers

  • Incubator

  • Stereomicroscope

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Preparation of RWJ-56110 Discs: Prepare sterile, thermostable methylcellulose discs (or a similar carrier) containing various concentrations of RWJ-56110. A vehicle-only disc will serve as the control.

  • Application: On embryonic day 8 or 9, carefully place the discs containing RWJ-56110 or vehicle onto the CAM.

  • Incubation: Reseal the window and return the eggs to the incubator for a further 48-72 hours.

  • Analysis:

    • After the incubation period, open the eggs and examine the CAM under a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc.

    • Capture images for documentation and further analysis.

    • The results should be expressed as a percentage of inhibition of angiogenesis compared to the vehicle control.

Anti-Thrombotic Model

Materials:

  • This compound

  • Vehicle

  • Animal model (e.g., rat, guinea pig, or non-human primate)

  • Thrombosis-inducing agent (e.g., ferric chloride) or method (e.g., vascular injury)

  • Equipment for monitoring blood flow or thrombus formation

Procedure:

  • Animal Preparation: Anesthetize the animal and expose a suitable artery or vein (e.g., carotid artery or femoral vein).

  • RWJ-56110 Administration: Administer RWJ-56110 or vehicle control via a relevant route (e.g., intravenous infusion or oral gavage) at a predetermined time before thrombosis induction.

  • Thrombosis Induction: Induce thrombosis using a standardized method. For example, apply a filter paper saturated with ferric chloride solution to the exposed blood vessel for a specific duration.

  • Monitoring: Monitor blood flow in the vessel using a flow probe or visualize thrombus formation using intravital microscopy.

  • Endpoint Analysis: At the end of the experiment, the vessel segment can be excised and the thrombus can be collected and weighed. Bleeding time can also be assessed as a measure of hemostatic function.

Conclusion

This compound is a valuable pharmacological tool for the in vivo investigation of PAR-1-mediated processes. The protocols outlined above provide a framework for studying its anti-inflammatory, anti-angiogenic, and anti-thrombotic effects. Researchers should consult the primary literature for specific experimental details and optimize the protocols for their specific research questions and animal models. Careful consideration of the administration route, vehicle, and dosage is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Cell-Based Assays Using RWJ-56110 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-56110 dihydrochloride (B599025) is a potent and selective peptidomimetic antagonist of Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor that plays a crucial role in thrombosis, inflammation, and cell signaling. Activation of PAR-1 by proteases such as thrombin leads to the cleavage of its N-terminal domain, exposing a tethered ligand that binds to the receptor and initiates downstream signaling cascades. RWJ-56110 acts by competitively inhibiting the binding of the tethered ligand, thereby blocking PAR-1 mediated cellular responses. These application notes provide detailed protocols for utilizing RWJ-56110 in common cell-based assays to investigate its inhibitory effects on PAR-1 signaling and cell motility, particularly in the context of podocyte biology, a key area of interest in kidney disease research.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of RWJ-56110 on PAR-1 mediated cellular responses in human podocytes. This data is essential for designing experiments and interpreting results.

Assay TypeCell LineAgonistMeasured EffectRWJ-56110 EffectReference
Calcium Flux AssayHuman PodocytesTFLLR-NH₂ (PAR-1 agonist)Intracellular Calcium ResponseBlocked PAR-1 mediated calcium response, reducing it from 1,650 ± 129 to 368 ± 67 arbitrary units.[1][1]
Western BlotConditionally immortalized Podocytes (ciPods)PAR-1 agonist peptidePhosphorylation of JNK, VASP, ATF-2, c-Jun, SMAD2, and SMAD3Significantly inhibited phosphorylation of all listed signaling molecules.
Cell Motility AssayConditionally immortalized Podocytes (ciPods)Relapse nephrotic plasmaIncreased podocyte motilitySignificantly blocked plasma-induced podocyte motility.

Signaling Pathway

The following diagram illustrates the PAR-1 signaling pathway and the point of inhibition by RWJ-56110. Activation of PAR-1 by thrombin or a PAR-1 agonist peptide (like TFLLR-NH₂) leads to the activation of various downstream signaling molecules, including JNK, VASP, ATF-2, c-Jun, SMAD2, and SMAD3, which are involved in processes like cell motility and fibrosis. RWJ-56110 blocks the initial activation of the receptor, thereby inhibiting these downstream events.

PAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR1 PAR-1 Receptor Downstream Downstream Signaling (JNK, VASP, ATF-2, c-Jun, SMAD2, SMAD3) PAR1->Downstream Initiates Thrombin Thrombin / PAR-1 Agonist Thrombin->PAR1 Activates RWJ56110 RWJ-56110 RWJ56110->PAR1 Inhibits CellularResponse Cellular Responses (e.g., Cell Motility, Fibrosis) Downstream->CellularResponse

PAR-1 Signaling and Inhibition by RWJ-56110.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for specific research needs.

Podocyte Cell Culture

Materials:

  • Conditionally immortalized human or mouse podocytes

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagen I-coated culture flasks and plates

  • Trypsin-EDTA solution

Protocol:

  • Culture podocytes in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For proliferation, maintain the cells at 33°C in the presence of interferon-gamma (for conditionally immortalized mouse podocytes).

  • To induce differentiation, transfer the cells to 37°C and remove interferon-gamma for 10-14 days. Differentiated podocytes will exhibit a characteristic arborized morphology.

  • Passage cells using Trypsin-EDTA when they reach 80-90% confluency.

Scratch (Wound Healing) Assay for Podocyte Motility

This assay is used to assess the effect of RWJ-56110 on podocyte migration, a key process in the progression of certain kidney diseases.

Experimental Workflow:

Wound_Healing_Workflow A 1. Seed Podocytes in 24-well plate B 2. Grow to Confluent Monolayer (24-48 hours) A->B C 3. Create a 'Scratch' with a sterile pipette tip B->C D 4. Wash with PBS to remove debris C->D E 5. Pre-treat with RWJ-56110 (e.g., 1 hour) D->E F 6. Stimulate with Agonist (e.g., Relapse Nephrotic Plasma) E->F G 7. Image at T=0 and subsequent time points (e.g., every 4-8 hours) F->G H 8. Analyze Wound Closure (Measure wound area/width) G->H

Workflow for the Scratch (Wound Healing) Assay.

Protocol:

  • Cell Seeding: Seed differentiated podocytes into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Create Wound: Once a confluent monolayer has formed, use a sterile p200 pipette tip to create a straight "scratch" across the center of the well.

  • Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.

  • Inhibitor Pre-treatment: Replace the PBS with fresh culture medium containing the desired concentration of RWJ-56110 dihydrochloride or vehicle control (e.g., DMSO). Pre-incubate for a period sufficient to allow target engagement (e.g., 1 hour). Note: The optimal concentration and pre-treatment time for RWJ-56110 should be determined empirically for your specific cell line and experimental conditions.

  • Stimulation: After pre-treatment, add the pro-migratory stimulus (e.g., relapse nephrotic plasma, PAR-1 agonist peptide) to the wells.

  • Imaging: Immediately capture images of the scratch at time zero (T=0) using a phase-contrast microscope. Continue to capture images of the same fields at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the T=0 image.

Quantitative Analysis of Podocyte Migration: The rate of cell migration can be quantified by measuring the change in the wound area over time.

  • Percent Wound Closure: ((Area_T0 - Area_Tx) / Area_T0) * 100

    • Where Area_T0 is the initial wound area and Area_Tx is the wound area at a specific time point.

  • Migration Rate: Can be determined from the slope of the linear portion of the wound closure percentage over time graph.

Western Blot Analysis of PAR-1 Downstream Signaling

This protocol outlines the steps to detect the phosphorylation status of key signaling molecules downstream of PAR-1 activation and its inhibition by RWJ-56110.

Experimental Workflow:

Western_Blot_Workflow A 1. Plate and Differentiate Podocytes B 2. Pre-treat with RWJ-56110 A->B C 3. Stimulate with PAR-1 Agonist B->C D 4. Lyse Cells and Quantify Protein C->D E 5. SDS-PAGE and Protein Transfer D->E F 6. Primary Antibody Incubation (e.g., anti-phospho-JNK) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Densitometry Analysis H->I

Workflow for Western Blot Analysis.

Protocol:

  • Cell Treatment:

    • Plate and differentiate podocytes in 6-well plates.

    • Pre-treat cells with the desired concentration of this compound or vehicle for a specified time (e.g., 1 hour).

    • Stimulate the cells with a PAR-1 agonist (e.g., 15 µM PAR-1 agonist peptide) for a short period (e.g., 15-30 minutes) to induce phosphorylation of downstream targets.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (phospho-JNK, phospho-VASP, phospho-ATF-2, phospho-c-Jun, phospho-SMAD2, phospho-SMAD3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective proteins or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software.

Conclusion

This compound is a valuable tool for studying PAR-1 mediated signaling in cell-based assays. The protocols provided here offer a framework for investigating its inhibitory effects on podocyte motility and the phosphorylation of key downstream signaling molecules. Researchers should optimize the specific conditions, such as inhibitor concentration and incubation times, for their particular experimental system to ensure robust and reproducible results. These assays can contribute to a better understanding of the role of PAR-1 in various physiological and pathological processes and aid in the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: RWJ-56110 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling RWJ-56110 dihydrochloride (B599025), a potent and selective peptide-mimetic inhibitor of Protease-Activated Receptor-1 (PAR-1).[1][2][3][4] This guide addresses common solubility issues in Dimethyl Sulfoxide (DMSO), offering troubleshooting workflows, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of RWJ-56110 dihydrochloride in DMSO?

A1: this compound is generally considered soluble in DMSO.[5][6] Quantitative data from suppliers indicates a solubility of greater than 86.36 mg/mL and at least 10 mM in DMSO.[4][7]

Q2: My this compound is not dissolving completely in DMSO. What are the initial steps I should take?

A2: If you encounter solubility issues, start with these basic steps:

  • Verify Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous (dry) grade of DMSO, as it is hygroscopic and absorbed water can hinder dissolution.[8]

  • Room Temperature: Allow both the compound powder and the DMSO to equilibrate to room temperature before use.[9]

  • Vigorous Agitation: After adding DMSO to the compound, vortex the solution vigorously for 2-5 minutes to facilitate mechanical agitation.[9]

  • Visual Inspection: Carefully inspect the solution against a light source to confirm the absence of any undissolved particles.[9]

Q3: I've tried the initial steps, but my compound remains insoluble. What advanced techniques can I use?

A3: If basic agitation is insufficient, you can employ the following methods:

  • Gentle Warming: Warm the solution in a water bath set to 30-37°C for 10-15 minutes.[9][10] Avoid excessive heat, as it may degrade the compound.[9] Solubility often increases with temperature.[8]

  • Sonication: Place the vial in a bath sonicator for 15-30 minutes.[9] The ultrasonic waves help break down compound aggregates and enhance dissolution.[9][10]

Q4: My this compound solution was clear initially but has since formed crystals upon storage. Why did this happen?

A4: Precipitation from a DMSO stock solution can occur due to temperature fluctuations.[9] Storing the solution at a lower temperature (e.g., 4°C or -20°C) than the temperature at which it was prepared can cause the compound to crystallize out of the solution as its solubility limit decreases.[9] If this occurs, gently warming and vortexing the solution before use can help redissolve the precipitate.

Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A5: The final concentration of DMSO in cell culture media should generally be kept below 0.5% to avoid cytotoxicity.[9] However, tolerance can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting viability or experimental outcomes.[9][11]

Q6: How should I prepare a working solution for cell culture to prevent the compound from precipitating in the aqueous media?

A6: To avoid precipitation when diluting a DMSO stock into aqueous cell culture media, it is best to add the DMSO stock directly to the media with rapid mixing.[11] Prepare a highly concentrated stock solution in 100% anhydrous DMSO (e.g., 10-50 mM), ensuring it is fully dissolved. Then, perform the final dilution by adding a small volume of this stock solution directly into the larger volume of cell culture medium.[9][11]

Quantitative Solubility Data

ParameterValueSource
Solubility in DMSO>86.36 mg/mL[7]
Solubility in DMSO10 mM[4]
Solubility in H₂O<21.59 mg/mL[7]

Troubleshooting Guide: Dissolving this compound

This workflow provides a systematic approach to resolving common solubility challenges with this compound in DMSO.

G start Start: Weigh RWJ-56110 & Add Anhydrous DMSO vortex Vortex vigorously for 2-5 minutes start->vortex check1 Is the solution clear? vortex->check1 warm Gentle Warming: 37°C for 10-15 min check1->warm No success Solution Ready for Use / Storage check1->success Yes check2 Is the solution clear? warm->check2 sonicate Sonicate for 15-30 minutes check2->sonicate No check2->success Yes check3 Is the solution clear? sonicate->check3 check3->success Yes fail Consult Technical Data Sheet / Consider Lower Concentration check3->fail No

A workflow diagram for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO
  • Preparation: Bring the vial of this compound and a sealed bottle of anhydrous, high-purity DMSO to room temperature.[9]

  • Addition: In a sterile vial, add the calculated volume of DMSO to the pre-weighed this compound to achieve the desired concentration.

  • Agitation: Securely cap the vial and vortex the solution vigorously for 2-5 minutes.[9]

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.[9]

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.[12] Be aware that precipitation may occur at low temperatures.[9]

Protocol 2: Enhanced Dissolution Using Warming and Sonication
  • Follow Steps 1-3 of the Standard Dissolution Protocol.

  • Gentle Warming: If particles remain after vortexing, place the sealed vial in a water bath set to 37°C for 10-15 minutes.[9]

  • Vortex Again: Remove the vial from the water bath and vortex for another 1-2 minutes.

  • Sonication: If the solution is still not clear, place the vial in a bath sonicator and sonicate for 15-30 minutes, or until the compound is fully dissolved.[9]

  • Final Inspection: Perform a final visual check for clarity before use or storage.[9]

Mechanism of Action: PAR-1 Signaling Inhibition

RWJ-56110 is a selective antagonist of Protease-Activated Receptor-1 (PAR-1). PAR-1 is a G protein-coupled receptor activated when a protease, such as thrombin, cleaves its N-terminal domain.[13][14] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling through Gαq and Gα12/13 pathways.[13] RWJ-56110 acts as a peptide-mimetic antagonist, blocking this activation and subsequent downstream signaling cascades, which are involved in processes like platelet aggregation and angiogenesis.[1][15]

G cluster_0 Cell Membrane PAR1 PAR-1 Receptor Cleavage Cleavage PAR1->Cleavage Gq Gαq PLC PLC Activation Gq->PLC G1213 Gα12/13 Rho RhoGEF → RhoA Activation G1213->Rho Thrombin Thrombin Thrombin->PAR1 1. RWJ RWJ-56110 Activation Activation RWJ->Activation Inhibits Cleavage->Activation Activation->Gq Activation->G1213 Ca ↑ Ca²⁺ Mobilization PLC->Ca Platelet Platelet Aggregation, Angiogenesis Ca->Platelet Rho->Platelet

Inhibition of the PAR-1 signaling pathway by RWJ-56110.

References

Optimizing RWJ-56110 dihydrochloride incubation time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of RWJ-56110 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is RWJ-56110 dihydrochloride and what is its mechanism of action?

This compound is a potent and selective peptide-mimetic inhibitor of Protease-Activated Receptor 1 (PAR-1).[1][2][3][4] It functions by blocking the activation and internalization of PAR-1.[1][2][3][4] PARs are a family of G protein-coupled receptors activated by proteolytic cleavage of their N-terminal extracellular domain. This cleavage exposes a new amino-terminal sequence that acts as a tethered ligand, activating the receptor. RWJ-56110 specifically inhibits this process for PAR-1 and does not affect PAR-2, PAR-3, or PAR-4.[1][2][3][5]

Q2: What are the common applications of this compound in research?

This compound is utilized in various research areas due to its specific inhibition of PAR-1. Key applications include:

  • Platelet Aggregation Inhibition: It effectively inhibits platelet aggregation induced by both the PAR-1 activating peptide SFLLRN-NH2 and thrombin.[1][2][5]

  • Anti-angiogenesis Studies: The compound has been shown to block angiogenesis and the formation of new blood vessels.[1][2]

  • Cancer Research: It can induce apoptosis (cell death) and inhibit the proliferation of certain cell types, such as rat aortic smooth muscle cells (RASMC) and endothelial cells.[1][2]

  • Signal Transduction Research: It is used to study PAR-1 mediated signaling pathways, such as calcium mobilization and Erk1/2 activation.[1][5]

Q3: What is a typical starting concentration and incubation time for in vitro experiments?

Based on available data, a starting concentration for this compound can range from 0.1 µM to 10 µM.[1][2][5] The incubation time is highly dependent on the specific cell type and the biological process being investigated, with reported times ranging from 15 minutes for inhibiting signaling events to 96 hours for cell growth inhibition.[1][2][5] For initial experiments, a time-course and dose-response experiment is highly recommended.

Q4: Is there a difference between RWJ-56110 and this compound?

While the core inhibitory molecule is RWJ-56110, the dihydrochloride salt form generally offers enhanced water solubility and stability, making it more suitable for use in aqueous solutions for in vitro experiments.[5] At equivalent molar concentrations, both forms are expected to exhibit comparable biological activity.[5]

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cells.

  • Possible Cause 1: Inadequate Incubation Time.

    • Troubleshooting Step: The optimal incubation time can vary significantly between cell types and the specific downstream effect being measured. For rapid signaling events like calcium mobilization or protein phosphorylation, a short incubation time (e.g., 15-60 minutes) may be sufficient.[1] For processes involving changes in gene expression, protein synthesis, or cell proliferation, a much longer incubation time (e.g., 24-96 hours) may be necessary.[1][2][5]

    • Recommendation: Perform a time-course experiment. Treat your cells with a fixed concentration of RWJ-56110 and measure the effect at multiple time points (e.g., 1, 6, 12, 24, 48 hours).

  • Possible Cause 2: Suboptimal Concentration.

    • Troubleshooting Step: The effective concentration of RWJ-56110 can be cell-type dependent.

    • Recommendation: Perform a dose-response experiment. Treat your cells with a range of concentrations (e.g., 0.1, 1, 10, 30 µM) for a fixed, appropriate incubation time to determine the optimal concentration for your experimental system.

  • Possible Cause 3: Low PAR-1 Expression.

    • Troubleshooting Step: The target cells may not express sufficient levels of PAR-1 for a measurable response.

    • Recommendation: Verify PAR-1 expression in your cell line using techniques such as Western blot, qPCR, or flow cytometry.

Issue 2: High background or off-target effects observed.

  • Possible Cause 1: Excessively High Concentration.

    • Troubleshooting Step: Using a concentration that is too high may lead to non-specific effects.

    • Recommendation: Refer to the dose-response curve generated for your cell line and use the lowest concentration that produces the desired inhibitory effect.

  • Possible Cause 2: Extended Incubation Time.

    • Troubleshooting Step: Prolonged exposure to any compound can potentially lead to cellular stress and off-target effects.

    • Recommendation: Optimize the incubation time to the shortest duration that yields a consistent and significant effect.

Data Summary

The following table summarizes the reported in vitro efficacy of this compound across various experimental conditions.

ParameterCell Type/SystemAgonistIC50 / ConcentrationIncubation TimeReference
Binding Affinity ------0.44 µM---[1][2][3][4]
Platelet Aggregation Human PlateletsSFLLRN-NH20.16 µM---[1][2][5]
Human PlateletsThrombin0.34 µM---[1][2][5]
Cell Proliferation Rat Aortic Smooth Muscle Cells (RASMC)Thrombin3.5 µM---[1][5]
Endothelial Cells---~10 µM24-96 hours[1][2][5]
Calcium Mobilization RASMCThrombin0.12 µM---[1][5]
Human Microvascular Endothelial Cells (HMVEC)Thrombin0.13 µM---[1][5]
Human Aortic Smooth Muscle Cells (HASMC)Thrombin0.17 µM---[1][5]
DNA Synthesis Endothelial Cells---0.1-10 µM6 hours[1][2][5]
Erk1/2 Activation Endothelial CellsThrombin---15 minutes (pretreatment)[1]
Cell Cycle Progression Endothelial Cells---30 µM24 hours[1][2]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay

This protocol provides a general framework for optimizing the incubation time of this compound for anti-proliferative or cytotoxic effects.

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with a range of this compound concentrations (based on the data table, e.g., 1, 5, 10, 20 µM). Include a vehicle control.

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, 96 hours).

  • Viability Assessment: At each time point, assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against incubation time for each concentration. The optimal incubation time will be the point at which a significant and stable inhibitory effect is observed at the desired concentration.

Protocol 2: Assessing Inhibition of PAR-1 Signaling (Erk1/2 Phosphorylation)

This protocol outlines a method to determine the optimal pre-incubation time for inhibiting a rapid signaling event.

  • Cell Culture: Culture cells to 80-90% confluency in 6-well plates.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes).

  • PAR-1 Agonist Stimulation: Stimulate the cells with a PAR-1 agonist (e.g., thrombin or SFLLRN-NH2) for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated Erk1/2 (p-Erk1/2) and total Erk1/2.

  • Analysis: Quantify the band intensities and calculate the ratio of p-Erk1/2 to total Erk1/2. The optimal pre-incubation time will be the shortest duration that results in maximal inhibition of agonist-induced Erk1/2 phosphorylation.

Visualizations

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Cleavage G_protein G Protein Activation PAR1->G_protein RWJ56110 RWJ-56110 RWJ56110->PAR1 Inhibition PLC PLC Activation G_protein->PLC Ras_Raf Ras/Raf Pathway G_protein->Ras_Raf IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca2+ Mobilization IP3_DAG->Ca_Mobilization MEK_ERK MEK/ERK Pathway Ras_Raf->MEK_ERK Proliferation Cell Proliferation MEK_ERK->Proliferation Experimental_Workflow start Start: Define Experimental Goal (e.g., Inhibit Proliferation) dose_response 1. Dose-Response Experiment (Vary [RWJ-56110], Fixed Time) start->dose_response time_course 2. Time-Course Experiment (Fixed [RWJ-56110], Vary Time) dose_response->time_course optimal_conditions 3. Determine Optimal Concentration & Incubation Time time_course->optimal_conditions definitive_experiment 4. Perform Definitive Experiment with Optimized Conditions optimal_conditions->definitive_experiment end End: Analyze Results definitive_experiment->end Troubleshooting_Guide start Issue: No Observable Effect check_time Is incubation time optimized? start->check_time optimize_time Action: Perform Time-Course Experiment check_time->optimize_time No check_conc Is concentration optimized? check_time->check_conc Yes optimize_time->check_conc optimize_conc Action: Perform Dose-Response Experiment check_conc->optimize_conc No check_par1 Is PAR-1 expressed? check_conc->check_par1 Yes optimize_conc->check_par1 verify_par1 Action: Verify PAR-1 Expression (e.g., Western Blot) check_par1->verify_par1 Unsure success Problem Resolved check_par1->success Yes verify_par1->success

References

Technical Support Center: Investigating Potential Off-Target Effects of RWJ-56110 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using the Protease-Activated Receptor 1 (PAR1) antagonist, RWJ-56110 dihydrochloride (B599025), and wish to investigate its potential off-target effects. While specific public data on the comprehensive off-target profile of RWJ-56110 is limited, this guide offers general strategies and troubleshooting advice based on established principles of pharmacology and drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for RWJ-56110?

RWJ-56110 is a peptidomimetic competitive antagonist of Protease-Activated Receptor 1 (PAR1).[1][2] It is designed to inhibit thrombin-induced platelet aggregation by blocking the PAR1 signaling pathway.

Q2: Are there known off-target effects for RWJ-56110?

There is a lack of publicly available, comprehensive screening data detailing the specific off-target interactions of RWJ-56110. As with many small molecule inhibitors, there is a potential for interactions with other receptors, kinases, or enzymes. Researchers should exercise caution and consider empirical validation of selectivity in their experimental system.

Q3: What are the common types of off-target effects to consider for a peptidomimetic inhibitor?

Peptidomimetic inhibitors can potentially interact with other receptors that have structurally similar ligand binding sites. Additionally, depending on the chemical scaffold, they may exhibit activity at unrelated targets. General classes of off-targets to consider for any small molecule include other G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.

Q4: How can I proactively assess the selectivity of RWJ-56110 in my experiments?

To assess selectivity, it is recommended to:

  • Use a structurally unrelated PAR1 antagonist: Comparing the effects of RWJ-56110 with another PAR1 antagonist that has a different chemical structure can help differentiate between on-target and potential off-target effects.

  • Perform dose-response curves: An off-target effect may occur at a different concentration range than the on-target effect.

  • Utilize a rescue experiment: If possible, in a cell-based assay, knocking down the expression of PAR1 (e.g., using siRNA or CRISPR) should abolish the effect of RWJ-56110 if it is acting on-target.

Troubleshooting Guide

Q: My experimental results with RWJ-56110 are inconsistent with known PAR1 biology. How can I troubleshoot this?

A: Unexpected results could be due to a variety of factors, including off-target effects. Consider the following troubleshooting steps:

  • Confirm Compound Integrity: Ensure the purity and stability of your RWJ-56110 dihydrochloride stock. Degradation of the compound could lead to altered activity.

  • Validate On-Target Engagement: In a suitable assay (e.g., a cell line expressing PAR1), confirm that RWJ-56110 inhibits PAR1 activation at the expected concentrations. This can be done by measuring downstream signaling events like calcium mobilization or ERK phosphorylation in response to a PAR1 agonist (e.g., thrombin or a PAR1-activating peptide).

  • Evaluate Potential Off-Target Pathways:

    • Broad Kinase Profiling: If you suspect off-target kinase inhibition, consider submitting the compound to a commercial kinase screening panel. These services test the compound against hundreds of kinases at one or more concentrations.

    • Receptor Binding Assays: A broad panel of receptor binding assays can identify interactions with other GPCRs, ion channels, and transporters.

    • Phenotypic Screening: If you observe an unexpected cellular phenotype, you can use techniques like genetic screening (e.g., CRISPR or siRNA libraries) to identify genes that modify the cellular response to RWJ-56110, which may point to off-target pathways.

Q: I observe a cellular effect of RWJ-56110 in a cell line that does not express PAR1. What does this indicate?

A: This is a strong indication of an off-target effect. The troubleshooting steps outlined above, particularly broad-panel screening, would be the next logical steps to identify the unintended molecular target.

Summary of this compound Information

PropertyDescription
Compound Type Peptidomimetic
Primary Target Protease-Activated Receptor 1 (PAR1)
Mechanism of Action Competitive Antagonist
Primary Indication of Interest Inhibition of thrombin-induced platelet aggregation.[1][2]

Visualizing Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the PAR1 signaling pathway and a general workflow for investigating off-target effects.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Thrombin Thrombin PAR1_inactive PAR1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR1 (Active) Tethered Ligand PAR1_inactive->PAR1_active Gq Gq PAR1_active->Gq G12_13 G12_13 PAR1_active->G12_13 RWJ-56110 RWJ-56110 RWJ-56110->PAR1_inactive Inhibition PLC Phospholipase C Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_mobilization Ca2+ Mobilization IP3_DAG->Ca_mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation Actin_cytoskeleton Actin Cytoskeleton Rearrangement RhoA->Actin_cytoskeleton

Caption: Simplified PAR1 signaling pathway.

Off_Target_Workflow Start Unexpected Experimental Result Hypothesis Hypothesis: Off-Target Effect Start->Hypothesis Screening Broad Panel Screening Hypothesis->Screening Kinase_Screen Kinase Panel Screening->Kinase_Screen Receptor_Screen Receptor Binding Panel Screening->Receptor_Screen Phenotypic_Screen Phenotypic Screen Screening->Phenotypic_Screen Data_Analysis Data Analysis & Hit Identification Screening->Data_Analysis Validation Hit Validation Data_Analysis->Validation Dose_Response Dose-Response Assays Validation->Dose_Response Orthogonal_Assay Orthogonal Assays Validation->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Validation->SAR Conclusion Confirmed Off-Target Validation->Conclusion

Caption: General workflow for identifying off-target effects.

References

Improving the stability of RWJ-56110 dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RWJ-56110 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of RWJ-56110 dihydrochloride in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: RWJ-56110 is a potent and selective peptide-mimetic antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2] It functions by directly inhibiting PAR-1 activation and internalization.[2] This blockade prevents downstream signaling cascades typically initiated by agonists like thrombin, which leads to the inhibition of physiological responses such as platelet aggregation and angiogenesis.[2] RWJ-56110 shows no significant activity at PAR-2, PAR-3, or PAR-4 subtypes.[1]

Q2: Why is RWJ-56110 supplied as a dihydrochloride salt?

A2: The dihydrochloride salt form of RWJ-56110 is utilized to enhance its aqueous solubility and stability, which facilitates its handling and administration in experimental settings.[1]

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[3] For creating concentrated stock solutions, DMSO is commonly recommended.[4] Subsequent dilutions into aqueous buffers or cell culture media can then be performed for experimental use.

Q4: How should I properly store the solid compound and prepared solutions of this compound?

A4: Proper storage is critical to maintaining the integrity of the compound. For the solid powder, long-term storage should be at -20°C for up to 12 months, while short-term storage at 4°C is acceptable for a few weeks.[4][5] Stock solutions should be prepared, aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles, and stored at -20°C for up to one month or at -80°C for up to six months.[2][6] Before opening a vial of a frozen solution, it is recommended to let it equilibrate to room temperature for at least one hour to prevent condensation.[2]

Troubleshooting Guide

Q5: My this compound solution is cloudy or shows signs of precipitation. What could be the cause and how can I resolve it?

A5: Precipitation can occur for several reasons, most commonly due to exceeding the solubility limit in an aqueous buffer or temperature fluctuations.

  • Concentration Check: Verify that the concentration of your working solution does not exceed the solubility limit in your chosen solvent system. The solubility in water is less than 21.59 mg/mL.[3]

  • pH and Buffer Effects: The pH of your solution can significantly influence the solubility of a hydrochloride salt. Ensure the pH of your buffer is compatible.

  • Gentle Warming: Briefly warming the solution to 37°C may help redissolve the precipitate. However, prolonged heating should be avoided to prevent degradation.

  • Sonication: Using a sonication bath can help break up aggregates and improve dissolution.

  • Co-Solvent Systems: For in vivo or challenging in vitro experiments, a co-solvent system may be necessary. One such system involves an initial dissolution in DMSO, followed by dilution with carriers like PEG300, Tween-80, and a final addition of saline.[6]

Q6: I am observing inconsistent results in my experiments. Could the stability of my RWJ-56110 solution be a factor?

A6: Yes, inconsistent results are a common symptom of compound degradation.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. It is crucial to aliquot the stock solution after preparation for single-use applications.

  • Use Fresh Solutions: Whenever possible, prepare fresh working solutions from a properly stored stock solution on the day of the experiment.

  • Protect from Light: Store solutions in light-protected vials, as exposure to light can cause photodegradation.

  • Confirm Concentration: If you suspect degradation, the effective concentration of the active compound may be lower than calculated. Consider verifying the purity and concentration of your solution using an analytical method like HPLC.

Q7: How can I actively improve the stability of RWJ-56110 in an aqueous solution for a long-term experiment?

A7: To enhance stability in aqueous media for extended periods, consider the following formulation strategies:

  • Buffering Agents: Maintaining an optimal pH is crucial for the stability of many compounds. The use of pharmaceutical buffers like citrate (B86180) or phosphate (B84403) can prevent pH fluctuations that might accelerate degradation.[7]

  • Antioxidants/Chelators: If oxidative degradation is a concern, adding antioxidants or chelating agents like EDTA can be beneficial.[7] Chelators bind metal ions that can catalyze oxidative reactions.

  • Excipients: Certain excipients can improve stability. For example, cyclodextrins can form inclusion complexes with drug molecules, protecting them from degradation.[7] However, compatibility with your experimental system must be verified.

  • Lyophilization: For long-term storage, preparing lyophilized aliquots from a stable solution can be an effective strategy.[8] This removes water, which is often involved in hydrolysis, a common degradation pathway.

Data & Visualizations

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Reported Solubility Source
Water (H₂O) < 21.59 mg/mL [3]
DMSO < 86.36 mg/mL [3]

| DMSO | 10 mM |[4] |

Table 2: Recommended Storage Conditions

Form Temperature Duration Recommendations Source
Solid Powder -20°C 12+ months Keep dry and dark. [4][5]
4°C Days to weeks For short-term use only. [5]
Stock Solution -80°C Up to 6 months Aliquot, seal tightly, protect from light. [2][6]

| | -20°C | Up to 1 month | Aliquot, seal tightly. |[2] |

Diagrams

PAR1_Signaling_Pathway Figure 1: Mechanism of Action of RWJ-56110 cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling PAR1 PAR-1 Receptor G_Protein G-Protein Activation PAR1->G_Protein Conformational Change Thrombin Thrombin (Agonist) Thrombin->PAR1 Activates RWJ56110 RWJ-56110 (Antagonist) RWJ56110->PAR1 Blocks Binding Site Platelet_Aggregation Platelet Aggregation, Angiogenesis, etc. G_Protein->Platelet_Aggregation Downstream Effects

Caption: Figure 1: Mechanism of Action of RWJ-56110.

Experimental_Workflow Figure 2: Recommended Experimental Workflow start Receive Solid This compound store_solid Store Solid at -20°C (Long-term) start->store_solid prepare_stock Prepare Concentrated Stock Solution (e.g., in DMSO) store_solid->prepare_stock Weigh out required amount check1 Check for full dissolution prepare_stock->check1 aliquot Aliquot Stock Solution into Single-Use Vials store_stock Store Aliquots at -80°C aliquot->store_stock check2 Equilibrate vial to RT before opening store_stock->check2 For each experiment prepare_working Prepare Fresh Working Solution in Aqueous Buffer experiment Perform Experiment prepare_working->experiment check1->aliquot Fully Dissolved check2->prepare_working

Caption: Figure 2: Recommended Experimental Workflow.

Troubleshooting_Precipitation Figure 3: Troubleshooting Solution Precipitation start Precipitate or Cloudiness Observed in Solution q1 Is the concentration above the known solubility limit? start->q1 a1_yes Reduce concentration or change solvent system. q1->a1_yes Yes q2 Was the solution stored at a low temperature? q1->q2 No a2_yes Gently warm (37°C) and/or sonicate to redissolve. Allow to cool to RT before use. q2->a2_yes Yes q3 Was the stock diluted into a buffer with a high salt concentration or extreme pH? q2->q3 No a3_yes Test solubility in the specific buffer. Consider buffer exchange or pH adjustment. q3->a3_yes Yes end If issues persist, prepare a fresh solution. q3->end No

Caption: Figure 3: Troubleshooting Solution Precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound (MW: 863.65 g/mol )

  • Anhydrous/molecular biology grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

Procedure:

  • Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.[2] This minimizes water condensation on the hygroscopic solid.

  • Weighing: In a suitable weighing vessel, carefully weigh out the desired amount of the compound (e.g., 8.64 mg for 1 mL of a 10 mM solution).

  • Dissolution: Transfer the weighed compound to a sterile vial. Add the calculated volume of DMSO to achieve the final concentration of 10 mM.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless. Gentle warming (up to 37°C) can be applied if dissolution is slow, but avoid overheating.

  • Aliquoting: Dispense the stock solution into single-use, light-protected cryovials. The volume of the aliquots should be appropriate for your typical experiments to avoid waste and repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for long-term stability (up to 6 months).[6]

Protocol 2: General Stability Assessment by HPLC

Objective: To provide a general workflow for assessing the stability of an this compound solution over time under specific storage conditions.

Methodology: This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC). The exact parameters (column, mobile phase, etc.) will need to be optimized for your specific equipment.

Procedure:

  • Initial Analysis (T=0):

    • Prepare a fresh solution of this compound at the desired concentration and in the solvent system to be tested.

    • Immediately analyze this solution via HPLC to obtain an initial chromatogram.

    • Record the peak area and retention time of the main RWJ-56110 peak. This will serve as the baseline (100% purity).

  • Sample Storage:

    • Store the prepared solution under the desired test conditions (e.g., 4°C, room temperature, -20°C). Ensure the container is sealed and protected from light.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve the stored sample.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample using the same HPLC method as the T=0 analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 chromatogram.

    • Look for two key indicators of degradation:

      • Appearance of New Peaks: The presence of new, smaller peaks indicates the formation of degradation products.

      • Decrease in Main Peak Area: Calculate the relative percentage of the main peak area compared to the total peak area of all detected components. A decrease in this percentage signifies degradation of the parent compound.

References

Troubleshooting inconsistent results with RWJ-56110 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RWJ-56110 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is RWJ-56110 dihydrochloride and what is its primary mechanism of action?

This compound is a potent and selective peptide-mimetic inhibitor of Protease-Activated Receptor-1 (PAR-1).[1][2] Its primary mechanism of action is to block the activation and internalization of PAR-1, thereby inhibiting downstream signaling pathways.[1] It shows no significant effect on PAR-2, PAR-3, or PAR-4.[1][2]

2. I am observing inconsistent inhibitory effects in my experiments. What are the potential causes?

Inconsistent results with this compound can stem from several factors:

  • Compound Stability: this compound solutions should be stored properly to maintain activity. Stock solutions are typically stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Solubility Issues: Inadequate dissolution of the compound can lead to lower effective concentrations. Ensure the compound is fully dissolved in the appropriate solvent before use. Sonication may be required for complete dissolution in aqueous solutions and DMSO.

  • Cell Culture Conditions: The confluency and growth state of your cells can impact the effects of RWJ-56110. For example, its inhibitory effect on endothelial cell DNA synthesis is more pronounced in actively growing cells (50-60% confluency) compared to quiescent cells (100% confluency).

  • Assay-Specific Variability: For platelet aggregation assays, variability in platelet preparation, platelet count, and the time between blood collection and the assay can all contribute to inconsistent results. It is recommended to perform these assays within 2-4 hours of blood collection.

3. What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year. For frequent use, aliquots can be stored at 4°C for over a week. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

4. I am having trouble dissolving this compound. What should I do?

For aqueous solutions, sonication is recommended to aid dissolution. Similarly, for DMSO, sonication can help ensure the compound is fully dissolved. If you continue to experience solubility issues, preparing fresh dilutions from a properly stored stock solution is recommended.

5. Are there any known off-target effects of this compound?

Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. However, it is important to consider potential off-target effects common to the class of PAR-1 antagonists. For instance, other PAR-1 inhibitors have been associated with an increased risk of bleeding.[3][4][5] The PAR-1 inhibitor vorapaxar (B1682261) has been linked to a small but real risk of diplopia (double vision).[6] Another PAR-1 antagonist, atopaxar (B1666115), has been associated with elevated liver enzymes and QTc prolongation at higher doses.[3][7][8] While RWJ-56110 is reported to be selective for PAR-1 over other PARs, comprehensive off-target profiling against a broader range of receptors and kinases has not been widely published. Researchers should interpret their results with caution and consider the possibility of off-target effects, especially when using high concentrations of the inhibitor.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of RWJ-56110.

AssayCell Type/SystemAgonistIC50
PAR-1 Binding--0.44 µM
Platelet AggregationHuman PlateletsSFLLRN-NH20.16 µM
Platelet AggregationHuman PlateletsThrombin0.34 µM
Cell ProliferationRat Aortic Smooth Muscle Cells (RASMC)Thrombin3.5 µM
Calcium MobilizationRat Aortic Smooth Muscle Cells (RASMC)Thrombin0.12 µM
Calcium MobilizationHuman Microvascular Endothelial Cells (HMVEC)Thrombin0.13 µM
Calcium MobilizationHuman Aortic Smooth Muscle Cells (HASMC)Thrombin0.17 µM

Experimental Protocols

Generalized Protocol for a Platelet Aggregation Assay using a PAR-1 Inhibitor

This protocol provides a general framework for assessing the inhibitory effect of this compound on platelet aggregation. Specific parameters may need to be optimized for your experimental setup.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

    • To obtain platelet-poor plasma (PPP) for blanking the aggregometer, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

  • Instrument Setup and Calibration:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Calibrate the instrument using PPP (100% aggregation) and PRP (0% aggregation).

  • Inhibitor Incubation:

    • Pipette a defined volume of PRP into an aggregometer cuvette containing a stir bar.

    • Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.

  • Initiation and Measurement of Aggregation:

    • Add a platelet agonist (e.g., thrombin or a PAR-1 activating peptide like SFLLRN-NH2) to the cuvette to induce aggregation.

    • Record the change in light transmission over time until a stable platelet aggregation curve is obtained.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each condition.

    • Calculate the percentage of inhibition by this compound relative to the vehicle control.

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates RWJ56110 RWJ-56110 RWJ56110->PAR1 Inhibits G_Protein G-protein Signaling (e.g., Gq, G12/13) PAR1->G_Protein Activates Downstream Downstream Effectors (PLC, RhoGEF) G_Protein->Downstream Response Cellular Responses (Platelet Aggregation, Cell Proliferation) Downstream->Response

Caption: PAR-1 signaling pathway and the inhibitory action of RWJ-56110.

Experimental_Workflow start Start: Prepare Reagents (RWJ-56110, Agonist, Buffers) prep_cells Prepare Biological System (e.g., Platelet-Rich Plasma or Cell Culture) start->prep_cells pre_incubation Pre-incubate with RWJ-56110 or Vehicle Control prep_cells->pre_incubation stimulation Stimulate with Agonist (e.g., Thrombin) pre_incubation->stimulation measurement Measure Endpoint (e.g., Platelet Aggregation, Cell Proliferation, Ca2+ Flux) stimulation->measurement analysis Data Analysis and Interpretation measurement->analysis end End analysis->end

Caption: General experimental workflow for using this compound.

References

How to prevent RWJ-56110 dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address potential precipitation issues with RWJ-56110 dihydrochloride (B599025) in cell culture media.

Troubleshooting Guide

Issue: Precipitation of RWJ-56110 Dihydrochloride Observed in Cell Culture Media

Question: I dissolved this compound in a solvent to prepare a stock solution. However, upon adding it to my cell culture medium, a precipitate formed. What is the cause, and how can I resolve this?

Answer: Precipitation of a compound when diluted into aqueous-based cell culture media is a common challenge, particularly with compounds that have hydrophobic characteristics. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final medium. The following sections provide potential causes and solutions to prevent the precipitation of this compound.

Solubility Data for this compound

It is important to note that while the dihydrochloride salt form of RWJ-56110 is expected to have better aqueous solubility and stability than its free base, empirical testing in your specific experimental setup is crucial.[1]

SolventReported SolubilityRecommendations
DMSO < 86.36 mg/mLSonication is recommended to aid dissolution.[2]
Water < 21.59 mg/mLSonication is recommended to aid dissolution.[2]
Recommended Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow to troubleshoot and prevent the precipitation of this compound in your cell culture media.

G start Precipitation Observed check_concentration Is Final Concentration Too High? start->check_concentration reduce_concentration Reduce Final Working Concentration check_concentration->reduce_concentration Yes check_dilution Review Dilution Method check_concentration->check_dilution No success Precipitation Resolved reduce_concentration->success serial_dilution Perform Stepwise Serial Dilution in Pre-warmed Media check_dilution->serial_dilution Rapid Dilution Used check_solvent Assess Final Solvent Concentration check_dilution->check_solvent Stepwise Dilution Used serial_dilution->success adjust_solvent Maintain Final DMSO <0.5% (ideally <0.1%) check_solvent->adjust_solvent >0.5% consider_enhancers Consider Solubility Enhancers check_solvent->consider_enhancers <0.5% adjust_solvent->success use_enhancers Use Cyclodextrins or Increase Serum Content consider_enhancers->use_enhancers Yes check_media Evaluate Media Components & pH consider_enhancers->check_media No use_enhancers->success modify_media Test Different Media Formulations or Adjust pH check_media->modify_media Potential Interaction fail Contact Technical Support check_media->fail No Apparent Interaction modify_media->success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol for Determining Maximum Soluble Concentration in Cell Culture Media

This protocol will help you empirically determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • 100% DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator (optional)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used.[2]

  • Prepare Serial Dilutions:

    • Label a series of sterile microcentrifuge tubes.

    • Add your pre-warmed complete cell culture medium to each tube.

    • Perform a serial dilution of your high-concentration stock solution into the media to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

    • Crucially, add the stock solution to the medium dropwise while gently vortexing to avoid localized high concentrations. [3]

  • Incubate and Observe:

    • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2 hours, 24 hours).

    • Visually inspect each tube for any signs of cloudiness or precipitate.

    • For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate is your maximum working soluble concentration under these conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Based on available data, DMSO is a suitable solvent for preparing high-concentration stock solutions of this compound.[2][4][5] It is recommended to prepare a concentrated stock (e.g., 10 mM) in 100% DMSO.

Q2: How should I store the this compound stock solution?

A2: Stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[4] For powdered compound, store at -20°C for up to 3 years.[2]

Q3: My media turns cloudy immediately upon adding the stock solution. What should I do?

A3: This indicates that the compound is "crashing out" of solution. Here are some immediate steps to take:

  • Use Pre-warmed Media: Always add your stock solution to media that has been pre-warmed to 37°C, as solubility can decrease at lower temperatures.[3]

  • Slow, Dropwise Addition: Add the stock solution slowly and dropwise to the media while gently vortexing or swirling. This prevents localized high concentrations that can trigger precipitation.[3]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution.[6] For example, first, dilute your 10 mM stock to 1 mM in media, and then further dilute the 1 mM solution to your final working concentration.

Q4: Can the final concentration of DMSO in my media affect my cells?

A4: Yes, high concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally below 0.1%.[3][7] Always include a vehicle control in your experiments, which is media containing the same final concentration of DMSO without the compound.[6]

Q5: What are solubility enhancers, and can they help with this compound?

A5: Solubility enhancers are additives that can increase the aqueous solubility of a compound.

  • Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to compounds and help keep them in solution.[6] If you are using a low-serum or serum-free medium, you may be more likely to encounter precipitation.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their solubility in aqueous solutions. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used type in cell culture.[6]

Q6: Could components of my cell culture media be interacting with this compound?

A6: While less common, it is possible for salts, amino acids, or other components in the media to interact with a compound and form insoluble complexes.[3] If you have tried other troubleshooting steps without success, you might consider testing a different basal media formulation.

Q7: Is it advisable to filter out the precipitate?

A7: Filtering out the precipitate is generally not recommended. This will lower the actual concentration of your compound in the media to an unknown level, making your experimental results unreliable. It is better to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[6]

References

Technical Support Center: Assessing RWJ-56110 Dihydrochloride Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RWJ-56110 dihydrochloride (B599025). It is designed to address specific issues that may be encountered during the assessment of its cytotoxicity in various cell lines.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during your experiments with RWJ-56110.

Q1: Why am I observing high variability between my replicate wells?

A1: High variability can be caused by several factors:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. It is crucial to gently swirl the cell suspension between seeding replicates to prevent the cells from settling.

  • Pipetting Errors: Always use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of RWJ-56110 or other assay reagents. A multichannel pipette can improve consistency.[1]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can lead to changes in media concentration. To minimize this, you can fill the outer wells with sterile PBS or media without cells and only use the inner wells for your experiment.[1]

  • Incomplete Solubilization of Formazan (B1609692): In tetrazolium-based assays like the MTT assay, it is important to ensure the complete dissolution of the formazan crystals. This can be achieved by vigorous pipetting or using an orbital shaker.[1]

Q2: My absorbance/fluorescence readings are unexpectedly low.

A2: A low signal may indicate one of the following issues:

  • Low Cell Density: The initial number of cells seeded may be too low for the assay to produce a strong enough signal. It is important to determine the optimal cell seeding density for your specific cell line and the duration of the assay.[1]

  • Incorrect Reagent Volume: Make sure that the correct volume of the assay reagent is added to each well and that it is proportional to the volume of the culture medium.[1]

  • Compound Interference: RWJ-56110, like some other chemical compounds, may interfere with the absorbance reading. Refer to Q4 for specific troubleshooting steps for colored compounds.[1]

Q3: My negative control (untreated cells) is showing high cytotoxicity.

A3: This can be an alarming observation, but several factors can cause this:

  • Cell Culture Health: Ensure that your cells are healthy, in the logarithmic growth phase, and free from any contamination (e.g., Mycoplasma).

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve RWJ-56110, high concentrations of the solvent can be toxic to the cells. It is important to include a vehicle control (media with the same concentration of solvent used to deliver the compound) to assess the toxicity of the solvent itself.

Q4: RWJ-56110 is a colored compound. How do I prevent it from interfering with my colorimetric assay?

A4: To address potential interference from a colored compound, you can take the following steps:

  • Include a "Compound-Only" Control: Prepare wells that contain the same concentrations of RWJ-56110 in cell-free media. You can then subtract the absorbance of these wells from your experimental wells to correct for the compound's intrinsic color.

  • Wash Cells Before Adding Assay Reagent: For adherent cells, you can gently aspirate the media containing RWJ-56110 and wash the cells with PBS before adding the assay reagent. However, this is not a feasible option for suspension cells.[1]

Q5: I am observing a decrease in MTT reduction, but other viability assays (like LDH release) show no cytotoxicity. What could be the reason?

A5: A decrease in MTT reduction suggests a reduction in metabolic activity, which does not always correlate with cell death. RWJ-56110 is known to be an inhibitor of p38 MAPK, a pathway involved in cellular stress responses.[2][3][4] It is possible that at certain concentrations, the compound is inhibiting metabolic activity without causing cell lysis. In such cases, it is recommended to use a multi-assay approach to get a comprehensive understanding of the compound's effects.

Data Summary

The following tables summarize the known inhibitory concentrations (IC50) of RWJ-56110 in various biological assays.

Target/AssayCell Line/SystemIC50 (µM)Reference
PAR-1 Binding-0.44[5]
SFLLRN-NH2-induced Platelet AggregationHuman Platelets0.16[5]
Thrombin-induced Platelet AggregationHuman Platelets0.34[5]
Thrombin-induced RASMC ProliferationRat Aortic Smooth Muscle Cells3.5[5]
Thrombin-induced Calcium MobilizationRat Aortic Smooth Muscle Cells0.12[5]
Thrombin-induced Calcium MobilizationHuman Microvascular Endothelial Cells0.13[5]
Thrombin-induced Calcium MobilizationHuman Aortic Smooth Muscle Cells0.17[5]
Endothelial Cell Growth InhibitionEndothelial Cells~10[5]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of RWJ-56110 dihydrochloride and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

This assay measures the amount of LDH released from damaged cells into the culture medium.[7]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Visualizations

The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for cytotoxicity testing.

p38_MAPK_Pathway cluster_stimuli External Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response stress Stress (UV, Osmotic Shock) ASK1 ASK1 stress->ASK1 cytokines Inflammatory Cytokines (TNF-α, IL-1) TAK1 TAK1 cytokines->TAK1 MKK3_6 MKK3/6 ASK1->MKK3_6 TAK1->MKK3_6 MEKKs MEKKs MEKKs->MKK3_6 p38 p38 MAPK MKK3_6->p38 ATF2 ATF2 p38->ATF2 MK2 MK2 p38->MK2 MSK1 MSK1 p38->MSK1 apoptosis Apoptosis ATF2->apoptosis inflammation Inflammation MK2->inflammation cell_cycle_arrest Cell Cycle Arrest MSK1->cell_cycle_arrest RWJ RWJ-56110 RWJ->p38

Caption: The p38 MAPK signaling pathway and the inhibitory action of RWJ-56110.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adherence Incubate for Cell Adherence (24h) seed_cells->incubate_adherence prepare_dilutions Prepare Serial Dilutions of RWJ-56110 incubate_adherence->prepare_dilutions add_compound Add RWJ-56110 to Wells prepare_dilutions->add_compound incubate_exposure Incubate for Exposure Time (24-72h) add_compound->incubate_exposure add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate_exposure->add_reagent incubate_signal Incubate for Signal Development (2-4h) add_reagent->incubate_signal read_plate Read Plate on Microplate Reader incubate_signal->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data end End analyze_data->end

Caption: A general experimental workflow for assessing cytotoxicity.

References

Long-term storage conditions for RWJ-56110 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and effective use of RWJ-56110 dihydrochloride (B599025) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for RWJ-56110 dihydrochloride?

A1: For optimal stability, this compound powder should be stored at -20°C for long-term use (months to years). For short-term storage (days to weeks), it can be kept at 0-4°C. The product should be stored in a dry, dark environment.

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions are typically prepared by dissolving the compound in a solvent such as DMSO. Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and are generally stable for at least one year. For frequent use, a working aliquot can be stored at 4°C for up to a week.

Q3: What is the solubility of this compound in common solvents?

A3: this compound is soluble in DMSO. The dihydrochloride salt form generally exhibits enhanced water solubility and stability compared to the free base.[1] Sonication may be recommended to aid dissolution in aqueous solutions.

Q4: What is the mechanism of action of RWJ-56110?

A4: RWJ-56110 is a potent and selective antagonist of Protease-Activated Receptor-1 (PAR-1). It functions by inhibiting the activation and internalization of PAR-1, thereby blocking downstream signaling pathways initiated by agonists like thrombin. It shows no significant activity at PAR-2, PAR-3, or PAR-4 subtypes.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected inhibitory activity.

  • Possible Cause 1: Improper storage or handling of the compound.

    • Solution: Ensure the compound and its stock solutions have been stored according to the recommended conditions. Avoid multiple freeze-thaw cycles by preparing and using aliquots. Verify the age of the stock solution, as stability may decrease over time, even when frozen.

  • Possible Cause 2: Incorrect final concentration in the assay.

    • Solution: Double-check all dilution calculations. It is advisable to prepare fresh dilutions from a stock solution for each experiment. If possible, verify the concentration of your stock solution using an appropriate analytical method.

  • Possible Cause 3: Cell line-specific effects or low PAR-1 expression.

    • Solution: Confirm the expression of PAR-1 in your cell line using techniques like Western blot or flow cytometry. The inhibitory effect of RWJ-56110 will be dependent on the level of PAR-1 expression.

  • Possible Cause 4: Presence of interfering substances in the assay medium.

    • Solution: Serum components can sometimes interfere with the activity of compounds. If permissible for your experimental setup, consider reducing the serum concentration or using a serum-free medium during the treatment period.

Issue 2: Poor solubility or precipitation of the compound in aqueous media.

  • Possible Cause 1: Exceeding the solubility limit.

    • Solution: While the dihydrochloride salt has improved aqueous solubility, it is not infinitely soluble. Ensure the final concentration in your aqueous assay buffer does not exceed its solubility limit. Sonication can help in dissolving the compound. It is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous medium.

  • Possible Cause 2: Interaction with components of the culture medium.

    • Solution: Some components of complex media can cause precipitation. When diluting the DMSO stock, add it to the medium with vigorous vortexing or mixing to ensure rapid and even dispersion.

Issue 3: High background signal or off-target effects observed.

  • Possible Cause 1: Cytotoxicity at high concentrations.

    • Solution: Determine the cytotoxic profile of RWJ-56110 on your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations well below the cytotoxic threshold for your functional assays.

  • Possible Cause 2: Non-specific effects of the solvent (DMSO).

    • Solution: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent. For in vivo studies, the concentration of DMSO should be kept low, typically below 10% for normal mice.

Data Presentation

Table 1: Storage Conditions for this compound

FormConditionDuration
Powder -20°CLong-term (months to years)
0 - 4°CShort-term (days to weeks)
Stock Solution (in DMSO) -80°CUp to 1 year
4°CUp to 1 week

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSO <86.36 mg/mLSonication is recommended.
Water <21.59 mg/mLSonication is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C.

Protocol 2: In Vitro Platelet Aggregation Assay

  • Materials:

    • Freshly drawn human whole blood (anticoagulated with sodium citrate)

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

    • This compound stock solution

    • Platelet agonist (e.g., Thrombin, ADP, or Collagen)

    • Saline

    • Platelet aggregometer

  • Procedure:

    • Prepare PRP and PPP from whole blood by differential centrifugation.

    • Adjust the platelet count in the PRP if necessary.

    • Pre-warm the PRP samples to 37°C.

    • Add various concentrations of this compound (or vehicle control) to the PRP samples and incubate for a specified pre-incubation time (e.g., 15 minutes).

    • Place the cuvettes in the aggregometer and establish a baseline reading.

    • Add the platelet agonist to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

Protocol 3: Western Blot for PAR-1 Mediated MAPK (ERK1/2) Activation

  • Materials:

    • Cell line expressing PAR-1 (e.g., HUVECs)

    • Cell culture medium and supplements

    • This compound stock solution

    • Thrombin

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and grow to approximately 80% confluency.

    • Serum-starve the cells for a few hours to reduce basal MAPK activation.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

    • Stimulate the cells with thrombin for a short period (e.g., 5-10 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against phospho-ERK1/2.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

    • Quantify the band intensities to determine the inhibition of thrombin-induced ERK1/2 phosphorylation by RWJ-56110.

Mandatory Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activates G_protein Gq/G12/13 PAR1->G_protein Activates RWJ56110 RWJ-56110 RWJ56110->PAR1 Inhibits PLC PLC G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF IP3_DAG IP3 / DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC ROCK ROCK RhoA->ROCK Downstream_Effects_1 Platelet Aggregation, Cell Proliferation Ca_PKC->Downstream_Effects_1 Downstream_Effects_2 Cytoskeletal Rearrangement ROCK->Downstream_Effects_2

Caption: PAR-1 signaling pathway and the inhibitory action of RWJ-56110.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare RWJ-56110 Stock Solution (DMSO) Pre_treatment Pre-treat cells with RWJ-56110 or Vehicle Stock_Solution->Pre_treatment Cell_Culture Culture Cells to ~80% Confluency Cell_Culture->Pre_treatment Stimulation Stimulate with Thrombin Pre_treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE & Transfer Quantification->SDS_PAGE Western_Blot Western Blot for p-ERK & Total ERK SDS_PAGE->Western_Blot Data_Analysis Quantify & Analyze Data Western_Blot->Data_Analysis

References

Navigating Experiments with RWJ-56110 Dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to minimize experimental variability when working with RWJ-56110 dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is RWJ-56110 dihydrochloride and what is its primary mechanism of action?

This compound is a potent and selective, peptide-mimetic small molecule inhibitor of Protease-Activated Receptor-1 (PAR-1).[1][2][3] It functions by antagonizing the activation and internalization of PAR-1, thereby blocking the downstream signaling initiated by agonists like thrombin.[1][2] Notably, it does not exhibit activity at PAR-2, PAR-3, or PAR-4, highlighting its selectivity.[1][2][3]

2. How should this compound be dissolved and stored to ensure stability?

Proper dissolution and storage are critical for maintaining the compound's activity and ensuring experimental reproducibility.

  • Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO) and to a lesser extent in water.[4][5] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO. When preparing aqueous solutions, sonication may be necessary to aid dissolution.[5]

  • Storage of Solid Compound: The solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable, while long-term storage (months to years) requires -20°C.[6]

  • Storage of Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1]

3. What are the common sources of variability when using this compound in cell-based assays?

Several factors can contribute to variability in experimental outcomes:

  • Cell Confluency: The inhibitory effect of RWJ-56110 can be influenced by the growth state of the cells. For instance, its inhibition of DNA synthesis in endothelial cells is more pronounced in rapidly growing cells (50-60% confluency) compared to quiescent cells (100% confluency).[1][7]

  • Serum Concentration: The presence of growth factors and other components in fetal bovine serum (FBS) can impact the observed effects. For example, stimulation with FBS can partially reduce the inhibitory effect of RWJ-56110 on Erk1/2 activation.[1][7]

  • Incomplete Dissolution: Poor solubility can lead to an inaccurate final concentration of the inhibitor in the assay medium. Ensure the compound is fully dissolved in the stock solution before further dilution.

4. Are there any known off-target effects of this compound?

The available literature emphasizes the selectivity of RWJ-56110 for PAR-1, with no reported effects on PAR-2, PAR-3, or PAR-4.[1][2][3] However, as with any pharmacological inhibitor, it is crucial to consider the possibility of unpredicted off-target effects.[8] Researchers should include appropriate controls to validate that the observed phenotype is a direct result of PAR-1 inhibition.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, as summarized in the table below.

Assay/ModelTarget/InducerIC50 ValueReference
PAR-1 Binding0.44 µM[1][2]
Human Platelet AggregationSFLLRN-NH20.16 µM[1][2]
Human Platelet AggregationThrombin0.34 µM[1][2]
Rat Aortic Smooth Muscle Cell (RASMC) ProliferationThrombin3.5 µM[1][9]
RASMC Calcium MobilizationThrombin0.12 µM[1][9]
Human Microvascular Endothelial Cell (HMVEC) Calcium MobilizationThrombin0.13 µM[1][9]
Human Aortic Smooth Muscle Cell (HASMC) Calcium MobilizationThrombin0.17 µM[1][9]
Endothelial Cell Growth~10 µM[1][9]

Experimental Protocols & Visualizations

PAR-1 Signaling Pathway and Inhibition by RWJ-56110

The following diagram illustrates the mechanism of PAR-1 activation by thrombin and its inhibition by RWJ-56110. Thrombin cleaves the N-terminal domain of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, leading to downstream signaling. RWJ-56110 competitively inhibits this activation.

PAR1_Signaling cluster_membrane Cell Membrane PAR1_inactive PAR-1 (Inactive) PAR1_active PAR-1 (Active) Tethered Ligand PAR1_inactive->PAR1_active Downstream Downstream Signaling (e.g., Ca2+ mobilization, Erk1/2 activation) PAR1_active->Downstream Thrombin Thrombin Thrombin->PAR1_inactive Cleavage RWJ56110 RWJ-56110 RWJ56110->PAR1_inactive Inhibition

Caption: PAR-1 activation by thrombin and its inhibition by RWJ-56110.

General Experimental Workflow for Cell-Based Assays

To minimize variability, a standardized workflow is recommended for experiments utilizing RWJ-56110.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare fresh stock solution of RWJ-56110 in DMSO C Pre-incubate cells with RWJ-56110 or vehicle control A->C B Seed cells and allow to reach desired confluency (e.g., 50-60%) B->C D Stimulate with agonist (e.g., Thrombin) C->D E Perform downstream assay (e.g., Calcium imaging, Western blot for p-Erk) D->E F Data acquisition and statistical analysis E->F

Caption: A standardized workflow for in vitro experiments with RWJ-56110.

Troubleshooting Logic Flow

When encountering unexpected or variable results, a systematic troubleshooting approach can help identify the root cause.

Troubleshooting_Flow Start Inconsistent or Unexpected Results Check_Compound Verify RWJ-56110 Storage and Handling Start->Check_Compound Check_Solubility Confirm Complete Dissolution Check_Compound->Check_Solubility OK Redesign Redesign Experiment with Additional Controls Check_Compound->Redesign Issue Found Check_Protocol Review Experimental Protocol (Confluency, Serum, Incubation Times) Check_Solubility->Check_Protocol OK Check_Solubility->Redesign Issue Found Check_Controls Analyze Vehicle and Positive Controls Check_Protocol->Check_Controls OK Check_Protocol->Redesign Issue Found Hypothesis Formulate Hypothesis (e.g., Off-target effect, Cell line issue) Check_Controls->Hypothesis Controls OK Check_Controls->Redesign Controls Failed Hypothesis->Redesign

Caption: A logical flow for troubleshooting experimental variability.

References

Validation & Comparative

A Comparative Guide to PAR-1 Inhibitors: RWJ-56110 Dihydrochloride Versus Other Key Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical protease-activated receptor-1 (PAR-1) antagonist, RWJ-56110 dihydrochloride (B599025), with other notable PAR-1 inhibitors, including the clinically evaluated compounds vorapaxar (B1682261) and atopaxar. This document synthesizes available experimental data to offer an objective overview of their performance, supported by detailed experimental methodologies for key assays.

Introduction to PAR-1 Inhibition

Protease-activated receptor-1 (PAR-1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in thrombosis and hemostasis.[1] Its activation by thrombin is a critical step in platelet aggregation and cellular responses in vascular tissues.[1] Consequently, PAR-1 has emerged as a key therapeutic target for the development of antiplatelet agents. This guide focuses on a comparative analysis of RWJ-56110, a potent and selective preclinical PAR-1 antagonist, against other well-characterized inhibitors in the field.[1]

Comparative Performance of PAR-1 Inhibitors

The following tables summarize the available quantitative data for RWJ-56110, vorapaxar, and atopaxar, focusing on their in vitro potency and selectivity.

Table 1: In Vitro Potency of PAR-1 Inhibitors

CompoundAssay TypeTarget/AgonistCell Type/SystemIC50 / KiReference
RWJ-56110 Calcium Flux AssayPAR-1 Agonist (TFLLR-NH2)Human Renal Mesangial Cells10 µM (effective concentration)[2][3]
Vorapaxar Radioligand BindingPAR-1Human PlateletsKi: 8.1 nM[4]
Platelet AggregationThrombin Receptor-Activating Peptide (TRAP)Human Platelets>80% inhibition at 0.5 mg daily[4]
Atopaxar Radioligand BindinghaTRAP on PAR-1Human Platelet MembranesIC50: 0.019 µM[5]
Platelet AggregationThrombin/TRAPHuman PlateletsConcentration-dependent inhibition[5]

Table 2: Selectivity Profile of PAR-1 Inhibitors

CompoundOff-Target AssessedResultReference
RWJ-56110 PAR-2, PAR-3, PAR-4No effect[1]
Thrombin Inhibitory ActivityDevoid of activity[1]
Vorapaxar Platelet aggregation by ADP, TXA2, collagenNo effect[4]
Prothrombin time, activated partial thromboplastin (B12709170) timeNo effect[4]
Atopaxar Platelet aggregation by ADP, U46619, collagen, PAR-4apNo inhibition up to 20 µM[5]

Mechanism of Action

RWJ-56110 is a potent and selective, heterocycle-based peptide-mimetic antagonist of PAR-1.[1] It directly inhibits PAR-1 activation and internalization without affecting the N-terminal cleavage of the receptor by thrombin.[1] Notably, at high concentrations of thrombin, RWJ-56110 fully blocks activation responses in human vascular cells but not in human platelets, a phenomenon attributed to the presence of the PAR-4 receptor on platelets which also responds to thrombin.[1]

Vorapaxar is a competitive and selective PAR-1 inhibitor.[4] Atopaxar is also a selective and reversible PAR-1 antagonist.[5] Both have been evaluated in clinical trials for the prevention of thrombotic events.[6]

Experimental Data and Protocols

In Vitro Assays

1. Platelet Aggregation Assay

  • Objective: To assess the inhibitory effect of PAR-1 antagonists on thrombin- or PAR-1 agonist-induced platelet aggregation.

  • Methodology:

    • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in citrate (B86180) tubes and centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

    • Aggregation Measurement: Platelet aggregation is measured using a light aggregometer. A baseline is established with PRP (0% aggregation) and PPP (100% aggregation).

    • Inhibitor Incubation: PRP is incubated with varying concentrations of the PAR-1 inhibitor or vehicle control at 37°C.

    • Agonist Addition: Aggregation is induced by adding a PAR-1 agonist, such as thrombin or thrombin receptor-activating peptide (TRAP).

    • Data Analysis: The change in light transmission is recorded over time to determine the percentage of platelet aggregation. The IC50 value (the concentration of inhibitor that causes 50% inhibition of aggregation) is then calculated.[5]

2. PAR-1 Mediated Calcium Flux Assay

  • Objective: To measure the ability of PAR-1 antagonists to block the increase in intracellular calcium concentration following receptor activation.

  • Methodology:

    • Cell Culture: Human cells expressing PAR-1 (e.g., human umbilical vein endothelial cells - HUVECs, or human renal mesangial cells) are cultured.[2][7]

    • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8H, AM).

    • Inhibitor Treatment: The cells are pre-incubated with different concentrations of the PAR-1 inhibitor or a vehicle control.[2][3]

    • Agonist Stimulation: A PAR-1 agonist (e.g., thrombin or TFLLR-NH2) is added to stimulate the receptor.

    • Fluorescence Measurement: Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity using a fluorometer or a fluorescence microscope.

    • Data Analysis: The inhibition of the calcium response by the antagonist is quantified to determine its potency.[8]

In Vivo Assays

1. Ferric Chloride-Induced Thrombosis Model

  • Objective: To evaluate the antithrombotic efficacy of PAR-1 inhibitors in an in vivo model of arterial thrombosis.

  • Methodology:

    • Animal Preparation: A suitable animal model, typically a mouse, is anesthetized.[9]

    • Vessel Exposure: A carotid artery is surgically exposed.

    • Drug Administration: The PAR-1 inhibitor or vehicle is administered to the animal (e.g., intravenously or orally).

    • Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the exposed artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombus formation.[9][10]

    • Thrombus Formation Monitoring: Blood flow in the artery is monitored using a Doppler flow probe. The time to vessel occlusion is recorded as a measure of thrombus formation.[9]

    • Data Analysis: The effect of the PAR-1 inhibitor on the time to occlusion is compared to the vehicle control to assess its antithrombotic activity.

Signaling Pathways and Workflows

The following diagrams illustrate the PAR-1 signaling pathway and a typical experimental workflow for evaluating PAR-1 inhibitors.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) Tethered Ligand PAR1_inactive->PAR1_active Activation Gq Gαq PAR1_active->Gq G1213 Gα12/13 PAR1_active->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Shape_change Platelet Shape Change & Aggregation RhoA->Shape_change Ca_release->Shape_change PKC->Shape_change RWJ56110 RWJ-56110 RWJ56110->PAR1_active Inhibits Vorapaxar Vorapaxar Vorapaxar->PAR1_active Inhibits Atopaxar Atopaxar Atopaxar->PAR1_active Inhibits

Caption: PAR-1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow start Start: Hypothesis Inhibitor X blocks PAR-1 invitro In Vitro Assays start->invitro platelet_agg Platelet Aggregation Assay (IC50 determination) invitro->platelet_agg ca_flux Calcium Flux Assay (Potency in cells) invitro->ca_flux selectivity Selectivity Assays (vs. other PARs, proteases) invitro->selectivity invivo In Vivo Models invitro->invivo If promising data_analysis Data Analysis & Comparison platelet_agg->data_analysis ca_flux->data_analysis selectivity->data_analysis thrombosis_model Ferric Chloride-Induced Thrombosis Model (Efficacy) invivo->thrombosis_model pk_pd Pharmacokinetics/ Pharmacodynamics (Exposure & Effect) invivo->pk_pd thrombosis_model->data_analysis pk_pd->data_analysis conclusion Conclusion: Comparative Efficacy & Selectivity data_analysis->conclusion

Caption: Workflow for Evaluating PAR-1 Inhibitors.

Conclusion

RWJ-56110 dihydrochloride is a potent and selective preclinical PAR-1 antagonist with a clear mechanism of action.[1] While comprehensive public data is less extensive compared to clinically evaluated compounds like vorapaxar and atopaxar, the available information demonstrates its utility as a research tool for investigating PAR-1 signaling and its role in thrombosis and other physiological processes.[1][2][3] Further head-to-head studies would be necessary to fully delineate the comparative efficacy and safety profiles of these inhibitors. This guide provides a foundational comparison based on currently accessible data to aid researchers in the selection and application of appropriate PAR-1 inhibitors for their studies.

References

A Comparative Efficacy Analysis of PAR-1 Antagonists: RWJ-56110 Dihydrochloride and Vorapaxar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two Protease-Activated Receptor 1 (PAR-1) antagonists: RWJ-56110 dihydrochloride (B599025) and Vorapaxar (B1682261). The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research. While Vorapaxar has undergone extensive clinical evaluation and is an approved therapeutic, data on RWJ-56110 dihydrochloride is limited, suggesting it was a less successful candidate in early development. This comparison is based on the available preclinical and clinical data for Vorapaxar and the limited information available for RWJ-56110.

Mechanism of Action: Targeting the Thrombin Receptor

Both RWJ-56110 and Vorapaxar are antiplatelet agents that function by antagonizing the Protease-Activated Receptor-1 (PAR-1).[1] PAR-1 is a G-protein coupled receptor that is the primary receptor for thrombin on human platelets.[2] Thrombin, a potent platelet activator, cleaves the N-terminal domain of PAR-1, exposing a "tethered ligand" that auto-activates the receptor.[2] This activation leads to a signaling cascade resulting in platelet aggregation and thrombus formation.[3] By blocking PAR-1, these antagonists prevent thrombin-induced platelet activation, a key step in the pathophysiology of thrombosis.[1][2]

Vorapaxar is a synthetic, orally active, non-peptide, competitive antagonist of PAR-1.[4] In contrast, RWJ-56110 is described as a peptidomimetic PAR-1 inhibitor. Peptidomimetic strategies for PAR-1 inhibition, including compounds like RWJ-56110, were reported to have failed largely due to poor efficacy in animal models.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for Vorapaxar. Due to the limited publicly available data for RWJ-56110, a direct quantitative comparison is not possible.

Table 1: In Vitro Efficacy of Vorapaxar

ParameterAgonistSpeciesValue
IC50 ThrombinHuman47 nM
IC50 TRAP (Thrombin Receptor Agonist Peptide)Human25 nM

Data sourced from preclinical studies on Vorapaxar.

Table 2: Clinical Efficacy of Vorapaxar (TRA 2°P-TIMI 50 Trial)

Endpoint (at 3 years)Vorapaxar + Standard of Care (%)Placebo + Standard of Care (%)Hazard Ratio (95% CI)P-value
Cardiovascular Death, MI, or Stroke 7.99.50.80 (0.73-0.89)<0.001
Cardiovascular Death, MI, Stroke, or Urgent Coronary Revascularization 10.111.80.83 (0.76-0.90)<0.001
Myocardial Infarction (MI) 5.46.40.83 (0.73-0.95)0.001
Ischemic Stroke 1.11.40.72 (0.58-0.89)0.003

The TRA 2°P-TIMI 50 trial was a multinational, randomized, double-blind, placebo-controlled trial evaluating Vorapaxar in patients with a history of myocardial infarction, ischemic stroke, or peripheral arterial disease.[5][6]

Table 3: Safety Profile of Vorapaxar (TRA 2°P-TIMI 50 Trial)

Endpoint (at 3 years)Vorapaxar + Standard of Care (%)Placebo + Standard of Care (%)Hazard Ratio (95% CI)P-value
GUSTO Moderate or Severe Bleeding 3.72.41.55 (1.30-1.86)<0.001
Intracranial Hemorrhage (ICH) 1.00.52.52 (1.46-4.36)<0.001

Bleeding events were a significant safety concern with Vorapaxar treatment.[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of antiplatelet agents. Below are representative methodologies for key assays used to assess the efficacy of PAR-1 antagonists.

In Vitro Platelet Aggregation Assay

Objective: To determine the concentration-dependent inhibitory effect of a PAR-1 antagonist on platelet aggregation induced by a PAR-1 agonist (e.g., thrombin or TRAP).

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP. The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP.

  • Incubation with Inhibitor: Aliquots of PRP are incubated with varying concentrations of the PAR-1 antagonist (e.g., RWJ-56110 or Vorapaxar) or vehicle control for a specified time at 37°C.

  • Platelet Aggregation Measurement: Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor Agonist Peptide (TRAP), to the PRP in an aggregometer.

  • Data Analysis: The change in light transmission through the PRP suspension is monitored over time. The maximum aggregation percentage is recorded for each concentration of the antagonist. The IC50 value (the concentration of the antagonist that inhibits 50% of the maximal aggregation) is then calculated.

In Vivo Ferric Chloride-Induced Arterial Thrombosis Model (Rodent)

Objective: To evaluate the antithrombotic efficacy of a PAR-1 antagonist in an in vivo model of arterial thrombosis.

Methodology:

  • Animal Preparation: A rodent (e.g., mouse or rat) is anesthetized. The carotid artery is surgically exposed and isolated.

  • Drug Administration: The PAR-1 antagonist (e.g., RWJ-56110 or Vorapaxar) or vehicle control is administered to the animal via an appropriate route (e.g., oral gavage or intravenous injection) at a predetermined time before the induction of thrombosis.

  • Thrombus Induction: A piece of filter paper saturated with a ferric chloride (FeCl3) solution (e.g., 10%) is applied to the adventitial surface of the exposed carotid artery for a specific duration (e.g., 3 minutes). This induces oxidative injury to the vessel wall, leading to thrombus formation.

  • Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe.

  • Efficacy Endpoint: The primary endpoint is the time to vessel occlusion, defined as the time from the application of ferric chloride until blood flow ceases. A significant prolongation of the time to occlusion in the drug-treated group compared to the vehicle group indicates antithrombotic efficacy.

  • Thrombus Analysis (Optional): After the experiment, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Inhibition Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage Tethered_Ligand Tethered Ligand (SFLLRN) PAR1_inactive->Tethered_Ligand G_protein Gq/G12/13 Tethered_Ligand->G_protein Activation PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Stimulates Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation Vorapaxar Vorapaxar Vorapaxar->PAR1_inactive Binds & Inhibits RWJ56110 RWJ-56110 RWJ56110->PAR1_inactive Binds & Inhibits

Caption: Signaling pathway of PAR-1 activation by thrombin and its inhibition by Vorapaxar and RWJ-56110.

Experimental_Workflow cluster_invitro In Vitro Platelet Aggregation Assay cluster_invivo In Vivo Thrombosis Model (Rodent) A1 Blood Collection (Human Donors) A2 PRP & PPP Preparation A1->A2 A3 Incubation with Test Compound A2->A3 A4 Induction of Aggregation (TRAP) A3->A4 A5 Measurement & IC50 Calculation A4->A5 B1 Animal Preparation & Drug Administration B2 Surgical Exposure of Carotid Artery B1->B2 B3 Induction of Thrombosis (FeCl3) B2->B3 B4 Blood Flow Monitoring B3->B4 B5 Endpoint Measurement (Time to Occlusion) B4->B5

Caption: Experimental workflow for evaluating the efficacy of PAR-1 antagonists.

Conclusion

Vorapaxar has demonstrated clinical efficacy in reducing thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease, albeit with an increased risk of bleeding.[5][6] The extensive clinical trial data available for Vorapaxar provides a solid foundation for its use in specific patient populations.

This guide highlights the importance of robust preclinical and clinical data in the development of novel therapeutics. While both compounds target the same receptor, their differing chemical nature and subsequent efficacy profiles underscore the complexities of drug design and development.

References

Validating PAR-1 Inhibition: A Comparative Analysis of RWJ-56110 Dihydrochloride and Alternative Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of RWJ-56110 dihydrochloride (B599025) with other commercially available Protease-Activated Receptor-1 (PAR-1) antagonists, specifically vorapaxar (B1682261) and atopaxar (B1666115). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of PAR-1 signaling and the development of novel antiplatelet therapeutics. This document summarizes key performance data, details experimental protocols for validation, and illustrates the underlying signaling pathways.

Introduction to PAR-1 and its Inhibition

Protease-Activated Receptor-1 (PAR-1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in thrombosis and hemostasis.[1][2] Its activation is initiated by the proteolytic cleavage of its N-terminus by proteases, most notably thrombin, which unmasks a tethered ligand that binds to the receptor and triggers intracellular signaling cascades.[1][2] This leads to platelet activation, aggregation, and secretion, contributing to thrombus formation. Consequently, antagonism of PAR-1 is a key therapeutic strategy for the prevention of arterial thrombosis.

RWJ-56110 dihydrochloride is a potent and selective, non-peptide antagonist of PAR-1.[3] It functions by directly inhibiting the activation and internalization of the receptor, without affecting the initial N-terminal cleavage.[3] This guide provides a comparative overview of RWJ-56110's inhibitory effects alongside those of vorapaxar, an FDA-approved PAR-1 antagonist, and atopaxar, another well-characterized inhibitor.

Quantitative Comparison of PAR-1 Antagonists

The inhibitory potency of this compound, vorapaxar, and atopaxar against PAR-1 has been evaluated using various in vitro assays. The following table summarizes their reported half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

CompoundAssay TypeKey ParameterReported Value (nM)Reference
This compound Platelet Aggregation-Potent Inhibition[3]
Vorapaxar Radioligand BindingKi8.1[4]
Platelet Aggregation (TRAP-induced)IC5025[4]
Platelet Aggregation (Thrombin-induced)IC5047[4]
Atopaxar Radioligand Binding (haTRAP)IC5019[5]
Platelet Aggregation (TRAP-induced)IC5031[5]
Platelet Aggregation (Thrombin-induced)IC5064[5]

Note: A specific IC50 value for this compound was not publicly available at the time of this publication. However, literature describes it as a potent PAR-1 antagonist.[3]

Experimental Protocols

To facilitate the independent validation of these findings, detailed protocols for two key assays are provided below.

Calcium Mobilization Assay

This assay measures the inhibition of PAR-1-mediated intracellular calcium release, a key downstream signaling event.

1. Cell Culture and Plating:

  • Culture a suitable cell line expressing PAR-1 (e.g., HEK293 or CHO cells) in appropriate growth medium.

  • Seed cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

  • Remove growth medium from the cells and add 100 µL of the dye-loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

3. Compound Addition and Incubation:

  • Prepare serial dilutions of the PAR-1 antagonists (RWJ-56110, vorapaxar, atopaxar) in assay buffer.

  • Add the diluted compounds to the respective wells of the cell plate.

  • Incubate for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

4. Agonist Stimulation and Fluorescence Measurement:

  • Prepare a solution of a PAR-1 agonist, such as thrombin or a PAR-1 activating peptide (e.g., SFLLRN-NH2), at a concentration that elicits a submaximal response (e.g., EC80).

  • Use a fluorescence plate reader with an integrated liquid handler to add the agonist to the wells and simultaneously measure the fluorescence intensity (e.g., excitation at 490 nm and emission at 525 nm for Fluo-4) over time.

  • The increase in fluorescence corresponds to the intracellular calcium concentration.

5. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Thrombin-Induced Platelet Aggregation Assay

This assay directly measures the ability of the antagonists to inhibit the primary physiological function of PAR-1 in platelets.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect fresh human whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), obtained by a second, high-speed centrifugation of the remaining blood.

2. Compound Incubation:

  • Pre-warm the PRP to 37°C.

  • Add various concentrations of the PAR-1 antagonists or vehicle control to aliquots of the PRP.

  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

3. Platelet Aggregation Measurement:

  • Transfer the PRP samples to an aggregometer cuvette with a stir bar.

  • Add a submaximal concentration of thrombin to induce platelet aggregation.

  • Monitor the change in light transmittance through the PRP suspension over time. An increase in light transmittance indicates platelet aggregation.

4. Data Analysis:

  • Measure the maximum percentage of aggregation for each concentration of the antagonist.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling Thrombin Thrombin PAR-1 PAR-1 Thrombin->PAR-1 Cleavage Tethered Ligand Tethered Ligand PAR-1->Tethered Ligand Unmasking Gq Gq Tethered Ligand->Gq G12/13 G12/13 Tethered Ligand->G12/13 β-Arrestin β-Arrestin Tethered Ligand->β-Arrestin PLC PLC Gq->PLC RhoA RhoA G12/13->RhoA IP3/DAG IP3/DAG PLC->IP3/DAG Actin Cytoskeleton Actin Cytoskeleton RhoA->Actin Cytoskeleton Ca2+ Mobilization Ca2+ Mobilization IP3/DAG->Ca2+ Mobilization Platelet Activation Platelet Activation Ca2+ Mobilization->Platelet Activation Platelet Shape Change Platelet Shape Change Actin Cytoskeleton->Platelet Shape Change ERK1/2 ERK1/2 β-Arrestin->ERK1/2 Gene Transcription Gene Transcription ERK1/2->Gene Transcription

Figure 1. Simplified PAR-1 Signaling Pathway.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Inhibition Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (PAR-1 expressing cells) Calcium_Assay Calcium Mobilization Assay Cell_Culture->Calcium_Assay PRP_Preparation Platelet-Rich Plasma Preparation Aggregation_Assay Platelet Aggregation Assay PRP_Preparation->Aggregation_Assay Compound_Dilution Serial Dilution of PAR-1 Antagonists Compound_Dilution->Calcium_Assay Compound_Dilution->Aggregation_Assay IC50_Determination IC50 Value Determination Calcium_Assay->IC50_Determination Aggregation_Assay->IC50_Determination Comparative_Analysis Comparative Analysis of Potency IC50_Determination->Comparative_Analysis

Figure 2. Experimental Workflow for Validating PAR-1 Inhibition.

Conclusion

This guide provides a framework for the comparative validation of this compound as a PAR-1 inhibitor. The provided data indicates that RWJ-56110 is a potent antagonist of PAR-1, comparable to other well-studied inhibitors like vorapaxar and atopaxar. The detailed experimental protocols and pathway diagrams offer valuable resources for researchers to independently assess the efficacy and mechanism of action of these and other novel PAR-1 antagonists. Such comparative studies are essential for the advancement of new anti-thrombotic therapies.

References

Comparative Analysis of RWJ-56110 Dihydrochloride: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PAR-1 antagonist RWJ-56110 dihydrochloride (B599025) with other alternatives, focusing on its cross-reactivity profile. The information is supported by available experimental data to aid in the selection of the most appropriate research tools.

Introduction to PAR-1 Antagonists

Protease-activated receptor 1 (PAR-1) is a G protein-coupled receptor that plays a crucial role in thrombosis and hemostasis upon activation by thrombin. Inhibition of PAR-1 is a therapeutic strategy for the prevention of arterial thrombosis. This guide focuses on RWJ-56110 dihydrochloride, a potent and selective PAR-1 antagonist, and compares its performance with two other well-characterized PAR-1 inhibitors, vorapaxar (B1682261) and atopaxar (B1666115).

Quantitative Cross-Reactivity Data

A comprehensive understanding of a compound's selectivity is critical for interpreting experimental results and predicting potential off-target effects. The following tables summarize the available quantitative data on the cross-reactivity of this compound, vorapaxar, and atopaxar.

Table 1: Potency and Selectivity against PAR Family Receptors

CompoundTargetIC50 / KiSelectivity Notes
This compound PAR-1IC50 = 30 nMSelective for PAR-1; no activity observed at PAR-2, PAR-3, or PAR-4.
Vorapaxar PAR-1Ki = 8.1 nMHighly selective for PAR-1.[1]
Atopaxar PAR-1IC50 = 19 nMHigh selectivity for PAR-1 over PAR-4 (no inhibition up to 20 µM). Data for PAR-2 and PAR-3 is not readily available.[2]

Table 2: Off-Target Activity Profile (Kinase and Receptor Panels)

CompoundAssay TypeKey Off-Target Hits (Inhibition >50% at 10 µM)
This compound Kinase Panel ScreenData not publicly available.
Vorapaxar Broad Receptor PanelDiplopia observed in clinical trials, suggesting potential off-target activity in the eye, but the specific molecular target is not yet identified.[3][4]
Atopaxar Kinase Panel ScreenData not publicly available.

Note: The lack of publicly available comprehensive screening data for these compounds limits a direct head-to-head comparison against a broad range of kinases and other receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used to characterize PAR-1 antagonists.

Radioligand Binding Assay for PAR-1

This assay is used to determine the binding affinity of a compound to the PAR-1 receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the PAR-1 receptor.

Materials:

  • HEK293 cells stably expressing human PAR-1.

  • Cell culture medium and reagents.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand (e.g., [3H]-haTRAP - high-affinity thrombin receptor activating peptide).

  • Test compounds (RWJ-56110, vorapaxar, atopaxar).

  • Non-specific binding control (e.g., high concentration of unlabeled agonist).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-PAR-1 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of radioligand to each well.

    • Add increasing concentrations of the test compound to different wells.

    • For non-specific binding, add a high concentration of an unlabeled PAR-1 agonist.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR-1 agonist.

Objective: To determine the potency of test compounds in inhibiting thrombin-induced platelet aggregation.

Materials:

  • Freshly drawn human blood from healthy, consenting donors who have not taken antiplatelet medication.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • PAR-1 agonist (e.g., thrombin or a specific PAR-1 activating peptide like SFLLRN).

  • Test compounds (RWJ-56110, vorapaxar, atopaxar).

  • Saline or appropriate vehicle control.

  • Platelet aggregometer.

Procedure:

  • Sample Preparation:

    • Collect whole blood into tubes containing sodium citrate.

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

    • Adjust the platelet count of the PRP with PPP if necessary.

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Place a cuvette with a stir bar containing PRP into the aggregometer.

    • Add the test compound or vehicle control and incubate for a short period.

    • Add the PAR-1 agonist to induce platelet aggregation.

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The extent of platelet aggregation is measured as the maximum percentage change in light transmittance.

    • Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PAR-1 signaling and the experimental procedures for its analysis can aid in understanding the mechanism of action and the methods used for characterization.

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activation Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation PKC->Platelet_Aggregation RhoA->Platelet_Aggregation

Caption: PAR-1 Signaling Pathway.

Cross_Reactivity_Workflow cluster_primary_screen Primary Target Engagement cluster_secondary_screen Cross-Reactivity Screening cluster_data_analysis Data Analysis & Interpretation PAR1_Binding PAR-1 Radioligand Binding Assay IC50_Determination IC50/Ki Calculation PAR1_Binding->IC50_Determination Platelet_Aggregation_Assay Platelet Aggregation Assay (Thrombin) Platelet_Aggregation_Assay->IC50_Determination Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Off_Target_Identification Identification of Off-Target Hits Kinase_Panel->Off_Target_Identification Receptor_Panel GPCR & Ion Channel Panel Receptor_Panel->Off_Target_Identification Selectivity_Profile Generation of Selectivity Profile IC50_Determination->Selectivity_Profile Off_Target_Identification->Selectivity_Profile Test_Compound Test Compound (RWJ-56110) Test_Compound->PAR1_Binding Test_Compound->Platelet_Aggregation_Assay Test_Compound->Kinase_Panel Test_Compound->Receptor_Panel

Caption: Experimental Workflow for Cross-Reactivity Analysis.

Conclusion

This compound is a potent and selective PAR-1 antagonist, demonstrating clear selectivity against other members of the PAR family. While comprehensive cross-reactivity data against a broad panel of kinases and other receptors is not publicly available, its high selectivity for PAR-1 suggests a favorable profile for targeted research applications. In comparison, vorapaxar and atopaxar are also highly selective PAR-1 inhibitors. The observation of diplopia with vorapaxar in clinical trials highlights the importance of broad off-target screening in drug development. For researchers, the choice between these compounds may depend on the specific experimental context, with RWJ-56110 offering a well-documented selective profile for in vitro and preclinical studies. Further comprehensive cross-reactivity studies would be beneficial for a more complete comparative assessment.

References

Reproducibility of Published Data on RWJ-56110 Dihydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data on the Protease-Activated Receptor-1 (PAR-1) antagonist, RWJ-56110 dihydrochloride. This document summarizes key quantitative data, details experimental methodologies, and visually represents associated signaling pathways to aid in the evaluation of its performance and reproducibility.

Introduction to this compound

RWJ-56110 is a potent and selective peptide-mimetic inhibitor of PAR-1, a G protein-coupled receptor that plays a crucial role in thrombosis and other physiological and pathological processes. Activation of PAR-1 by proteases like thrombin is implicated in platelet aggregation, inflammation, and angiogenesis. RWJ-56110 acts as a competitive antagonist at the PAR-1 receptor, blocking its activation and subsequent downstream signaling.

Quantitative Performance Data

To assess the reproducibility of the reported effects of RWJ-56110, quantitative data from various in vitro studies have been compiled. The following tables summarize the half-maximal inhibitory concentration (IC50) values of RWJ-56110 in key biological assays. For comparative purposes, data for other notable PAR-1 antagonists, including Vorapaxar, Atopaxar, and F16357, are also included where available.

Table 1: Inhibition of PAR-1 Binding and Platelet Aggregation

CompoundAssayAgonistIC50 (µM)Reference
RWJ-56110 PAR-1 Binding-0.44[1][2]
RWJ-56110 Platelet AggregationSFLLRN-NH20.16[1][2]
RWJ-56110 Platelet AggregationThrombin0.34[1][2]
RWJ-56110 Platelet AggregationThrombinRight-shifted thrombin-induced aggregation by 2-fold[3]
PZ-128 Platelet AggregationThrombinRight-shifted thrombin-induced aggregation by 5-fold[3]
Vorapaxar PAR-1 Binding-Low nanomolar range[4]
Vorapaxar Platelet AggregationThrombin-[5]
F16357 [35S]-GTPγS binding (human PAR-1)TFLLR-NH2 (3 µM)pKb: 6.04[6]
F16357 SRE-luciferase reporter gene (PAR-1 transfected COS-7 cells)TFLLR-NH2 (1 µM)pKb: 5.49[6]

Table 2: Inhibition of Cellular Processes

CompoundCellular ProcessCell TypeIC50 (µM) / EffectReference
RWJ-56110 Calcium Mobilization (Thrombin-induced)Rat Aortic Smooth Muscle Cells (RASMC)0.12[7][8]
RWJ-56110 Calcium Mobilization (Thrombin-induced)Human Microvascular Endothelial Cells (HMVEC)0.13[7][8]
RWJ-56110 Calcium Mobilization (Thrombin-induced)Human Aortic Smooth Muscle Cells (HASMC)0.17[7][8]
RWJ-56110 Endothelial Cell Growth InhibitionEndothelial Cells~10[7][8]
RWJ-56110 DNA Synthesis InhibitionEndothelial CellsDose-dependent inhibition (0.1-10 µM)[7][8]
RWJ-56110 Cell Migration InhibitionOvarian Carcinoma Cells (OVCAR-4, IGROV-1)Strong inhibition[9][10]
RWJ-56110 Cell Migration InhibitionPrimary Lung Tumor CellsUp to 55% suppression[11]
RWJ-56110 Cell Cycle ProgressionEndothelial CellsReduction in S phase at 30 µM[2][7][8]
RWJ-56110 Apoptosis InductionEndothelial CellsInduces apoptosis[1][2][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the literature for RWJ-56110.

Platelet Aggregation Assay

The inhibitory effect of RWJ-56110 on platelet aggregation is a key measure of its activity. A typical protocol involves the following steps:

  • Platelet Preparation: Human platelets are isolated from whole blood, typically by centrifugation to obtain platelet-rich plasma (PRP) or washed platelets.

  • Incubation with Antagonist: Platelets are pre-incubated with varying concentrations of RWJ-56110 or a vehicle control for a specified period.

  • Induction of Aggregation: Platelet aggregation is initiated by adding an agonist such as thrombin or the PAR-1 activating peptide SFLLRN-NH2.

  • Measurement: Aggregation is monitored by measuring the change in light transmission through the platelet suspension over time using an aggregometer.

  • Data Analysis: The IC50 value is calculated as the concentration of RWJ-56110 that inhibits 50% of the agonist-induced platelet aggregation.

Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)

This assay assesses the anti-angiogenic potential of RWJ-56110.

  • Preparation of Matrix: A basement membrane matrix extract (e.g., Matrigel) is thawed and used to coat the wells of a culture plate. The plate is then incubated to allow the matrix to solidify.

  • Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the solidified matrix.

  • Treatment: The cells are treated with different concentrations of RWJ-56110 or a control.

  • Incubation: The plate is incubated for several hours to allow the endothelial cells to form capillary-like tube structures.

  • Visualization and Quantification: The formation of tubes is observed and quantified using microscopy. The number of branch points, total tube length, or the number of enclosed areas can be measured to assess the extent of angiogenesis.

Western Blot for Erk1/2 Phosphorylation

To investigate the effect of RWJ-56110 on PAR-1 mediated signaling pathways, the phosphorylation of downstream kinases like Erk1/2 is often measured.

  • Cell Culture and Treatment: Endothelial cells are cultured and then pre-treated with various concentrations of RWJ-56110 for a defined period before stimulation with a PAR-1 agonist like thrombin.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Erk1/2 (p-Erk1/2) and total Erk1/2, followed by incubation with appropriate secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using a detection reagent, and the band intensities are quantified to determine the relative levels of p-Erk1/2 to total Erk1/2.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the mechanisms of action and experimental designs.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Responses Cellular Responses (Platelet Aggregation, etc.) Ca2->Cellular_Responses MAPK_Pathway MAPK Pathway (Erk1/2) PKC->MAPK_Pathway RhoGEF RhoGEF G12_13->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK ROCK->Cellular_Responses MAPK_Pathway->Cellular_Responses RWJ56110 RWJ-56110 RWJ56110->PAR1 Inhibits

Caption: PAR-1 signaling pathway and the inhibitory action of RWJ-56110.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Incubation Pre-incubation with RWJ-56110 or Vehicle PRP->Incubation Aggregation Induce Aggregation (Thrombin or SFLLRN) Incubation->Aggregation Measurement Measure Light Transmission Aggregation->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: Experimental workflow for a platelet aggregation assay.

Conclusion

The available data suggests that RWJ-56110 is a potent and selective PAR-1 antagonist with consistent in vitro activity across a range of assays, including inhibition of platelet aggregation, calcium mobilization, and endothelial cell proliferation. The reported IC50 values from different sources for similar assays, where available, fall within a reasonably close range, suggesting a degree of reproducibility. However, direct comparative studies with other PAR-1 antagonists under identical experimental conditions are limited in the public domain. Researchers planning to use RWJ-56110 should carefully consider the specific experimental conditions, including the agonist and cell type used, as these can influence the observed potency. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design of robust and reproducible experiments. Further independent studies that directly compare the performance of RWJ-56110 with other PAR-1 inhibitors would be valuable to the scientific community.

References

A Head-to-Head Comparison: RWJ-56110 Dihydrochloride vs. PAR-1 siRNA Knockdown for Protease-Activated Receptor 1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of Protease-Activated Receptor 1 (PAR-1) is a key strategy in studies of thrombosis, inflammation, and cancer. This guide provides an objective comparison of two primary methods for PAR-1 inhibition: the small molecule antagonist RWJ-56110 dihydrochloride (B599025) and PAR-1-specific small interfering RNA (siRNA) knockdown.

This comparison guide delves into the mechanisms of action, experimental data, and detailed protocols for each method, offering a comprehensive resource to inform experimental design and therapeutic strategy.

At a Glance: Key Differences

FeatureRWJ-56110 DihydrochloridePAR-1 siRNA Knockdown
Mechanism of Action Selective, competitive antagonist that blocks the tethered ligand from binding to PAR-1.[1]Post-transcriptional gene silencing by degradation of PAR-1 mRNA.[2]
Target PAR-1 protein.[1][3]PAR-1 messenger RNA (mRNA).[2]
Mode of Inhibition Reversible, functional inhibition of the receptor.Suppression of protein expression.
Speed of Onset Rapid, occurring shortly after administration.Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours).[4][5]
Duration of Effect Dependent on the compound's half-life and clearance rate.Can be transient or prolonged depending on the siRNA delivery method and stability.[6]
Specificity High for PAR-1, but potential for off-target effects on other receptors at high concentrations.[1]Highly specific to the target mRNA sequence, but potential for off-target gene silencing.[7][8][9]
Delivery Direct application to cells or in vivo administration.Requires transfection reagents or viral vectors for cellular uptake.[10]
Applications Acute studies, in vivo models, therapeutic development.[1][11]In vitro loss-of-function studies, target validation.[12]

Delving Deeper: Mechanism of Action

This compound: A Direct Blockade

RWJ-56110 is a potent and selective non-peptide antagonist of PAR-1.[1][3] It functions by directly competing with the tethered ligand that is unmasked upon proteolytic cleavage of the receptor's N-terminus by proteases like thrombin.[1] By occupying the ligand-binding pocket, RWJ-56110 prevents the conformational changes required for receptor activation and subsequent downstream signaling. This leads to the inhibition of PAR-1-mediated cellular responses such as platelet aggregation and intracellular calcium mobilization.[1]

PAR-1 siRNA Knockdown: Silencing at the Source

Small interfering RNA (siRNA) technology offers a fundamentally different approach to inhibiting PAR-1 function. Exogenously introduced siRNA molecules, designed to be complementary to the PAR-1 mRNA sequence, are incorporated into the RNA-induced silencing complex (RISC).[10][13] This complex then seeks out and cleaves the target PAR-1 mRNA, leading to its degradation.[2][10] This post-transcriptional gene silencing prevents the translation of PAR-1 protein, effectively reducing the number of receptors on the cell surface and thereby diminishing the cell's responsiveness to PAR-1 agonists.

Signaling Pathway and Experimental Workflows

cluster_0 PAR-1 Signaling Pathway cluster_1 Points of Intervention Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Cleavage Gq Gq PAR1->Gq Activation PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Downstream Downstream Signaling Ca2->Downstream PKC->Downstream RWJ RWJ-56110 Protein PAR-1 Protein RWJ->Protein Inhibition siRNA PAR-1 siRNA mRNA PAR-1 mRNA siRNA->mRNA Degradation mRNA->Protein Translation Protein->PAR1 cluster_0 RWJ-56110 Experimental Workflow cluster_1 PAR-1 siRNA Experimental Workflow start_rwj Cell Culture treat_rwj Treat with RWJ-56110 start_rwj->treat_rwj stimulate Stimulate with PAR-1 Agonist treat_rwj->stimulate assay_rwj Functional Assay (e.g., Ca²⁺ Mobilization) stimulate->assay_rwj end_rwj Data Analysis assay_rwj->end_rwj start_sirna Cell Culture transfect Transfect with PAR-1 siRNA start_sirna->transfect incubate Incubate (24-72h) transfect->incubate validate Validate Knockdown (qPCR/Western Blot) incubate->validate assay_sirna Functional Assay validate->assay_sirna end_sirna Data Analysis assay_sirna->end_sirna

References

A Researcher's Guide to Selecting Appropriate Negative Controls for RWJ-56110 Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the selective PAR-1 antagonist RWJ-56110 dihydrochloride, the implementation of appropriate negative controls is paramount for the generation of robust and interpretable data. This guide provides a comprehensive comparison of suitable negative controls, complete with experimental protocols and supporting data, to ensure the scientific rigor of your investigations into Protease-Activated Receptor-1 (PAR-1) signaling.

The integrity of experimental findings hinges on the careful selection and use of negative controls. In the context of studying the effects of RWJ-56110, a potent and selective antagonist of PAR-1, negative controls serve to distinguish the specific effects of PAR-1 antagonism from non-specific or off-target effects of the compound or its delivery vehicle. This guide outlines the most critical negative controls, their appropriate applications, and the experimental considerations for their use.

Comparison of Negative Controls for RWJ-56110 Experiments

To aid in the selection of the most appropriate negative controls for your experimental design, the following table summarizes the key characteristics and recommended applications of each.

Negative Control TypeDescriptionPrimary PurposeKey Considerations
Vehicle Control The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO).To control for the effects of the solvent on the experimental system.The final concentration of DMSO should be kept to a minimum, ideally at or below 0.1% in cell culture experiments, to avoid solvent-induced artifacts.[1][2][3][4]
Inactive Analog A molecule structurally similar to RWJ-56110 that does not bind to or inhibit PAR-1.To control for off-target effects that may be mediated by the chemical scaffold of RWJ-56110, independent of its PAR-1 activity.The ideal inactive analog is often not commercially available and may require custom synthesis. A compound with a minor structural modification that ablates activity is preferred.
Scrambled Peptide A peptide with the same amino acid composition as a PAR-1 activating peptide (e.g., SFLLRN) but in a random sequence (e.g., LRNFSL).In experiments where PAR-1 is activated by a specific peptide agonist, a scrambled peptide control ensures that the observed effects are due to the specific peptide sequence and not simply the presence of a peptide.This control is most relevant when co-administering RWJ-56110 with a PAR-1 activating peptide.
Untreated/Baseline Experimental samples that do not receive any treatment (no RWJ-56110, no vehicle).To establish the baseline response of the experimental system.This is a fundamental control for all experiments to provide a reference point for assessing the effects of all other treatments.

Experimental Protocols

Below are detailed methodologies for key experiments involving RWJ-56110 and the appropriate negative controls.

In Vitro Cell-Based Assay: Inhibition of PAR-1 Mediated Calcium Mobilization

Objective: To determine the inhibitory effect of RWJ-56110 on PAR-1 agonist-induced intracellular calcium release.

Materials:

  • Cells expressing PAR-1 (e.g., HEK293-PAR1, platelets, or endothelial cells)

  • This compound

  • PAR-1 agonist (e.g., Thrombin or SFLLRN-NH2 peptide)

  • Vehicle (DMSO)

  • Scrambled peptide (e.g., LRNFSL-NH2)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

Procedure:

  • Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Pre-incubation:

    • Prepare serial dilutions of RWJ-56110 in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Prepare vehicle control wells containing the same final concentration of DMSO as the highest concentration of RWJ-56110.

    • Prepare scrambled peptide control wells at a concentration equivalent to the highest concentration of the PAR-1 agonist to be used.

    • Add the diluted compounds and controls to the respective wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the PAR-1 agonist (e.g., Thrombin at a final concentration of 1-10 nM or SFLLRN-NH2 at 1-10 µM) to all wells except the untreated/baseline controls.

    • Immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control response.

    • Plot the normalized response against the concentration of RWJ-56110 to determine the IC50 value.

    • Compare the response in the RWJ-56110 treated wells to the vehicle, scrambled peptide, and untreated controls. The negative controls should not show a significant inhibition of the agonist-induced calcium signal.

Visualizing Experimental Logic and Pathways

To further clarify the roles of RWJ-56110 and its negative controls, the following diagrams illustrate the PAR-1 signaling pathway and a typical experimental workflow.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin (Agonist) PAR1 PAR-1 Receptor Thrombin->PAR1 Cleaves & Activates RWJ56110 RWJ-56110 RWJ56110->PAR1 Binds & Inhibits Vehicle Vehicle (e.g., DMSO) Vehicle->PAR1 No Effect InactiveAnalog Inactive Analog InactiveAnalog->PAR1 No Binding/ No Effect G_protein G-protein Activation PAR1->G_protein Activates Signaling Downstream Signaling (e.g., Ca2+ mobilization) G_protein->Signaling

PAR-1 Signaling and Points of Intervention.

Typical Experimental Workflow with Controls.

By diligently employing these negative controls, researchers can confidently attribute the observed biological effects to the specific antagonism of PAR-1 by RWJ-56110, thereby enhancing the validity and impact of their scientific contributions.

References

Independent Verification of RWJ-56110 Dihydrochloride's Biological Activity: A Comparative Guide to PAR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Proteinase-Activated Receptor 2 (PAR2) antagonists. While the primary focus is the independent verification of RWJ-56110 dihydrochloride's activity, a notable challenge arises from the limited availability of specific quantitative performance data for this compound in the public domain. Historical literature identifies RWJ-56110 as a peptidomimetic inhibitor of PAR2, developed from peptide inhibitors based on the tethered ligand sequence of PAR1. However, these early peptidomimetic strategies, including RWJ-56110, were reported to have poor efficacy in animal models, which may have limited the publication of detailed in vitro characterization data.

Therefore, this guide will establish a framework for evaluating PAR2 antagonists by presenting a comparative analysis of several well-characterized alternative compounds. The performance of these alternatives, supported by experimental data, can serve as a benchmark for the independent verification of RWJ-56110 or any novel PAR2 inhibitor.

Quantitative Comparison of PAR2 Antagonist Efficacy

The following table summarizes the biological activity of various classes of PAR2 antagonists, providing a snapshot of their potency in different in vitro assays. This data is essential for comparing the relative efficacy of these compounds and for selecting appropriate tool compounds for research.

InhibitorTypeAssayCell LineAgonistIC50 / Ki / pIC50
FSLLRY-NH2 PeptideCalcium MobilizationKNRK cells expressing PAR2TrypsinIC50: 50-200 µM
K-14585 PeptidomimeticRadioligand BindingHEK293 cells expressing human PAR2[3H]-2-furoyl-LIGRL-NH2Ki: 0.627 µM
Calcium MobilizationPrimary human keratinocytesSLIGKV-OH~60% inhibition
C391 PeptidomimeticCalcium Mobilization16HBE14o- cells2-at-LIGRL-NH2IC50 = 1.30 μM
GB88 Non-peptide small moleculePaw Edema (in vivo)Rat2f-LIGRLO-NH2Orally active antagonist
AZ8838 Non-peptide small moleculeCalcium MobilizationU2OS-hPAR2 cellsSLIGRL-NH2pIC50 = 5.70 ± 0.02
ERK1/2 PhosphorylationU2OS-hPAR2 cellsSLIGRL-NH2pIC50 = 5.7 ± 0.1
β-arrestin-2 RecruitmentU2OS-hPAR2 cellsSLIGRL-NH2pIC50 = 6.1 ± 0.1
AZ3451 Non-peptide small moleculeIP1 ProductionCHO-hPAR2 cellsSLIGKV-NH2pIC50 = 7.43 ± 0.04
ERK1/2 PhosphorylationU2OS-hPAR2 cellsSLIGKV-NH2pIC50 = 6.44 ± 0.03
β-arrestin-2 RecruitmentU2OS-hPAR2 cellsSLIGKV-NH2pIC50 = 7.06 ± 0.04

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the biological activity of PAR2 antagonists.

Calcium Mobilization Assay

This assay is a primary method for assessing the function of Gq-coupled receptors like PAR2.

  • Cell Culture and Dye Loading: Cells endogenously expressing or recombinantly overexpressing PAR2 (e.g., primary human keratinocytes, HEK293, or U2OS cells) are seeded in 96- or 384-well black-walled microplates. Once confluent, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer such as Hanks' Balanced Salt Solution (HBSS) for a specified time at 37°C.

  • Compound Incubation: The cells are washed to remove excess dye and then pre-incubated with varying concentrations of the PAR2 antagonist for a defined period (e.g., 30 minutes).

  • Agonist Stimulation and Signal Detection: A PAR2 agonist (e.g., trypsin, SLIGKV-OH, or 2f-LIGRLO-NH2) is added to the wells to stimulate PAR2 activation. The resulting change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured immediately using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as a percentage of the response to the agonist alone. Concentration-response curves are generated to determine the IC50 value of the antagonist.

Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor, providing the inhibition constant (Ki).

  • Membrane Preparation: Membranes are prepared from cells overexpressing human PAR2.

  • Binding Reaction: The membranes are incubated with a high-affinity radiolabeled PAR2 ligand (e.g., [3H]-2-furoyl-LIGRL-NH2) in the presence of varying concentrations of the competing unlabeled antagonist.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the antagonist. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the inhibition of downstream signaling pathways activated by PAR2, such as the MAPK/ERK pathway.

  • Cell Treatment: Cells expressing PAR2 are serum-starved and then pre-treated with the PAR2 antagonist at various concentrations for a specific duration. Subsequently, the cells are stimulated with a PAR2 agonist.

  • Protein Extraction and Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined using a standard protein

RWJ-56110 Dihydrochloride: A Comparative Review of a Potent p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RWJ-56110 dihydrochloride (B599025) (also known as RWJ 67657) with other p38 MAP kinase inhibitors, supported by experimental data. The focus is on its efficacy, selectivity, and mechanism of action in the context of inflammatory responses.

RWJ-56110 dihydrochloride has emerged as a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade involved in cellular responses to stress and inflammation.[1] Its ability to modulate the production of pro-inflammatory cytokines has made it a subject of interest for therapeutic intervention in various inflammatory diseases.[2] This guide synthesizes findings from key comparative studies to evaluate its performance against other known inhibitors.

Performance Comparison: this compound vs. SB 203580

A pivotal study directly compared the in vitro potency of RWJ-56110 (referred to as RWJ 67657) with SB 203580, a well-established p38 kinase inhibitor. The data below highlights the superior inhibitory activity of RWJ-56110 in cellular assays.[2]

CompoundInhibition of TNF-α Release (LPS-stimulated PBMCs) - IC50Inhibition of TNF-α Release (SEB-stimulated PBMCs) - IC50
RWJ-56110 (RWJ 67657) 3 nM13 nM
SB 203580 ~30 nM (10-fold less potent than RWJ-56110)Not explicitly stated, but RWJ-56110 was ~10-fold more potent in all p38 dependent in vitro systems tested.[2]

Table 1: Comparative in vitro potency of RWJ-56110 and SB 203580 in inhibiting TNF-α release from human peripheral blood mononuclear cells (PBMCs). Data sourced from Wadsworth et al., 1999.[2]

Selectivity Profile

Beyond its potency, the selectivity of a kinase inhibitor is crucial to minimize off-target effects. RWJ-56110 demonstrates a favorable selectivity profile compared to SB 203580.

Compoundp38αp38βp38γp38δOther Kinases (e.g., p56 lck, c-src)
RWJ-56110 (RWJ 67657) InhibitsInhibitsNo significant activityNo significant activityNo significant activity
SB 203580 InhibitsNot explicitly statedNot explicitly statedNot explicitly statedSignificant inhibition (IC50 = 5 µM for p56 lck and c-src)

Table 2: Kinase selectivity profile of RWJ-56110 versus SB 203580. Data sourced from Wadsworth et al., 1999.[2]

Inhibition of Inflammatory Mediators in Rheumatoid Synovial Fibroblasts

Further studies have explored the effects of RWJ-56110 on other key inflammatory mediators in the context of rheumatoid arthritis.

Inflammatory MediatorEffective Inhibitory Concentration of RWJ-56110 (RWJ 67657)
IL-6 Production0.1 µM
IL-8 Production0.1 µM
MMP-3 Production1 µM
MMP-1 Production10 µM
COX-2 mRNA Expression0.01 µM

Table 3: Effective concentrations of RWJ-56110 for the inhibition of various inflammatory mediators produced by stimulated rheumatoid synovial fibroblasts. Data sourced from Westra et al., 2004.[3]

Experimental Protocols

Inhibition of TNF-α Release from Human PBMCs
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.

  • Stimulation: PBMCs were stimulated with either lipopolysaccharide (LPS), a monocyte stimulus, or Staphylococcal enterotoxin B (SEB), a T-cell stimulus, to induce TNF-α production.

  • Inhibitor Treatment: Cells were pre-treated with varying concentrations of RWJ-56110 (RWJ 67657) or SB 203580 before stimulation.

  • Measurement: The concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of each inhibitor.[2]

In Vitro Kinase Assays
  • Enzymes: Recombinant p38 kinase isoforms (α, β, γ, δ) and other kinases (e.g., p56 lck, c-src) were used.

  • Inhibitor Treatment: The enzymes were incubated with varying concentrations of RWJ-56110 (RWJ 67657) or SB 203580.

  • Activity Measurement: The kinase activity was measured by quantifying the phosphorylation of a specific substrate.

  • Data Analysis: The IC50 values were determined to assess the inhibitory activity and selectivity of the compounds.[2]

Inhibition of Inflammatory Mediators in Rheumatoid Synovial Fibroblasts (RSF)
  • Cell Culture: Rheumatoid synovial fibroblasts were isolated and cultured.

  • Stimulation: RSF were stimulated with tumor necrosis factor-alpha (TNF-α) and/or interleukin-1 beta (IL-1β) to induce the production of inflammatory mediators.

  • Inhibitor Treatment: Cells were pre-treated with a range of concentrations of RWJ-56110 (RWJ 67657).

  • Measurement: Protein levels of matrix metalloproteinases (MMP-1, MMP-3), tissue inhibitor of metalloproteinases 1 (TIMP-1), IL-6, and IL-8 were measured in the supernatants by ELISA. mRNA expression of cyclooxygenase-2 (COX-2) and ADAMTS-4 was determined by reverse transcription polymerase chain reaction (RT-PCR).[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for evaluating p38 inhibitors.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_receptor Receptor Level cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular Cellular Response Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest RWJ-56110 RWJ-56110 RWJ-56110->p38 Inhibition

Caption: The p38 MAPK signaling cascade and the point of inhibition by RWJ-56110.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., PBMCs, RSF) Inhibitor_Treatment 2. Pre-treatment with RWJ-56110 or Alternative Cell_Culture->Inhibitor_Treatment Stimulation 3. Stimulation with (e.g., LPS, TNF-α) Inhibitor_Treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Sample_Collection 5. Collect Supernatant and/or Cell Lysate Incubation->Sample_Collection Analysis 6. Measurement of Inflammatory Mediators (ELISA, RT-PCR) Sample_Collection->Analysis Data_Comparison 7. Comparative Data Analysis (e.g., IC50 values) Analysis->Data_Comparison

Caption: A generalized workflow for the in vitro evaluation of p38 MAPK inhibitors.

References

Safety Operating Guide

Proper Disposal of RWJ-56110 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides detailed procedures for the proper disposal of RWJ-56110 dihydrochloride (B599025), a potent and selective PAR-1 inhibitor used in research.

While the Safety Data Sheet (SDS) for RWJ-56110 dihydrochloride from MedChemExpress states that it is not classified as a hazardous substance or mixture, responsible chemical management practices should always be followed.[1] Adherence to institutional and local regulations is crucial for the disposal of any chemical waste.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize any potential exposure.

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

II. Disposal Procedure for Unused this compound (Solid)

For the disposal of small quantities of unused, solid this compound:

  • Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.

  • Waste Collection:

    • Place the solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the quantity.

    • This container should be designated for non-hazardous chemical waste.

  • Waste Pickup: Arrange for the collection of the chemical waste by your institution's designated waste management service.

III. Disposal of Solutions Containing this compound

For dilute aqueous solutions of this compound, the following steps should be taken:

  • Assess Concentration: Determine if the concentration of this compound in the solution is low enough to be considered for drain disposal according to your local regulations. For research quantities, this is often the case for non-hazardous substances.

  • Neutralization (if applicable): While this compound is a salt, ensure the pH of the solution is within the acceptable range for drain disposal (typically between 6.0 and 9.0) as per your local wastewater authority regulations.

  • Drain Disposal (with approval): If permitted by your institution's EHS and local regulations, slowly pour the dilute solution down the drain with a large amount of running water. This helps to further dilute the chemical.

  • Container Rinsing: Thoroughly rinse the empty container with water at least three times. The rinsate can also be disposed of down the drain.

IV. Decontamination of Labware

Any labware that has come into contact with this compound should be decontaminated:

  • Initial Rinse: Rinse the labware with an appropriate solvent in which this compound is soluble, such as DMSO, followed by water.

  • Washing: Wash the labware with a standard laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

V. Spill Management

In the event of a spill of solid this compound:

  • Restrict Access: Prevent others from entering the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Clean-up:

    • For a small spill, gently sweep the solid material into a designated waste container. Avoid creating dust.

    • Wipe the spill area with a damp cloth.

    • Dispose of all cleaning materials as non-hazardous solid waste.

Below is a logical workflow for the disposal decision-making process for this compound.

start Start: Disposal of this compound check_form Is the waste solid or a solution? start->check_form solid_waste Solid Waste check_form->solid_waste Solid solution_waste Solution Waste check_form->solution_waste Solution collect_solid Collect in a labeled, sealed container for non-hazardous chemical waste. solid_waste->collect_solid check_concentration Is the solution dilute and non-hazardous? solution_waste->check_concentration ehs_pickup Arrange for EHS waste pickup. collect_solid->ehs_pickup hazardous_solution Treat as hazardous waste. Collect for EHS pickup. check_concentration->hazardous_solution No non_hazardous_solution Permitted for drain disposal by EHS? check_concentration->non_hazardous_solution Yes hazardous_solution->ehs_pickup drain_disposal Dispose down the drain with copious amounts of water. non_hazardous_solution->drain_disposal Yes non_hazardous_solution->ehs_pickup No end End of Disposal Process drain_disposal->end ehs_pickup->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling RWJ-56110 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal Guide for RWJ-56110 Dihydrochloride (B599025)

This guide provides essential safety, handling, and disposal protocols for RWJ-56110 dihydrochloride, a potent and selective peptide-mimetic inhibitor of Protease-Activated Receptor 1 (PAR-1). While the supplier's Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, its significant biological activity, including the ability to block angiogenesis and induce apoptosis, necessitates careful handling to ensure personnel safety and experimental integrity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Data

A summary of the key identifiers for this compound is provided below.

IdentifierValue
CAS Number 2387505-58-8[1]
Molecular Formula C₄₁H₄₅Cl₄F₂N₇O₃[1]
Molecular Weight 863.65 g/mol [1]
Appearance Solid Powder[3]
Solubility Soluble in DMSO[3]

Personal Protective Equipment (PPE)

Although not classified as hazardous, the potent biological nature of this compound warrants the use of standard personal protective equipment to prevent inadvertent exposure. The following PPE is recommended for all procedures involving this compound.

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free gloves.Protects against skin contact during handling.
Gown Laboratory coat or disposable gown.Protects skin and personal clothing from contamination.
Eye & Face Protection Safety glasses with side shields or goggles.Protects eyes from splashes or aerosolized particles.
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if generating aerosols or handling large quantities of powder outside a fume hood.Prevents inhalation of the compound, particularly in powder form.

Operational and Handling Plan

Adherence to a strict handling protocol minimizes the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a dry, dark place.[3]

  • Follow the recommended storage conditions for stability.

Storage ConditionShelf Life
Solid (-20°C) 1 year[3]
Solid (-80°C) 6 months[2]
Stock Solution (DMSO, -20°C) 1 month[2]
Step-by-Step Handling Protocol: Stock Solution Preparation
  • Preparation : Ensure the work area, such as a chemical fume hood or designated benchtop, is clean and uncluttered. Assemble all necessary equipment, including the vial of this compound, DMSO, pipettes, and vortex mixer.

  • Don PPE : Put on the recommended PPE (lab coat, gloves, safety glasses).

  • Equilibration : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing : If weighing the powder, perform this task in a chemical fume hood or on a balance with a draft shield to minimize air currents.

  • Dissolution : Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).[2]

  • Mixing : Cap the vial securely and vortex until the solid is completely dissolved. The product page indicates it is soluble in DMSO.[3]

  • Labeling and Storage : Clearly label the stock solution container with the compound name, concentration, solvent, date, and your initials. Store the stock solution at -20°C for up to one month.[2]

G start Start: Receive Compound inspect Inspect Container for Damage start->inspect storage Store at Recommended Temperature (-20°C or -80°C) inspect->storage ppe Don Personal Protective Equipment (PPE) storage->ppe weigh Weigh Solid Compound (in fume hood) ppe->weigh dissolve Dissolve in DMSO to Create Stock Solution weigh->dissolve mix Vortex Until Fully Dissolved dissolve->mix label_store Label and Store Stock Solution at -20°C mix->label_store end End: Ready for Experiment label_store->end

Workflow for preparing a stock solution of this compound.

First Aid and Emergency Procedures

While classified as non-hazardous, take the following precautions in case of exposure.[1]

Exposure RouteFirst Aid Measure
Eye Contact Immediately flush eyes with large amounts of water, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1]
Skin Contact Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Spills For minor spills, absorb the material with an inert absorbent, collect it into a suitable container for disposal, and clean the area. Ensure adequate ventilation.

Disposal Plan

Dispose of all waste containing this compound in accordance with local, state, and federal regulations. Chemical residues should be treated as special waste.[4]

  • Contaminated PPE : Dispose of used gloves, disposable gowns, and other contaminated items in a designated hazardous waste container.

  • Solid Waste : Collect unused solid this compound and any contaminated absorbent materials into a clearly labeled hazardous waste container.

  • Liquid Waste : Dispose of unused stock solutions and experimental media containing the compound as chemical waste. Do not pour down the drain.[4]

G cluster_waste Waste Generation cluster_disposal Disposal Path waste_source Experiment Complete (Waste Generated) solid Unused Solid Compound & Contaminated Materials waste_source->solid liquid Unused Stock Solution & Experimental Media waste_source->liquid ppe Used Gloves, Gowns, Pipette Tips waste_source->ppe container Place in Labeled Chemical Waste Container solid->container liquid->container ppe->container disposal_co Arrange for Pickup by Approved Waste Disposal Company container->disposal_co

Logical flow for the disposal of this compound waste.

Experimental Protocols and Mechanism of Action

This compound is a potent inhibitor of PAR-1 activation.[2][3][5] It functions by preventing the receptor's activation by agonists like thrombin, which in turn blocks downstream signaling pathways responsible for processes such as platelet aggregation and endothelial cell proliferation.[2][3]

Mechanism of Action: PAR-1 Inhibition

The diagram below illustrates the simplified signaling pathway. Thrombin cleaves the N-terminus of the PAR-1 receptor, creating a "tethered ligand" that self-activates the receptor. This compound non-competitively blocks this activation and subsequent downstream signaling.

G receptor receptor inhibitor inhibitor pathway pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 cleaves Activation Receptor Activation & Internalization PAR1->Activation RWJ RWJ-56110 RWJ->PAR1 inhibits Signaling Downstream Signaling (e.g., MAPK activation, Ca2+ mobilization) Activation->Signaling Response Cellular Response (e.g., Platelet Aggregation, Cell Proliferation) Signaling->Response

Inhibitory action of RWJ-56110 on the PAR-1 signaling pathway.
Cited Experimental Protocol: Inhibition of Platelet Aggregation

This protocol is based on the characterization of this compound's effect on human platelets.

  • Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on platelet aggregation induced by thrombin or the PAR-1 agonist peptide SFLLRN-NH₂.

  • Methodology :

    • Prepare human platelet-rich plasma.

    • Pre-incubate the platelets with varying concentrations of this compound.

    • Induce platelet aggregation using a fixed concentration of either thrombin or SFLLRN-NH₂.

    • Measure the extent of aggregation using an aggregometer.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the aggregation response.

  • Reported Results :

    • IC₅₀ against SFLLRN-NH₂ induced aggregation: 0.16 µM[2][3]

    • IC₅₀ against thrombin-induced aggregation: 0.34 µM[2][3]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.